[(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate

Catalog No.
S1800701
CAS No.
1261170-75-5
M.F
C7H14N2O2S
M. Wt
195.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(E)-(2-methyl-2-methylsulfanylpropylidene)amino] ...

CAS Number

1261170-75-5

Product Name

[(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate

IUPAC Name

[(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate

Molecular Formula

C7H14N2O2S

Molecular Weight

195.27 g/mol

InChI

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3+1D3,6+1

InChI Key

QGLZXHRNAYXIBU-FONWFMSDSA-N

SMILES

Array

Canonical SMILES

CC(C)(C=NOC(=O)NC)SC

Isomeric SMILES

[2H][13C]([2H])([2H])N[13C](=O)O/N=C\C(C)(C)SC

Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) is an isotope-labeled analog of aldicarb, a carbamate pesticide, used as an insecticide and nematicide for the control of pests in agriculture.

stable isotope-labeled carbamate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Strategies and Applications

Your research on stable isotope-labeled carbamates serves two primary purposes: creating internal standards for mass spectrometry and studying drug metabolism.

  • Synthesis of Internal Standards: Stable isotope-labeled carbamates are invaluable as Internal Standards (IS) in bioanalytical methods. Incorporating isotopes like Deuterium (²H) or Carbon-13 (¹³C) creates a molecule that is chemically identical to the analyte but distinguishable by mass spectrometry. Using such an IS corrects for analyte loss during preparation and ion suppression/enhancement effects during analysis, significantly improving quantitative accuracy [1] [2].

  • Metabolite Identification and Tracing: Using a stable isotope-labeled version of a drug itself (e.g., a carbamate drug labeled with ¹³C or ²H) is a powerful technique for tracking its fate in biological systems. This allows researchers to identify and quantify drug metabolites with high confidence, as the isotopic label can be traced through metabolic pathways [3] [4]. A 1979 study on 3-phenylpropyl carbamate successfully used deuterium and carbon-13 labeling to identify multiple urinary metabolites in rats and humans [3].

  • Quantitative Carbamylation for Proteomics: While not for synthesizing carbamate molecules, a technique called quantitative carbamylation uses stable isotope-labeled urea to label the primary amines of peptides for comparative proteomics. This shows the broader utility of the carbamylation reaction in stable isotope labeling workflows [5].

Technical Workflow Overview

The general process for working with stable isotope-labeled compounds, from synthesis to application, can be visualized in the workflow below. This outlines the core stages you would need to plan for.

start Start: Project Definition s1 Isotope Selection (²H, ¹³C, ¹⁵N) start->s1 s2 Synthesis & Purification s1->s2 s3 QC & Characterization (NMR, MS, HPLC) s2->s3 s4 Biological Application (e.g., DMPK Studies) s3->s4 s5 Sample Preparation (Extraction, Derivatization) s4->s5 s6 Analysis & Data Interpretation (LC-MS/MS, Isotopomer Analysis) s5->s6

General workflow for stable isotope-labeled carbamate projects, from planning to data analysis.

Key Considerations for Your Project

To deepen your research, here are some practical aspects and resources to explore:

  • Commercial Sources and Custom Synthesis: Several companies specialize in stable isotope-labeled compounds. They offer ready-made products and custom synthesis services with high isotopic enrichment (typically >98%), providing full analytical characterization data [4] [1].
  • Choosing the Right Isotope: The choice of isotope depends on your analytical method and the need to avoid overlapping signals. The table below lists common isotopes used in labeling.
Stable Isotope Replaces Key Applications & Notes
Deuterium (²H) Hydrogen (¹H) Common for internal standards; may cause slight chromatographic isotope effects [3] [6].
Carbon-13 (¹³C) Carbon-¹²C) Ideal for metabolic flux studies and tracing carbon atoms in pathways; no significant isotope effects [3] [4].
Nitrogen-15 (¹⁵N) Nitrogen-¹⁴N) Used to study nitrogen-containing molecules and metabolic pathways [4].
Oxygen-18 (¹⁸O) Oxygen-¹⁶O) Less common; can be used to trace oxygen atom incorporation or loss [4].

References

Chemical Information for Aldicarb and Isotope-Labeled Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the core quantitative data and identifiers for aldicarb and its stable isotope-labeled forms, which are used as internal standards in analytical chemistry.

Table 1: Basic Identifiers and Properties

Property Aldicarb (Unlabeled) Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) Aldicarb sulfoxide-[13C2,D3] Aldicarb sulfone-[13C2,D3]
CAS Number 116-06-3 [1] N/A in results 1261170-77-7 [2] 1261170-76-6 [3]
Molecular Formula C₇H₁₄N₂O₂S [4] C₅¹³C₂H₁₁D₃N₂O₂S [5] C₅¹³C₂H₁₁D₃N₂O₃S [2] C₅¹³C₂H₁₁D₃N₂O₄S [3]
Molecular Weight 190.26 g/mol [4] ~195.27 g/mol (Calculated) 211.266 g/mol [2] 227.27 g/mol [3]
Density 1.195 g/cm³ [4] N/A 1.2±0.1 g/cm³ [2] N/A
IUPAC Name 2-Methyl-2-(methylthio)propanal O-[(N-methylcarbamoyl)]oxime [4] (1E)-2-Methyl-2-(methylthio)-O-[(methyl-13C-d3-amino)carbonyl-13C]oxime propanal [5] (1E)-2-Methyl-2-(methylsulfinyl)-, 1-[O-[(methyl-13C-d3-amino)oxomethyl-13C]oxime] propanal [2] N/A

Table 2: Synonyms, Hazards, and Applications

Aspect Aldicarb (Unlabeled) Isotope-Labeled Analogues
Common Synonyms Temik, Ambush, UC 21149 [1] Aldicarb-(N-methyl-13C,d3), Aldicarb sulfoxide-13C2,d3 [2] [5]

| Hazard & Safety | Symbol: GHS06, GHS09 Signal Word: Danger Hazard Statements: H300 (Fatal if swallowed) [4] | Symbol: GHS06, GHS09 Signal Word: Danger Hazard Statements: H300, H400 (Fatal if swallowed, Toxic to aquatic life) [2] | | Primary Application | Carbamate insecticide and nematicide [4]. | Analytical internal standards for quantification using isotope dilution mass spectrometry (IDMS) [5] [3]. |

IUPAC Nomenclature Breakdown

The IUPAC name for the parent compound, Aldicarb, is 2-Methyl-2-(methylthio)propanal O-(N-methylcarbamoyl)oxime [4]. The names of the isotope-labeled analogues are derived from this systematic name by specifying the positions of the stable isotopes.

The following diagram illustrates the structure of the parent Aldicarb molecule and highlights the atoms replaced in a typical isotope-labeled standard, which helps in understanding the nomenclature.

G Compound Aldicarb Core Structure Subgraph1 Propanal Backbone Compound->Subgraph1 Subgraph2 Oxime Group Compound->Subgraph2 Subgraph3 N-methylcarbamoyl Group Compound->Subgraph3 Chain1 *C1: Two ¹²C atoms in parent compound Subgraph2->Chain1 Contains Chain2 *C2: One ¹²C atom in parent compound Subgraph3->Chain2 Carbonyl Carbon Methyl1 Methyl Group (-CH₃) Replaced with -¹³CD₃ Subgraph3->Methyl1 Methyl Amino

For the labeled analogue Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) [5]:

  • (N-methyl-13C,d3) indicates that the methyl group attached to the nitrogen atom consists of one Carbon-13 (¹³C) atom and three Deuterium (D, ²H) atoms, replacing the original -¹²CH₃ group.
  • carbamoyl-13C indicates that the carbonyl carbon (C=O) in the carbamoyl group is a Carbon-13 (¹³C) atom.

Key Experimental Applications

The primary application for these isotope-labeled compounds is in analytical chemistry for precise quantification [5].

  • Role in Analysis: They serve as internal standards in Isotope Dilution Mass Spectrometry (IDMS).
  • Procedure:
    • Spike: A known amount of the isotope-labeled standard (e.g., Aldicarb-[13C2,d3]) is added to the sample at the beginning of the extraction process.
    • Processing: The sample and standard are co-processed through extraction, clean-up, and chromatography.
    • Measurement: The sample is analyzed by LC-MS or GC-MS. The instrument distinguishes the labeled standard from the native compound by their mass differences.
    • Quantification: The ratio of the native compound's signal to the standard's signal is used for highly accurate quantification, correcting for losses during sample preparation and matrix effects.

Insights for Researchers

  • Purpose of Labeling: Using compounds like Aldicarb-[13C2,d3] is considered a "definitive method" for quantification in complex matrices (like soil, food, or biological samples) because it corrects for analyte loss and matrix-induced signal suppression or enhancement, leading to highly accurate and reliable data [5].
  • Metabolite Tracking: The availability of labeled versions of the primary metabolites, Aldicarb sulfoxide and Aldicarb sulfone, allows for similarly precise study of the environmental fate and metabolic pathways of the pesticide [2] [3].

References

Z-isomer vs E-isomer configuration in sulfanylpropylidene carbamates

Author: Smolecule Technical Support Team. Date: February 2026

Understanding E/Z Isomerism

The E/Z system is a stereochemical nomenclature used to describe the arrangement of substituents around a carbon-carbon double bond (C=C) or in cyclic systems, providing a more versatile alternative to the simpler cis/trans system [1] [2].

  • The Core Principle: The configuration is determined by assigning priority to the two substituents attached to each carbon of the double bond, using the Cahn-Ingold-Prelog (CIP) rules [1].
  • The Definition:
    • Z-Isomer (from the German zusammen, meaning "together"): The two higher-priority substituents are on the same side of the double bond [1].
    • E-Isomer (from the German entgegen, meaning "opposite"): The two higher-priority substituents are on opposite sides of the double bond [1].

The table below summarizes the key comparisons.

Feature Z-Isomer E-Isomer
Spatial Arrangement Higher priority groups on the same side [1] Higher priority groups on opposite sides [1]
Mnemonic "Zame Zide" [1] "Enemies" (opposite) [1]
Geometric Analog Often corresponds to cis in simple molecules [2] Often corresponds to trans in simple molecules [2]

Determining Priority: The Cahn-Ingold-Prelog (CIP) Rules

The following workflow, based on the CIP rules, outlines the decision-making process for assigning E/Z configuration [1].

Start Start: Assign E/Z for a C=C double bond Step1 1. Identify the two substituents on each carbon of the double bond Start->Step1 Step2 2. For each carbon, assign priority to its two substituents Step1->Step2 Step3 3. Compare atomic numbers of atoms directly attached Step2->Step3 Step4 4. If direct atoms are identical, move to the next set of atoms Step3->Step4 if a tie exists Step5 5. Compare the higher-priority groups across the double bond Step3->Step5 if no tie Step4->Step5 resolve tie Step6_Z Z-Isomer: Higher-priority groups on the SAME side Step5->Step6_Z Groups are together Step6_E E-Isomer: Higher-priority groups on OPPOSITE sides Step5->Step6_E Groups are opposite

Rule 1: Atomic Number. Compare the atomic number of the atoms directly attached to the carbon of the double bond. The atom with the higher atomic number receives higher priority. For example, Br (35) > Cl (17) > F (9) > O (8) > N (7) > C (6) > H (1) [1] [2].

Rule 2: Looking Deeper. If the two atoms directly attached are identical (e.g., both are carbon atoms), you move to the next set of atoms attached to those atoms. Compare these second-level atoms in descending order of atomic number [1].

Special Case: Double and Triple Bonds. If an atom is part of a double or triple bond, it is considered to be bonded to two or three atoms of the same element, respectively. For example, a carbon in a carbonyl group (C=O) is considered bonded to two oxygen atoms [1].

The Pharmaceutical Significance of Carbamates and Their Isomers

While specific data on sulfanylpropylidene carbamates is unavailable in the searched literature, the carbamate functional group (-O-C(O)-N<) is highly significant in medicinal chemistry.

  • Carbamates in Drugs: The carbamate group is a key structural motif in many approved drugs due to its proteolytic and metabolic stability, ability to penetrate cell membranes, and structural resemblance to peptide bonds and the neurotransmitter acetylcholine [3] [4] [5]. This makes it valuable in drugs for Alzheimer's (e.g., rivastigmine), HIV (e.g., darunavir), and cancer [3] [4].
  • Isomerism in Carbamates: The carbamate group itself can exhibit cis/trans isomerism (rotamers) around the C-N bond, which can influence its conformation and biological interactions [3].
  • E/Z Isomerism in Pharmaceuticals: The configuration of a double bond in a drug molecule can critically impact its biological activity, pharmacokinetics, and safety profile. For instance, the antiretroviral drug rilpivirine is an (E)-isomer, and analytical methods are required to control for the formation of its (Z)-isomer and other degradation products to ensure drug quality and safety [6].

Practical Considerations for Your Research

Given the lack of specific data on your target molecule, here is a practical path forward for your work on sulfanylpropylidene carbamates.

  • 1. Assign Configuration: Apply the CIP rules systematically to the C=C double bond in the "propylidene" part of your molecule. The "sulfanylpropylidene" group suggests the presence of a sulfur atom, which will have a high atomic number (16) and significantly influence priority assignment.
  • 2. Separate the Isomers: E and Z isomers, with their distinct shapes and polarities, will almost certainly have different physical properties. You will need chromatographic methods (like HPLC or UHPLC) to separate and purify them, similar to techniques used for rilpivirine isomers [6].
  • 3. Characterize Extensively: After separation, characterize each pure isomer using a combination of techniques:
    • Nuclear Magnetic Resonance (NMR): Proton NMR is particularly powerful for determining configuration by revealing coupling constants and spatial relationships through the double bond.
    • X-ray Crystallography: This provides definitive proof of the three-dimensional structure and configuration.
    • Chromatography & Mass Spectrometry: As shown in the rilpivirine study, UHPLC-MS is excellent for quantifying isomeric purity and identifying degradation products [6].

References

trideuterio(113C)methyl carbamate spectroscopic data

Author: Smolecule Technical Support Team. Date: February 2026

Reference Spectroscopic Data for Methyl Carbamate

The table below summarizes the available experimental data for methyl carbamate (C₂H₅NO₂), which has a molecular weight of 75.07 g/mol [1].

Data Type Key Features / Peaks (δ / m/z) Experimental Conditions / Notes

| Mass Spectrometry [1] | m/z: 75 (Molecular ion), 44 (Base peak), 45, 46, 43, 31, 29, 59, 15, 28, 33, 32 | • Source Temp: 260 °C • Sample Temp: 190 °C • 75 eV | | Infrared (IR) Spectroscopy [1] | Spectrum provided (link in search results) | Molecular formula: C₂H₅NO₂ |

How to Approach the Lack of Direct Data

The absence of direct data for trideuterio(¹¹³C)methyl carbamate is not unusual for a specialized, isotopically labeled compound. The following workflow outlines a practical approach to bridge this information gap.

Start Start: Data for Trideuterio(¹¹³C)methyl Carbamate Not Found Path1 Use Data from Parent Compound (Methyl Carbamate) Start->Path1 Path2 Theoretically Predict Spectral Shifts Start->Path2 Path3 Consider Synthesis & In-House Analysis Start->Path3 If commercial source unavailable End Obtain Characterized Compound Path1->End Path2->End Path3->End

The strategies in the diagram can be implemented as follows:

  • Leverage Parent Compound Data: The mass spectrum of methyl carbamate provides a definitive baseline [1]. For the labeled compound (C²H₃¹³COONH₂), you can predict:

    • The molecular ion peak will shift from m/z 75 to m/z 79. This is due to the replacement of three ¹H atoms with three ²H (D) atoms (adding 3 amu) and one ¹²C atom with one ¹³C atom (adding 1 amu).
    • The fragmentation pattern will be similar, but key fragments containing the modified methyl group will also exhibit corresponding mass shifts.
  • Theoretical Predictions: For NMR, you can use computational chemistry software to calculate the expected ¹³C and ²H chemical shifts. The ¹³C NMR shift of the labeled carbon will be nearly identical to that in the parent compound but can be calculated precisely. The primary value of the label is for tracing in metabolic or mechanistic studies [2].

  • Synthesis and Analysis: If the compound is not commercially available, a synthetic route can be designed. The logical relationship of the synthesis and analysis pathway is shown below.

A Deuterated Iodomethane (CD₃I) & Carbon-13 Source B Synthetic Step (e.g., Alkylation) A->B C Crude Trideuterio(¹¹³C)methyl Carbamate B->C D Purification (Recrystallization/Chromatography) C->D E Pure Product D->E F In-House Characterization (NMR, MS, IR) E->F

Key Takeaways for Researchers

  • The core spectroscopic behavior of your target molecule is best extrapolated from the well-documented properties of standard methyl carbamate [1].
  • The main analytical value of trideuterio(¹¹³C)methyl carbamate lies in its distinct isotopic signature, making it traceable in complex biological systems using mass spectrometry or NMR, much like other ¹³C-labeled compounds used in research [2] [3].
  • For practical purposes, your next step would be to either procure the compound from a specialty supplier like those that offer similar labeled molecules [3] or undertake its synthesis and full spectroscopic characterization in-house.

References

Synthesis of α-Deuterated Carboxylic Acids (A Potential Precursor)

Author: Smolecule Technical Support Team. Date: February 2026

A key step in creating deuterated aldicarb would be the introduction of the deuterium atom. A 2023 study outlines a practical and environmentally friendly protocol for synthesizing α-deuterated carboxylic acids, which could serve as a starting material [1].

  • Method: The synthesis proceeds via hydrogen/deuterium exchange and decarboxylation of the corresponding malonic acids in the presence of D₂O.
  • Key Advantages:
    • General and Efficient: Applicable to a range of malonic acids.
    • Mild Conditions: Does not require harsh reagents.
    • Environmentally Friendly: Uses no organic solvents or other additives.
    • High Yield and Purity: Yields range from 83% to 94%, and the products typically do not require further purification.

The quantitative data for this method is summarized below.

Parameter Description
Reaction Type Hydrogen/Deuterium exchange & decarboxylation [1]
Starting Material Malonic acids [1]
Deuterium Source D₂O (Deuterium Oxide) [1]
Additives None [1]
Solvents None (Neat) [1]
Yield Range 83% - 94% [1]
Key Advantage No purification required; high isotopic purity confirmed by NMR [1]

Conventional Synthesis of Aldicarb

To design a pathway for the deuterated version, it is essential to understand the synthesis of standard aldicarb. The reaction involves the creation of an oxime intermediate, which is then converted to the final carbamate product [2] [3].

The workflow for the conventional synthesis can be visualized as follows:

A Isobutene C Dimeric Nitrosochloride Adduct A->C Reaction B Nitrosyl Chloride B->C Reaction E Oxime Intermediate C->E Treatment D Sodium Methyl Sulfide D->E Conversion G Aldicarb (E/Z Isomers) E->G Carbamate Formation F Methyl Isocyanate F->G Reagent

> Workflow for conventional aldicarb synthesis, from precursor compounds to the final product.

Proposed Strategy for Deuterated Aldicarb Synthesis

Based on the information available, a plausible retrosynthetic approach can be proposed. The core idea is to integrate a deuterated building block, synthesized via the method above, into the conventional aldicarb synthesis pathway.

  • Deuterated Aldicarb can be derived from a Deuterated Oxime Intermediate.
  • This deuterated oxime can be synthesized from a Deuterated Aldehyde.
  • The deuterated aldehyde, in turn, can be obtained from an α-Deuterated Carboxylic Acid (or a derivative), synthesized via the D₂O exchange/decarboxylation method [1].

This logical disconnection is illustrated below.

A Deuterated Aldicarb B Deuterated Oxime Intermediate B->A    Derive from C Deuterated Aldehyde C->B    Derive from D α-Deuterated Carboxylic Acid D->C    Derive from

> Retrosynthetic analysis suggesting a deuterated aldehyde as a key precursor.

Critical Safety and Regulatory Notes

Before considering any laboratory work, it is crucial to be aware of the significant hazards and regulations associated with aldicarb.

  • High Toxicity: Aldicarb is an extremely hazardous substance and a potent cholinesterase inhibitor. It is deadly through ingestion, skin contact, and other routes [2] [3].
  • Strict Regulations: Its use is banned in many countries, and it is a U.S. EPA Restricted Use Pesticide (RUP). It is also classified as an extremely hazardous substance subject to strict reporting [2].
  • Instability: The conventional synthesis involves intermediates that are unstable and can decompose explosively at elevated temperatures [3].

References

Application Notes and Protocols for Aldicarb-[13C2,d3] and Related Isotope-Labeled Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Properties

Aldicarb-[13C2,d3] is an isotope-labeled analog of the carbamate pesticide aldicarb, where two carbon-12 atoms are replaced with carbon-13, and three hydrogen atoms are replaced by deuterium [1]. This stable isotope-labeled compound is primarily used as an internal standard in quantitative mass spectrometry to ensure accurate measurement of aldicarb and its metabolites in complex samples [1] [2].

Properties of Isotope-Labeled Aldicarb Analogs

Table 1: Chemical and Physical Properties of Aldicarb Isotope-Labeled Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Density (g/cm³) Storage Condition
Aldicarb-[13C2,d3] (Parent) 1795142-83-4 [2] C₇H₁₁D₃N₂O₂S [2] 193.28 [2] Information Missing Information Missing
Aldicarb-sulfoxide-[13C2,d3] 1261170-77-7 [3] [4] C513C2H11D3N2O3S [3] 211.27 [4] 1.2±0.1 [3] -20°C [3]
Aldicarb-sulfone-[13C2,d3] 1261170-76-6 [5] [6] C513C2H11D3N2O4S [5] 227.27 [5] 1.2±0.1 [5] -20°C [5]

Note: Aldicarb-sulfoxide and aldicarb-sulfone are the primary toxic metabolites of aldicarb and are often monitored alongside the parent compound in residue analysis [6].

Primary Application: Isotope Dilution Mass Spectrometry (IDMS)

The main application for Aldicarb-[13C2,d3] and its labeled metabolites is in Isotope Dilution Mass Spectrometry (IDMS) for the quantitative analysis of pesticide residues in agricultural and environmental samples [1].

Principle and Advantages of IDMS
  • Principle: A known amount of the isotope-labeled analog (e.g., Aldicarb-[13C2,d3]) is spiked into the sample at the beginning of the analysis. Because the labeled and non-labeled (native) analytes have nearly identical physical and chemical properties, they behave similarly during sample preparation. The consistent mass difference allows the mass spectrometer to distinguish and quantify them relative to each other [1].
  • Key Advantage: This method compensates for analyte loss and matrix effects during sample workup, leading to highly accurate and precise results by accounting for preparation losses that can cause biased data in standard LC-MS/GC-MS analysis [1].
Experimental Protocol: UPLC-MS/MS Analysis of Aldicarb and Metabolites in Water

The following detailed protocol is adapted from methodologies in the search results [1] [2] [4].

2.2.1 Materials and Reagents
  • Analytical Standards:
    • Internal Standard Solution: Aldicarb-[13C2,d3] (or Aldicarb-sulfoxide-[13C2,d3] and Aldicarb-sulfone-[13C2,d3] for metabolite analysis). A commercially available solution in acetonitrile (100 µg/mL) can be used [4].
    • Native Analytic Standards: Aldicarb, aldicarb sulfoxide, and aldicarb sulfone for calibration.
  • Solvents: High-purity acetonitrile, methanol, and water (LC-MS grade).
  • Solid Phase Extraction (SPE) Cartridges: Appropriate for polar pesticides (e.g., mixed-mode or hydrophilic-lipophilic balance polymers).
  • Equipment: UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS), SPE manifold, centrifuge, and analytical evaporator.
2.2.2 Sample Preparation and SPE Workflow

The sample preparation follows a multi-stage clean-up and concentration process to isolate analytes from the water matrix, visualized in the workflow below.

G Sample Preparation and SPE Workflow Start Water Sample (e.g., 100 mL) A Spike with Internal Standard (Aldicarb-[13C2,d3]) Start->A B Condition SPE Cartridge (Methanol, Water) A->B C Load Sample onto SPE Cartridge B->C D Wash Cartridge (Water or mild buffer) C->D E Elute Analytes (Methanol or Acetonitrile) D->E F Evaporate Eluent to Dryness under Nitrogen Stream E->F G Reconstitute in Injection Solvent (e.g., 100 µL Acetonitrile) F->G End UPLC-MS/MS Analysis G->End

2.2.3 Instrumental Analysis (UPLC-MS/MS)
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
    • Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5 µL.
  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific transitions for both native analytes and their isotope-labeled internal standards.

Table 2: Example MRM Transitions for Aldicarb and its Isotope-Labeled Internal Standard

Compound Precursor Ion > Product Ion Collision Energy (eV)
Aldicarb (native) 213.1 > 116.1 [2] Optimized value
Aldicarb (native) 213.1 > 89.1 [2] Optimized value
Aldicarb-[13C2,d3] 216.1 > 119.1 [2] Optimized value
2.2.4 Quantification
  • Prepare a calibration curve by spiking constant amounts of the Aldicarb-[13C2,d3] standard into a series of calibration solutions with varying known concentrations of native aldicarb.
  • Plot the peak area ratio (native analyte / internal standard) against the concentration of the native analyte.
  • Use the resulting calibration curve to calculate the concentration of aldicarb in unknown samples.

Safety and Regulatory Information

  • Hazard Classification: Aldicarb and its labeled analogs are classified as Acute Toxicity (Oral, Inhalation, Dermal) Category 1-3 and are very toxic to aquatic life [1] [3]. The signal word is "Danger" [1] [5] [3].
  • Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses.
  • Storage: Store at -20°C as indicated for the stable isotope-labeled forms [5] [3]. For certified solutions in acetonitrile, storage at 4°C is also specified [4].
  • Regulatory Status: The use of aldicarb has been banned or heavily restricted in many countries due to its high toxicity [7]. These labeled compounds are "For Research Use Only" and are not intended for diagnostic or therapeutic use [2].

Conclusion

Aldicarb-[13C2,d3] and its metabolite analogs are critical tools for achieving high-quality analytical data in pesticide residue monitoring. Their use as internal standards in IDMS provides robust and reliable quantification, effectively correcting for losses and matrix effects. The provided protocol for UPLC-MS/MS analysis in water offers a detailed methodology that can be adapted for other matrices like food and biological samples.

References

Environmental Fate Tracking of Aldicarb Using Deuterated Internal Standards: Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aldicarb and the Rationale for Deuterated Analogues

Aldicarb is a carbamate insecticide with broad-spectrum activity against insects, mites, and nematodes. Since its initial registration in 1970, aldicarb has been used extensively on various crops including cotton, peanuts, soybeans, potatoes, and citrus. As a systemic pesticide, it is absorbed by plant root systems and translocated throughout tissues, providing protection against chewing and sucking pests. Aldicarb functions as a cholinesterase inhibitor that prevents the breakdown of acetylcholine in synapses, leading to rapid accumulation of this neurotransmitter and resulting in toxic effects on the nervous system of target organisms. The Technical Aldicarb belongs to the N-methyl carbamate chemical family with the IUPAC name 2-methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime and molecular weight of 190.26 g/mol [1] [2].

Environmental tracking of aldicarb is crucial due to its high solubility in water (approximately 4,930 mg/L at 20°C) and high acute toxicity to non-target organisms including mammals, birds, and aquatic species. Aldicarb has an oral LD₅₀ in rats of approximately 0.84-1.0 mg/kg, classifying it as extremely hazardous. Its high solubility and mobility in soil systems create significant potential for groundwater contamination, as evidenced by contamination incidents in Suffolk County, New York, in 1979 where aldicarb residues were detected in groundwater wells following application to potato fields [3] [2]. Understanding the environmental fate and transport of aldicarb requires sophisticated analytical methods capable of detecting trace levels and distinguishing between the parent compound and its toxic metabolites in complex environmental matrices.

The use of deuterated internal standards represents the gold standard in quantitative environmental analysis. Deuterium, a stable and non-radioactive isotope of hydrogen, has nearly identical chemical properties to protium but with approximately twice the atomic mass. This mass difference allows discrimination by mass spectrometry while maintaining similar chemical behavior during extraction, cleanup, and chromatographic separation. Incorporating deuterated aldicarb analogues as internal standards corrects for analytical variability introduced during sample preparation, matrix effects, and instrument fluctuations, thereby significantly improving the accuracy and precision of quantitative determinations in environmental fate studies [4] [5].

Basic Properties of Aldicarb

Uses and Chemical Properties

Aldicarb is formulated almost exclusively as a 15% granular product (commercially known as Temik) to reduce handler exposure and environmental dispersion. This dust-free granular formulation is soil-incorporated, applied beneath the surface to depths of several inches, which significantly reduces impacts on beneficial insects and other non-target organisms. Despite its effectiveness in pest control, aldicarb has been banned in over 100 countries and in the European Union since 2003 due to concerns about its high toxicity and potential for groundwater contamination. In the United States, the EPA began limiting aldicarb use in 2010, requiring a complete phase-out of certain applications by 2018, though new aldicarb products have subsequently been registered with revised use patterns [6] [2].

Table 1: Physical and Chemical Properties of Aldicarb

Property Value Conditions Reference
Molecular formula C₇H₁₄N₂O₂S - [6]
Water solubility 4930 mg/L 20°C, pH 7 [6]
Octanol-water partition coefficient (Log P) 1.15 20°C, pH 7 [6]
Vapor pressure 3.87 mPa 20°C [6]
Melting point 99°C - [6]
Oral LD₅₀ (rat) 0.84-1.0 mg/kg - [1] [2]
Hydrolysis half-life 5-20 days pH 7, 20-25°C [3]
Environmental Behavior and Concerns

The environmental fate of aldicarb is governed by its high water solubility, moderate persistence, and transformation into equally toxic metabolites. Aldicarb is not persistent in soil systems, with degradation half-lives typically ranging from 2 to 30 days depending on soil type, temperature, moisture, and microbial activity. The primary degradation pathway involves oxidation to aldicarb sulfoxide followed by further oxidation to aldicarb sulfone, both of which are potent cholinesterase inhibitors with toxicities comparable to the parent compound. Under anaerobic conditions, such as methanogenic environments, aldicarb undergoes conversion to aldicarb nitrile via a hydrolytic pathway, with studies showing that acclimated anaerobic microorganisms can enhance this conversion rate by 4-fold compared to abiotic hydrolysis [7].

The major environmental concerns associated with aldicarb stem from its high acute toxicity and potential for groundwater contamination. Incidents of human poisoning have occurred, most notably in 1985 when aldicarb-contaminated watermelons grown in California caused an outbreak of pesticide poisoning affecting over 2,000 people. The combination of high mobility through soil profiles and slow degradation under certain environmental conditions creates significant contamination potential, particularly in areas with shallow aquifers or sandy soils. These concerns have led to extensive regulatory scrutiny and the development of sophisticated monitoring methods to track aldicarb and its metabolites at environmentally relevant concentrations [2].

Deuterated Internal Standards in Environmental Analysis

Principles of Deuterium Substitution

Deuterium substitution involves replacing one or more hydrogen atoms in a molecule with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen containing one proton and one neutron in its nucleus. This substitution approximately doubles the atomic mass at each position where hydrogen is replaced but causes only minimal changes to the overall molecular structure and chemical behavior. The kinetic isotope effect resulting from the greater mass of deuterium compared to hydrogen causes slightly stronger covalent bonds (C-D bond dissociation energies are approximately 1.2-1.5 kcal/mol higher than C-H bonds), which can lead to modest differences in reaction rates and metabolic transformations. However, for analytical applications using internal standards, these differences are generally negligible during extraction and chromatographic separation while being sufficient for mass spectrometric discrimination [5].

The use of deuterated internal standards follows the principle of isotope dilution mass spectrometry, where a known amount of the deuterated analogue is added to the sample prior to any processing steps. As the deuterated internal standard experiences nearly identical extraction efficiencies, matrix effects, and ionization suppression/enhancement as the native analyte, the ratio of native to deuterated compound remains constant throughout analysis, compensating for variable analyte recovery caused by sample size, matrix effects, and instrument variability. This approach is particularly valuable in complex environmental matrices such as soil, sediment, and biological tissues where extraction efficiency can vary considerably between samples [4].

Benefits in Aldicarb Tracking

Incorporating deuterated aldicarb as an internal standard provides significant advantages for environmental fate studies. A study examining quantitative pyrolysis-GC/MS analysis of tire wear particles demonstrated that using deuterated internal standards of similar polymeric structure effectively corrected for variable analyte recovery, resulting in highly correlated (r² ≥ 0.88) results between known spike concentrations and measured values in artificial soil matrices. This represents a substantial improvement over external standard calibration methods that cannot account for matrix-specific effects [4].

For aldicarb specifically, deuterated analogues allow researchers to:

  • Distinguish between native compound and internal standard during mass spectrometric analysis
  • Compensate for losses during sample preparation and cleanup
  • Account for matrix effects during ionization in LC-MS/MS or GC-MS
  • Quantity both parent compound and metabolites simultaneously through use of multiple deuterated standards
  • Validate analytical method performance through consistent recovery of the internal standard

The biological impact of deuterium, while minimal for internal standard applications, should be considered when deuterated compounds are used in metabolic studies. Research has shown that deuterium as deuterium oxide (heavy water) can affect cellular metabolism at multiple levels, including altering protein rigidity, gene expression, fatty acid composition, enzyme activity, and ATP production. However, these effects are concentration-dependent and unlikely to significantly impact analytical applications where deuterated compounds are used at trace levels [5].

Materials and Methods

Reagents and Chemicals
  • Native aldicarb standard (purity ≥98%): Prepare stock solution at 1 mg/mL in HPLC-grade acetonitrile and store at -20°C in the dark.
  • Deuterated aldicarb internal standard (d₃-aldicarb or d₆-aldicarb, purity ≥98%): Prepare stock solution at 1 mg/mL in HPLC-grade acetonitrile. The deuterated analogue should have at least three deuterium atoms incorporated at stable positions (typically methyl groups) to minimize hydrogen-deuterium exchange.
  • Metabolite standards: Aldicarb sulfoxide (purity ≥95%), aldicarb sulfone (purity ≥95%), and deuterated analogues for each metabolite.
  • HPLC-grade solvents: Acetonitrile, methanol, acetone, dichloromethane.
  • Extraction salts: Anhydrous magnesium sulfate, sodium chloride, sodium citrate, and disodium hydrogen citrate sesquihydrate for QuEChERS extraction.
  • Water: Deionized water purified to 18.2 MΩ·cm resistance.
  • Solid phase extraction (SPE) cartridges: C18 (500 mg/6 mL) and mixed-mode cation exchange (MCX, 150 mg/6 mL).
Instrumentation
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system: Consisting of HPLC with binary pump, temperature-controlled autosampler and column compartment, and triple quadrupole mass spectrometer with electrospray ionization (ESI) source.
  • Analytical column: C18 column (100 × 2.1 mm, 1.8-2.7 μm particle size) or HILIC column for polar metabolites.
  • Pyrolysis-GC/MS system (alternative method): Consisting of pyrolysis unit, gas chromatograph, and mass spectrometer for solid samples.
  • Supporting equipment: Analytical balance (±0.0001 g accuracy), centrifuge (capable of 5000 × g), vortex mixer, mechanical shaker, nitrogen evaporation system, pH meter, ultrasonic bath.

Table 2: Mass Transitions for Aldicarb and Metabolites in LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (V) Ionization Mode
Aldicarb 190.1 116.0 (quantifier), 89.0 10, 20 Positive
d₃-Aldicarb 193.1 119.0 10 Positive
Aldicarb sulfoxide 206.1 132.0, 105.0 12, 22 Positive
Aldicarb sulfone 222.1 148.0, 105.0 10, 25 Positive
d₃-Aldicarb sulfoxide 209.1 135.0 12 Positive
d₃-Aldicarb sulfone 225.1 151.0 10 Positive

Sample Collection and Preparation Protocols

Field Sampling Procedures

Water samples: Collect groundwater, surface water, or pore water samples in 1-L amber glass bottles with PTFE-lined caps. Adjust water samples to pH 3-4 with hydrochloric acid immediately after collection to stabilize aldicarb and metabolites. Transport samples on ice and store at 4°C until extraction, which should be performed within 7 days of collection.

Soil and sediment samples: Collect using stainless steel corers at relevant depths (typically 0-15 cm for surface soils, deeper for leaching studies). Transfer samples to wide-mouth glass jars with PTFE-lined lids. Remove stones, plant material, and other debris. Store samples at -20°C until analysis. Record soil characteristics including pH, organic matter content, and texture for data interpretation.

Plant tissue samples: Collect relevant plant parts (roots, stems, leaves, fruits) and immediately freeze in liquid nitrogen. Lyophilize samples and homogenize to a fine powder using a laboratory mill. Store dried samples in sealed containers at -20°C until extraction.

Extraction and Cleanup Procedures
5.2.1 Water Samples (SPE Method)
  • Sample preparation: Allow samples to reach room temperature. Centrifuge at 3000 × g for 10 minutes if suspended solids are present.
  • Internal standard addition: Transfer 100 mL of water to a clean glass beaker. Add 100 μL of deuterated aldicarb working solution (1 μg/mL in acetonitrile) to achieve 1 μg/L final concentration.
  • Solid phase extraction: Condition C18 SPE cartridge with 5 mL methanol followed by 5 mL deionized water at flow rate of 2-3 mL/min.
  • Sample loading: Pass sample through cartridge at 5-10 mL/min using a vacuum manifold.
  • Cartridge washing: Dry cartridge under vacuum for 10 minutes. Wash with 5 mL of 10% methanol in water.
  • Analyte elution: Elute aldicarb and metabolites with 8 mL acetonitrile into a collection tube.
  • Concentration: Evaporate eluent to near dryness under gentle nitrogen stream at 40°C. Reconstitute in 1 mL of 10% acetonitrile in water for LC-MS/MS analysis.
5.2.2 Soil and Sediment Samples (Modified QuEChERS Method)
  • Sample preparation: Thaw frozen samples and pass through a 2-mm sieve. Weigh 10 g of homogenized soil into a 50-mL PTFE centrifuge tube.
  • Internal standard addition: Add 100 μL of deuterated aldicarb working solution (10 μg/mL in acetonitrile) to achieve 100 μg/kg fortification level.
  • Hydration: Add 10 mL of deionized water to the soil and mix thoroughly. Allow to stand for 15 minutes.
  • Extraction: Add 10 mL acetonitrile and shake vigorously for 1 minute. Add extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and shake immediately for 1 minute.
  • Centrifugation: Centrifuge at 5000 × g for 5 minutes.
  • Cleanup: Transfer 6 mL of supernatant to a dispersive SPE tube containing 150 mg PSA and 900 mg MgSO₄. Shake for 30 seconds and centrifuge at 5000 × g for 5 minutes.
  • Concentration: Transfer 4 mL of cleaned extract to a evaporation tube. Concentrate to near dryness under nitrogen at 40°C and reconstitute in 1 mL of 10% acetonitrile in water for LC-MS/MS analysis.

The following workflow diagram illustrates the complete sample preparation and analysis procedure:

G Start Sample Collection Water Water Samples Start->Water Soil Soil/Sediment Samples Start->Soil Plant Plant Tissue Samples Start->Plant InternalStd Add Deuterated Internal Standard Water->InternalStd Soil->InternalStd Lyophilize Lyophilize and Homogenize Plant->Lyophilize SPE Solid Phase Extraction (SPE) InternalStd->SPE Water Samples QuEChERS Modified QuEChERS Extraction InternalStd->QuEChERS Soil/Plant Samples Concentration Concentrate and Reconstitute SPE->Concentration Cleanup Sample Cleanup (dSPE) QuEChERS->Cleanup Lyophilize->InternalStd Cleanup->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis Data Data Analysis with Isotope Dilution Analysis->Data End Results Reporting Data->End

Analytical Procedures

LC-MS/MS Analysis

Chromatographic conditions:

  • Column: C18 (100 × 2.1 mm, 1.8 μm)
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile
  • Gradient program: 0 min (10% B), 1 min (10% B), 8 min (90% B), 10 min (90% B), 10.1 min (10% B), 13 min (10% B)
  • Flow rate: 0.3 mL/min
  • Injection volume: 5 μL
  • Column temperature: 40°C
  • Autosampler temperature: 10°C

Mass spectrometric conditions:

  • Ionization mode: Positive electrospray ionization (ESI+)
  • Ion spray voltage: 5500 V
  • Source temperature: 500°C
  • Nebulizer gas (GS1): 50 psi
  • Heater gas (GS2): 60 psi
  • Curtain gas: 35 psi
  • Collision gas: Medium
  • Detection mode: Multiple reaction monitoring (MRM) with transitions specified in Table 2
Pyrolysis-GC/MS Analysis for Solid Samples

For direct analysis of soil or sediment samples without extensive extraction, pyrolysis-GC/MS provides an alternative approach:

Pyrolysis conditions:

  • Pyrolysis temperature: 670°C for 5 seconds
  • Pyrolysis interface temperature: 300°C
  • Pyrolysis mode: Curie-point or micro-furnace

GC conditions:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 μm)
  • Inlet temperature: 280°C
  • Split ratio: 10:1
  • Oven program: 40°C (hold 2 min), 10°C/min to 300°C (hold 5 min)
  • Carrier gas: Helium, constant flow 1.2 mL/min

MS conditions:

  • Transfer line temperature: 280°C
  • Ion source temperature: 230°C
  • Ionization mode: Electron impact (EI) at 70 eV
  • Scan range: 35-550 m/z
  • Selective ion monitoring: m/z 116, 119, 132, 135 for aldicarb and deuterated analogue

Quality Control and Validation

Calibration and Quantification

Prepare calibration standards in the range of 0.1-100 μg/L for water analysis or 1-1000 μg/kg for soil/plant analysis using appropriate blank matrix. Include deuterated internal standards at a constant concentration in all calibration standards and samples. Use a weighted linear regression (1/x weighting) for the calibration curve based on the peak area ratio of native to deuterated compound.

The quantification follows the isotope dilution principle:

[C_{sample} = \frac{A_{native}}{A_{IS}} \times C_{IS} \times RF]

Where:

  • (C_{sample}) = concentration of native aldicarb in sample
  • (A_{native}) = peak area of native aldicarb
  • (A_{IS}) = peak area of internal standard
  • (C_{IS}) = concentration of internal standard
  • (RF) = response factor from calibration curve
Method Validation Parameters

Establish the following validation parameters for the method:

  • Linearity: Correlation coefficient (r²) ≥ 0.995 over calibration range
  • Accuracy: 85-115% recovery for native compounds
  • Precision: Relative standard deviation (RSD) ≤ 15% for replicates
  • Limit of detection (LOD): Signal-to-noise ratio ≥ 3, typically 0.01-0.05 μg/L for water, 0.1-0.5 μg/kg for soil
  • Limit of quantification (LOQ): Signal-to-noise ratio ≥ 10, typically 0.05-0.1 μg/L for water, 0.5-1.0 μg/kg for soil
  • Specificity: No interference at retention times of target analytes
Quality Assurance Procedures
  • Method blanks: Analyze with each batch of samples to confirm absence of contamination
  • Laboratory control samples: Fortify blank matrix with known concentrations of analytes
  • Duplicate samples: Analyze every 10 samples to assess precision
  • Matrix spikes: Fortify selected samples with native standards to monitor matrix effects
  • Continuing calibration verification: Analyze mid-range calibration standard after every 10-15 samples

Environmental Fate and Degradation Data

Degradation Kinetics

Studies on aldicarb degradation under various environmental conditions provide essential context for interpreting monitoring data:

Table 3: Degradation Kinetics of Aldicarb in Environmental Matrices

Matrix Conditions Half-life (Days) Major Metabolites Reference
Sandy loam soil Aerobic, 25°C 5-7 Aldicarb sulfoxide, aldicarb sulfone [3]
Clay soil Aerobic, 25°C 10-15 Aldicarb sulfoxide, aldicarb sulfone [3]
Anaerobic sediment Methanogenic, 25°C 2-5 Aldicarb nitrile [7]
Groundwater pH 7, 20°C 20-30 Aldicarb sulfoxide, aldicarb sulfone [3]
Surface water pH 7, 25°C 5-10 Aldicarb sulfoxide [3]

Under methanogenic conditions, research has demonstrated that acclimated anaerobic cultures enhance the rate of aldicarb conversion by 4-fold compared to abiotic hydrolysis, while unacclimated cultures show a 2-fold enhancement. Only acclimated cultures were able to further mineralize the reaction intermediate aldicarb nitrile, following Michaelis-Menten and Monod kinetics [7].

Transformation Pathways

The following diagram illustrates the major transformation pathways of aldicarb in environmental systems:

G Aldicarb Aldicarb Sulfoxide Aldicarb Sulfoxide Aldicarb->Sulfoxide Oxidation (Aerobic) Nitrile Aldicarb Nitrile Aldicarb->Nitrile Hydrolysis/Dehydration (Anaerobic) Sulfone Aldicarb Sulfone Sulfoxide->Sulfone Oxidation (Aerobic) Oxime Aldicarb Oxime Sulfoxide->Oxime Hydrolysis Sulfone->Oxime Hydrolysis CO2 CO₂ + H₂O Nitrile->CO2 Microbial Mineralization Oxime->CO2 Microbial Mineralization

Applications in Environmental Research

The methodology described in this protocol enables several critical applications in environmental research and regulatory science:

  • Leaching studies: Tracking the vertical mobility of aldicarb and its metabolites through soil profiles to assess groundwater contamination potential.
  • Degradation studies: Monitoring the persistence and transformation of aldicarb under various environmental conditions to establish degradation kinetics.
  • Bioaccumulation studies: Quantifying uptake of aldicarb and metabolites in plants and organisms to assess food chain transfer.
  • Remediation studies: Evaluating the effectiveness of remediation strategies for aldicarb-contaminated sites.
  • Regulatory monitoring: Implementing monitoring programs to ensure compliance with environmental quality standards and drinking water regulations.

The deuterated internal standard approach significantly enhances data quality for all these applications by compensating for matrix effects and analytical variability. This is particularly important when studying aldicarb fate in complex environmental matrices where extraction efficiency can vary substantially. The method's robustness allows for reliable comparison of results across different laboratories and studies, facilitating more accurate risk assessments and environmental fate models [4].

Troubleshooting and Technical Notes

  • Poor recovery of internal standard: Check stability of deuterated standard solution and ensure proper storage conditions. Verify that the deuterated compound is not experiencing significant hydrogen-deuterium exchange.
  • Matrix effects in LC-MS/MS: Use additional cleanup steps or switch to alternative SPE cartridges. Implement post-column infusion to identify regions of ion suppression/enhancement.
  • Chromatographic peak broadening: Check column performance and mobile phase preparation. Consider using a retention gap guard column for soil extracts.
  • Elevated method blanks: Replace solvent sources, check glassware cleanliness, and use high-purity reagents. Ensure septa and liners are not contributing contamination.
  • Rapid method degradation: For problematic matrices, reduce extract concentration factor or implement additional cleanup steps to remove co-extractives.

When adapting this method to new matrices, conduct a comprehensive validation including determination of accuracy, precision, LOD, LOQ, and matrix effects. Always include relevant quality control samples to ensure data reliability throughout the analytical sequence.

Conclusion

The application of deuterated aldicarb as an internal standard represents a significant advancement in the environmental tracking of this highly toxic pesticide and its metabolites. The protocols described herein provide a robust framework for quantifying aldicarb and its transformation products across various environmental matrices with high accuracy, precision, and sensitivity. The isotope dilution approach compensates for analytical variability and matrix effects, generating reliable data that supports comprehensive environmental fate assessment and informed regulatory decision-making.

As research continues to reveal new aspects of aldicarb's environmental behavior, the methods outlined in this protocol can be adapted to address emerging questions regarding its fate, transport, and ecological impacts. The incorporation of deuterated internal standards should be considered essential for any rigorous environmental monitoring program targeting this important class of pesticides.

References

Comprehensive Application Notes and Protocols: Mass Spectrometry Analysis of Stable Isotope-Labeled Carbamates in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbamate pesticides represent an important class of compounds widely used in agricultural practices to control insects, fungi, and weeds in various crops. These compounds function by inhibiting acetylcholinesterase activity, disrupting nerve impulse transmission in target organisms. Despite their effectiveness, carbamates pose potential health risks to humans, including immunotoxicity effects and endocrine disruption, making accurate monitoring of their residue levels in food products essential for public health protection [1]. The analysis of carbamate residues faces significant challenges due to the complexity of food matrices, which can interfere with detection and lead to inaccurate quantification. Matrix effects, including ion suppression or enhancement in mass spectrometers, can substantially impact the reliability and accuracy of results, particularly when analyzing compounds at trace levels.

Stable isotope dilution mass spectrometry (ID-MS) has emerged as a powerful analytical technique that addresses these challenges by using isotope-labeled internal standards that are chemically identical to the target analytes but differ in mass. This approach corrects for losses during sample preparation and compensates for matrix effects during ionization, providing exceptional accuracy and precision [1]. The fundamental principle involves adding known quantities of stable isotope-labeled analogues (e.g., 13C- or 2H-labeled compounds) to samples at the earliest possible stage, ensuring that the internal standards experience the same procedural variations as the native compounds. This method has been successfully applied to the analysis of carbamate pesticides including carbaryl, carbofuran, and carbendazim in various vegetable matrices, demonstrating excellent performance characteristics with repeatability and reproducibility of approximately 2% [1].

Sample Preparation Protocols

Extraction and Cleanup Procedures

Proper sample preparation is critical for the accurate determination of carbamate pesticides in complex vegetable matrices. The following optimized protocol ensures efficient extraction and cleanup while minimizing matrix interference:

  • Sample Homogenization: Begin by homogenizing 200 g of fresh vegetable sample using a high-speed blender. For reproducible results, ensure consistent particle size distribution throughout the homogenized material. For method validation studies, Korean cabbage powder has been demonstrated as an excellent homogeneous matrix, providing consistent results for method validation [1].

  • Extraction Process: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and the appropriate amount of isotope-labeled internal standards (13C6-carbaryl, carbendazim-d4, and 13C6-carbofuran) at a concentration that matches the expected analyte levels. Extract the mixture by shaking vigorously for 10 minutes using a mechanical shaker, followed by centrifugation at 4,000 rpm for 5 minutes to separate the organic phase [1].

  • Solid-Phase Extraction (SPE) Cleanup: Utilize a Carb/LC-NH2 solid-phase extraction cartridge for cleanup to ensure efficient recovery and color removal from vegetable samples. Condition the cartridge with 5 mL of acetonitrile before applying the sample extract. Wash with 5 mL of acetonitrile, then elute the target carbamates with 10 mL of acetonitrile containing 1% formic acid. This SPE procedure has been validated to provide excellent recovery rates while effectively removing interfering compounds from vegetable matrices [1].

  • Solvent Exchange and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of methanol-water (30:70, v/v) for LC-MS/MS analysis. Filter through a 0.22 μm membrane filter prior to injection to prevent column damage and instrument contamination.

Critical Considerations for Sample Preparation
  • Internal Standard Addition: The isotope-labeled internal standards must be added before the extraction step to effectively compensate for any analyte losses during sample preparation. The optimal concentration of internal standards should be determined based on the expected analyte concentrations in samples, typically matching the mid-range of the calibration curve.

  • Matrix Effects Assessment: To evaluate matrix effects, compare the signal response of standards prepared in pure solvent with those prepared in matrix-matched solutions. Significant differences indicate substantial matrix effects that must be addressed through the isotope dilution approach.

  • Stability Considerations: Carbamate pesticides can degrade under certain conditions. Maintain samples at 4°C during processing and store extracts at -20°C if analysis cannot be performed immediately. Avoid prolonged exposure to light or elevated temperatures that may promote degradation.

Table 1: Stable Isotope-Labeled Internal Standards for Carbamate Analysis

Target Analyte Isotope-Labeled Internal Standard Elemental Composition
Carbaryl 13C6-carbaryl 13C6-C12H11NO2
Carbofuran 13C6-carbofuran 13C6-C12H15NO3
Carbendazim Carbendazim-d4 C9H9D4N3O2

LC-MS/MS Analysis

Chromatography Conditions

Optimal separation of carbamate pesticides is achieved through reversed-phase liquid chromatography with the following conditions:

  • Column: C18 column (100 mm × 2.1 mm, 1.8 μm particle size) maintained at 40°C
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol with 0.1% formic acid
  • Gradient Program:
    • 0-1 min: 10% B
    • 1-8 min: 10-90% B (linear gradient)
    • 8-10 min: 90% B (hold)
    • 10-10.1 min: 90-10% B
    • 10.1-13 min: 10% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL

The inclusion of formic acid in the mobile phase enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape for the target carbamates. The total run time of 13 minutes per sample provides adequate separation of the target carbamates from matrix interferences while maintaining reasonable throughput [1].

Mass Spectrometry Parameters

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operated in selected reaction monitoring (SRM) mode with positive electrospray ionization. The following parameters have been optimized for carbamate analysis:

  • Ion Source Parameters:

    • Ionization Mode: Positive ESI
    • Spray Voltage: 3.5 kV
    • Vaporizer Temperature: 300°C
    • Ion Transfer Tube Temperature: 350°C
    • Sheath Gas Pressure: 35 arb
    • Auxiliary Gas Pressure: 10 arb
    • Collision Gas: High-purity argon
  • SRM Transitions: The table below summarizes the optimized SRM transitions for each target carbamate and its corresponding isotope-labeled internal standard. These transitions were selected based on intensity and specificity to provide sensitive and selective detection [1].

Table 2: Optimized SRM Transitions for Carbamate Pesticides and Their Isotope-Labeled Analogues

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Carbaryl 202.1 145.1 15
13C6-Carbaryl 208.1 151.1 15
Carbofuran 222.1 165.1 10
13C6-Carbofuran 228.1 171.1 10
Carbendazim 192.1 160.1 20
Carbendazim-d4 196.1 164.1 20
Quality Control Measures
  • System Suitability: Before sample analysis, inject a standard mixture containing all target analytes at a concentration corresponding to the midpoint of the calibration curve. The retention times should be stable (RSD < 1%), and the signal-to-noise ratio for the least abundant transition should exceed 10:1.

  • Carryover Assessment: Include blank solvent injections after high-concentration samples or calibration standards to monitor for potential carryover. The response in blank injections should be less than 20% of the lower limit of quantification.

  • Internal Standard Performance: Monitor the response of isotope-labeled internal standards throughout the sequence. Significant deviations (> 30% RSD) may indicate issues with sample preparation or instrument performance.

The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:

G SampleHomogenization Sample Homogenization InternalStandard Add Isotope-Labeled Internal Standards SampleHomogenization->InternalStandard Extraction Solvent Extraction InternalStandard->Extraction SPE SPE Cleanup (Carb/LC-NH2 Cartridge) Extraction->SPE Reconstitution Solvent Exchange and Reconstitution SPE->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Figure 1: Experimental workflow for the analysis of stable isotope-labeled carbamates in vegetable matrices

Data Analysis and Method Validation

Quantification Approach

The isotope dilution approach relies on measuring the peak area ratio of the target analyte to its corresponding isotope-labeled internal standard. Quantification is performed using a seven-point calibration curve generated by spiking fixed amounts of isotope-labeled internal standards into increasing concentrations of native standards. The calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration ratio. The resulting linear regression provides the slope and intercept used for sample quantification [1].

The concentration of the target analyte in the sample is calculated using the following equation:

[ C_{sample} = \frac{(A_{analyte}/A_{IS} - b)}{m} \times C_{IS} \times DF ]

Where:

  • (C_{sample}) = analyte concentration in the sample
  • (A_{analyte}) = peak area of the analyte
  • (A_{IS}) = peak area of the internal standard
  • (b) = y-intercept of the calibration curve
  • (m) = slope of the calibration curve
  • (C_{IS}) = concentration of the internal standard
  • (DF) = dilution factor
Method Validation Results

The ID-LC/MS/MS method for carbamate analysis has been rigorously validated according to international guidelines. The following table summarizes the key validation parameters obtained for carbaryl, carbofuran, and carbendazim in vegetable matrices [1]:

Table 3: Method Validation Parameters for Carbamate Pesticides in Vegetable Matrices

Validation Parameter Carbaryl Carbofuran Carbendazim
Linear Range (mg/kg) 0.01-0.5 0.01-0.5 0.01-0.5
Correlation Coefficient (R²) >0.999 >0.999 >0.999
Repeatability (RSD%) 1.8 2.1 1.9
Reproducibility (RSD%) 2.2 2.4 2.3
Recovery (%) 95-102 93-101 96-103
LOD (mg/kg) 0.003 0.003 0.003
LOQ (mg/kg) 0.01 0.01 0.01
Accuracy and Measurement Uncertainty

The accuracy of the method was demonstrated through analysis of a certified reference material (CRM) containing carbendazim. The measured value of (0.0724 ± 0.0013) mg/kg showed excellent agreement with the certified value of (0.074 ± 0.004) mg/kg, confirming the method's accuracy [1]. The measurement uncertainty was estimated by considering contributions from sample weighing, internal standard addition, extraction efficiency, and instrument measurement precision. The expanded uncertainty (k=2) for each carbamate was approximately 3-5%, demonstrating the reliability of the method for regulatory decision-making.

Applications and Case Studies

Monitoring in Vegetable Samples

The developed ID-LC/MS/MS method has been successfully applied to the analysis of carbamate pesticides in various vegetables, including cucumbers, spinach, potatoes, and Korean cabbage. The method effectively addressed matrix effects that typically plague carbamate analysis in these complex samples, providing accurate results even at low concentrations. In monitoring studies, the method demonstrated its practical utility for routine surveillance of carbamate residues, with the isotope-labeled internal standards effectively compensating for matrix-induced suppression or enhancement of ionization [1].

The following diagram illustrates the key steps in the isotope dilution mass spectrometry approach that enables accurate quantification:

G IS Isotope-Labeled Standards Added CoExtraction Co-extraction with Native Analytes IS->CoExtraction CoElution Co-elution in Chromatography CoExtraction->CoElution Ionization Simultaneous Ionization with Same Efficiency CoElution->Ionization MSDetection MS Detection at Different m/z Ionization->MSDetection Ratio Peak Area Ratio Measurement MSDetection->Ratio Compensation Compensation for Losses and Matrix Effects Ratio->Compensation

Figure 2: Principle of isotope dilution mass spectrometry for accurate quantification

Regulatory Compliance and Reference Method Potential

The exceptional accuracy and precision of the ID-LC/MS/MS method for carbamate analysis position it as an excellent candidate reference method for food safety laboratories. Reference methods are essential for resolving disputes in analytical results, validating routine methods, and producing certified reference materials. The method's performance characteristics, particularly its ability to provide results with defined uncertainty, make it suitable for use in proficiency testing schemes and laboratory accreditation processes [1].

The application of this method to the analysis of a commercial CRM for carbendazim demonstrated its reference method capabilities. The measured value showed complete agreement with the certified value within their respective uncertainties, confirming the method's accuracy and reliability for CRM certification and routine analysis [1].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Recovery of Internal Standards: If recovery of isotope-labeled internal standards is inconsistent, verify the concentration of the stock solution and ensure proper addition before extraction. Check the stability of labeled standards under storage conditions.

  • Matrix Effects Persistence: Although the isotope dilution approach compensates for most matrix effects, exceptionally complex matrices may require additional cleanup. Consider optimizing the SPE washing steps or incorporating a dual-SPE cleanup approach.

  • Retention Time Shifts: Significant retention time shifts (> 0.1 min) may indicate column degradation or mobile phase preparation issues. Replace the guard column regularly and prepare fresh mobile phases daily.

  • Decreased Sensitivity: Gradual loss of sensitivity may result from ion source contamination or mass spectrometer calibration drift. Clean the ion source and recalibrate the mass spectrometer according to the manufacturer's recommendations.

Method Adaptation for Other Matrices

While this protocol was optimized for vegetable matrices, it can be adapted for other food matrices with minor modifications:

  • High-Fat Matrices: For fatty foods, incorporate a freezing-out step or additional fat removal procedure such as gel permeation chromatography after the initial extraction.

  • High-Water Content Matrices: Adjust the initial solvent volume to maintain proper solvent-to-sample ratio for efficient extraction.

  • Dry Products: Rehydrate samples before extraction to ensure proper penetration of the extraction solvent.

Conclusion

The application notes and protocols presented herein demonstrate that stable isotope dilution LC-MS/MS provides a robust, accurate, and precise method for the determination of carbamate pesticides in vegetable matrices. The use of 13C- and 2H-labeled internal standards effectively compensates for matrix effects and analytical variations, resulting in measurement uncertainties of less than 5%. The method has been validated according to international standards and shown to be suitable for use as a reference method for regulatory compliance and certification of reference materials.

The comprehensive protocol covers all critical aspects of the analysis, from sample preparation through data quantification, providing researchers and analytical laboratories with a reliable tool for carbamate pesticide monitoring. The method's performance characteristics, including excellent repeatability and reproducibility of approximately 2%, make it superior to conventional external calibration approaches for complex food matrices [1].

References

Comprehensive Application Notes and Protocols: Isotopic Labeling for Pesticide Metabolism Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isotopic Labeling in Pesticide Research

Isotopic labeling has emerged as an indispensable tool in modern pesticide research, enabling scientists to trace molecular fate, identify degradation pathways, and quantify residues with unprecedented accuracy. Stable isotope-labeled compounds containing non-radioactive isotopes such as carbon-13 (13C), nitrogen-15 (15N), or deuterium (2H) provide unique molecular signatures that allow researchers to distinguish between applied compounds and naturally occurring substances in complex biological and environmental matrices. The fundamental principle underlying this methodology is that isotopically labeled molecules exhibit nearly identical physical and chemical properties to their non-labeled counterparts, while their distinct mass signatures enable precise tracking and quantification using advanced mass spectrometric techniques. This approach has revolutionized our understanding of pesticide metabolism in biological systems, environmental degradation processes, and residue analysis, making it a cornerstone technology for regulatory compliance, environmental safety assessment, and pharmaceutical development.

The application of isotopic labeling in pesticide studies addresses several critical challenges in conventional analytical approaches. First, it compensates for matrix effects that often compromise analytical accuracy in complex samples like food, soil, and biological fluids. Second, it enables differentiation between pesticide applications and background contamination through isotopic signature tracing. Third, it facilitates the discovery of previously unknown metabolic pathways and degradation products that would be difficult to identify using traditional methods. These advantages make isotopic labeling particularly valuable for studying pesticide fate in agricultural products, environmental compartments, and biological systems, providing crucial data for risk assessment and regulatory decision-making.

Fundamental Principles of Isotopic Labeling

Stable Isotopes in Pesticide Tracing

Stable isotope labeling relies on the incorporation of non-radioactive heavy isotopes into pesticide molecules, creating distinct molecular markers that can be tracked through complex biological and environmental systems. The most commonly used isotopes include carbon-13 (13C), nitrogen-15 (15N), and deuterium (2H), which replace their more abundant natural counterparts (12C, 14N, and 1H) without significantly altering the chemical behavior of the molecule. This conservation of chemical properties is crucial as it ensures that the labeled compound undergoes the same metabolic, environmental, and analytical processes as the native pesticide, while the mass difference enables detection and quantification through mass spectrometry. The strategic placement of these heavy atoms within the molecular structure allows researchers to track specific fragments during mass spectrometric analysis, providing detailed insights into metabolic pathways and degradation mechanisms.

The selection of appropriate isotopes and labeling positions depends on the research objectives, chemical structure of the pesticide, and analytical requirements. 13C-labeled compounds are particularly valuable for studying carbon backbone metabolism as they maintain isotopic integrity under various conditions, unlike deuterated compounds which may undergo hydrogen-deuterium exchange in certain environments. Furthermore, the number and position of labeled atoms must be carefully considered to ensure sufficient mass shift for unambiguous detection while maintaining chemical stability. For instance, 13C2-ethyl paraoxon has been successfully used as a surrogate for quantifying organophosphorus pesticides in agricultural products, demonstrating how specific labeling strategies can address particular analytical challenges.

Tracer Techniques and Metabolic Pathway Elucidation

Isotopic tracer techniques leverage labeled compounds to follow the movement and transformation of pesticide molecules through biological systems and environmental compartments. The fundamental premise is that by introducing an isotopically labeled pesticide and tracking the appearance of the label in various metabolites, researchers can reconstruct complete metabolic pathways and identify critical transformation products. This approach is particularly powerful for distinguishing between direct metabolites and compounds that might be produced through other biochemical processes, as only molecules derived from the applied pesticide will contain the isotopic signature.

Table 1: Comparison of Stable Isotopes Used in Pesticide Tracing

Isotope Natural Abundance (%) Mass Shift Advantages Limitations
Deuterium (²H) 0.0115 +1 per atom Cost-effective synthesis, Significant mass shift with multiple labels Potential for hydrogen-deuterium exchange, Altered chemical properties with extensive labeling
Carbon-13 (¹³C) 1.07 +1 per atom Metabolic stability, Minimal kinetic isotope effects Higher cost, Smaller mass shift per atom
Nitrogen-15 (¹⁵N) 0.368 +1 per atom Ideal for nitrogen-containing pesticides, High stability Limited to specific compound classes, Higher cost

The tracer approach can be implemented through various experimental designs, including stable isotope probing (SIP) for environmental studies, isotope dilution mass spectrometry (IDMS) for quantitative analysis, and chemical isotope labeling (CIL) for metabolomic applications. Each methodology offers unique advantages for specific research questions, from identifying uncultivable pesticide-degrading microorganisms in environmental samples to quantifying trace-level residues in food commodities. The integration of these techniques with advanced analytical platforms such as LC-MS/MS and GC-MS provides a comprehensive toolbox for elucidating the complete fate of pesticides in complex systems.

Metabolite Profiling Using Chemical Isotope Labeling LC-MS

Protocol: Dansyl Labeling LC-MS for Silkworm Hemolymph Metabolomics

Principle: This protocol utilizes differential isotope labeling to enhance detection coverage and quantification accuracy of pesticide metabolites in biological systems. The approach involves labeling amine- and phenol-containing metabolites from pesticide-exposed organisms with complementary isotopes (12C-/13C-dansyl chloride), followed by LC-UV quantification for normalization and LC-MS analysis for metabolite identification and quantification. This method significantly expands metabolite coverage compared to conventional LC-MS approaches, making it particularly valuable for discovering novel pesticide metabolites and understanding metabolic pathways.

Materials and Reagents:

  • 12C-dansyl chloride (light label) and 13C-dansyl chloride (heavy label)
  • Acetonitrile (LC-MS grade)
  • Ammonium hydroxide (LC-MS grade)
  • Sodium carbonate buffer (0.1 M, pH 9.5)
  • Formic acid (LC-MS grade)
  • Reference metabolite standards for identification
  • β-glucuronidase/sulfatase enzyme mixture for metabolite deconjugation

Experimental Procedure:

  • Sample Collection and Preparation:

    • Collect hemolymph samples from pesticide-exposed and control silkworms (or other target organisms)
    • Centrifuge at 10,000 × g for 10 minutes at 4°C to remove cellular components
    • Transfer supernatant to clean tubes and store at -80°C until analysis
    • Thaw samples on ice and precipitate proteins by adding cold acetonitrile (2:1 v/v)
    • Centrifuge at 14,000 × g for 15 minutes and collect supernatant
  • Chemical Isotope Labeling:

    • Divide each sample into two aliquots for light and heavy labeling
    • Add 12C-dansyl chloride to one aliquot and 13C-dansyl chloride to the other
    • Adjust pH to 9.5 using sodium carbonate buffer
    • Incubate at 40°C for 45 minutes to complete the derivatization reaction
    • Quench the reaction by adding ammonium hydroxide (1% final concentration)
    • Combine light and heavy labeled samples in 1:1 ratio based on LC-UV quantification
  • LC-UV Analysis for Normalization:

    • Inject combined samples onto C18 column (2.1 × 100 mm, 1.8 μm)
    • Use UV detection at 338 nm to quantify total labeled metabolites
    • Adjust sample volumes to ensure equal total metabolite concentrations across samples
  • LC-MS Analysis:

    • Chromatographic separation: C18 column (2.1 × 150 mm, 1.8 μm) maintained at 40°C
    • Mobile phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient elution: 15% B to 55% B over 25 minutes, then to 95% B in 5 minutes
    • Flow rate: 0.25 mL/min with injection volume of 5 μL
    • Mass spectrometry: High-resolution tandem mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM)

Data Processing and Analysis:

  • Process raw data using specialized software (e.g., XCMS, MZmine) for peak detection and alignment
  • Identify peak pairs with characteristic mass differences corresponding to isotope labels
  • Perform multivariate statistical analysis (PCA, PLS-DA) to identify significantly altered metabolites
  • Putative identification against databases (HMDB, EML) based on accurate mass and retention time
  • Confirm identities using dansyl standard library matching
Application Notes and Data Interpretation

The dansyl labeling LC-MS approach has been successfully applied to study metabolic changes in silkworms exposed to DDT at various concentrations (1, 0.1, 0.01, 0.001 ppm), revealing dose-dependent alterations in metabolic profiles. This method enabled detection of 2044 peak pairs, with 338 metabolites putatively identified against the HMDB database and 1471 against the EML library. Through precise quantification, 65 metabolites were confidently identified, with 33 showing significant changes (>1.20-fold or <0.83-fold) in one or more exposure groups. Key biomarkers included serine, methionine, tryptophan, asymmetric dimethylarginine, N-Methyl-D-aspartic acid, and tyrosine, indicating potential disruption of endocrine and neurological systems in silkworms.

Table 2: Significant Metabolite Biomarkers Identified in DDT-Exposed Silkworms Using Dansyl Labeling LC-MS

Metabolite Fold Change (1 ppm DDT) Biological Significance Potential Pathway Involvement
Serine 1.45 ↑ Neurotransmitter precursor, Lipid metabolism Serine metabolism, Glycine synthesis
Methionine 1.32 ↑ Methyl group donor, Antioxidant precursor Transsulfuration pathway, Glutathione synthesis
Tryptophan 0.78 ↓ Serotonin and melatonin precursor Kynurenine pathway, Serotonin synthesis
Asymmetric Dimethylarginine 1.51 ↑ Nitric oxide synthase inhibitor Cardiovascular function, Nitric oxide regulation
N-Methyl-D-aspartic Acid 1.29 ↑ Neurotransmitter, Excitotoxicity Glutamatergic signaling, Neuronal excitation
Tyrosine 1.38 ↑ Catecholamine precursor, Thyroid hormone synthesis Dopamine and norepinephrine synthesis

The workflow diagram below illustrates the complete experimental procedure for chemical isotope labeling LC-MS in pesticide metabolite profiling:

G SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep IsotopeLabeling Isotope Labeling (12C/13C-dansyl) SamplePrep->IsotopeLabeling CombineSamples Combine Labeled Samples IsotopeLabeling->CombineSamples LCUV LC-UV Quantification & Normalization CombineSamples->LCUV LCMS LC-MS Analysis LCUV->LCMS DataProcessing Data Processing & Statistical Analysis LCMS->DataProcessing BiomarkerID Biomarker Identification & Validation DataProcessing->BiomarkerID

Diagram 1: Experimental workflow for chemical isotope labeling LC-MS in pesticide metabolite profiling

Critical Considerations:

  • The specificity of dansyl labeling limits detection to amine- and phenol-containing metabolites, complementing other analytical approaches
  • Isotopic purity of labeling reagents must be verified to avoid false positive identifications
  • Sample normalization using LC-UV quantification of total labeled metabolites is essential for accurate comparative analysis
  • Stable isotope effects during chromatographic separation should be assessed and corrected if necessary

Environmental Degradation Studies via Stable Isotope Probing

Protocol: DNA/RNA-SIP for Identifying Pesticide-Degrading Microorganisms

Principle: Stable Isotope Probing (SIP) incorporates isotope-labeled elements (13C, 18O, or 15N) into the cellular components of active microorganisms that are metabolizing pesticides in environmental samples. By separating the labeled biomolecules (DNA, RNA, phospholipid fatty acids) from their non-labeled counterparts and analyzing their phylogenetic composition, researchers can directly link microbial identity to specific pesticide degradation functions in complex environmental communities. This approach is particularly powerful for studying uncultivable microorganisms which represent over 99% of microbial diversity in most environments.

Materials and Reagents:

  • 13C-labeled pesticide (purity >98%) or 13C-labeled structural analogs
  • Ultracentrifuge and appropriate rotors (e.g., fixed-angle or vertical)
  • CsCl or CsTFA density gradient solutions
  • DNA/RNA extraction kits suitable for environmental samples
  • PCR reagents and specific primers for target microbial groups
  • Isopycnic ultracentrifugation equipment

Experimental Procedure:

  • Sample Preparation and Incubation:

    • Collect environmental samples (soil, sediment, water, activated sludge)
    • Homogenize samples and remove large debris through sieving (2 mm mesh)
    • Prepare microcosms with 13C-labeled pesticide and control with 12C-native pesticide
    • Incubate under environmentally relevant conditions (temperature, moisture, oxygen status)
    • Monitor pesticide degradation through periodic sampling and chemical analysis
  • Nucleic Acid Extraction and Density Gradient Centrifugation:

    • Extract total nucleic acids from samples using commercial kits with modifications for environmental matrices
    • Assess DNA/RNA quality and quantity using spectrophotometry and gel electrophoresis
    • Prepare density gradient solutions (CsCl for DNA, CsTFA for RNA)
    • Load nucleic acids onto gradients and perform isopycnic ultracentrifugation
    • DNA: 176,000 × g for 36-44 hours; RNA: 127,000 × g for 24-36 hours at 20°C
  • Fraction Collection and Analysis:

    • Fractionate gradients by displacing with water or dense oil
    • Measure buoyant density of each fraction using refractometry
    • Precipitate nucleic acids from each fraction and quantify
    • Analyze density distribution of target genes through PCR amplification
    • Select "heavy" and "light" fractions for comparative analysis
  • Molecular Analysis and Sequencing:

    • Amplify 16S rRNA genes from heavy and light fractions using domain-specific primers
    • Perform next-generation sequencing on selected fractions
    • Analyze sequence data to identify microorganisms enriched in heavy fractions
    • Construct phylogenetic trees to visualize relationships among active degraders

Data Interpretation and Validation:

  • Compare relative abundance of operational taxonomic units (OTUs) in heavy versus light fractions
  • Calculate atom percent isotope enrichment to confirm isotopic incorporation
  • Perform statistical analyses (e.g., indicator species analysis) to identify significantly enriched taxa
  • Correlate microbial enrichment patterns with pesticide degradation kinetics
  • Validate functional capacity through metagenomic analysis or cultivation attempts
Application Notes for Environmental SIP Studies

SIP has been successfully applied to identify microbial degraders of various pesticides including organophosphates, triazines, carbamates, and organochlorines in diverse environmental matrices. The technique has revealed previously unrecognized diversity among pesticide-degrading microorganisms, including members of the Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes phyla. A key advantage of SIP is its ability to identify microbial populations that are metabolically active in pesticide degradation under in situ conditions, providing ecological relevance that is difficult to achieve with laboratory cultivation-based approaches.

Table 3: Isotope-Labeled Substrates for SIP Studies of Pesticide Degradation

Pesticide Class Labeled Substrate Options Target Biomolecule Key Findings
Organophosphates 13C-ethyl paraoxon, D6-methyl paraoxon DNA, RNA, PLFA Identification of novel Sphingomonas and Pseudomonas strains capable of complete mineralization
Triazines 13C-atrazine, 13C-ring labeled DNA Discovery of previously uncultivated Rhizobium and Nocardioides species in agricultural soils
Carbamates 13C-carbofuran, 13C-carbonyl RNA Revealed rapid assimilation by diverse Betaproteobacteria in activated sludge
Organochlorines 13C-DDT, 13C-lindane DNA Identification of anaerobic dechlorinating communities in contaminated sediments

The selection of appropriate labeled substrates is critical for successful SIP experiments. Researchers can use the actual pesticide compound (fully or partially labeled), structural analogs, or metabolic intermediates depending on research questions and availability. Fully labeled compounds provide the most direct evidence for complete mineralization, while position-specific labeling can reveal partial degradation pathways. The incubation period must be optimized to allow sufficient isotopic incorporation while minimizing secondary cross-feeding, where degradation products are utilized by non-degrading microorganisms.

Quantitative Analysis Using Isotope-Labeled Internal Standards

Protocol: GC-MS with Isotope-Labeled Internal Standards for Food Matrices

Principle: This protocol employs isotope-labeled internal standards (ILIS) that are structurally identical to target pesticides except for the incorporation of stable isotopes. These standards are added to samples at the beginning of the extraction process, where they undergo identical sample preparation procedures as the native analytes. During GC-MS analysis, the ILIS experience nearly identical matrix effects and instrument response variations as their native counterparts, enabling accurate quantification through isotope dilution mass spectrometry (IDMS). This approach significantly improves analytical accuracy compared to external calibration methods, particularly in complex food matrices.

Materials and Reagents:

  • Isotope-labeled internal standards (13C, 15N, or D-labeled) for target pesticides
  • Pesticide-grade solvents for extraction (acetonitrile, ethyl acetate)
  • QuEChERS extraction kits or equivalent materials
  • GC-MS system with appropriate analytical column
  • Calibration standards of native pesticides

Experimental Procedure:

  • Sample Preparation:

    • Homogenize food samples (corn, soybean, carrot, pumpkin, etc.) to fine paste
    • Weigh 10.0 ± 0.1 g of homogenized sample into 50 mL centrifuge tube
    • Add appropriate amount of isotope-labeled internal standard mixture (typically 50-100 μL of 1 μg/mL solution)
    • Allow to equilibrate for 15-30 minutes before extraction
  • Extraction and Cleanup:

    • Add 10 mL acetonitrile and shake vigorously for 1 minute
    • Add QuEChERS salt mixture (4 g MgSO4, 1 g NaCl, 1 g Na3Citrate, 0.5 g Na2H citrate)
    • Shake immediately and vigorously for 1 minute
    • Centrifuge at 4000 × g for 5 minutes
    • Transfer aliquot of supernatant to dSPME tube for cleanup
    • Shake for 30 seconds and centrifuge at 4000 × g for 5 minutes
  • Calibration Standard Preparation:

    • Prepare matrix-matched calibration standards using blank matrix extracts
    • Prepare solvent-based calibration standards for comparison
    • Add identical amount of ILIS to all calibration standards
    • Create calibration curves covering expected concentration range (typically 0.1-100 μg/kg)
  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled with mass spectrometer
    • Column: Medium-polarity fused silica capillary column (e.g., 30 m × 0.25 mm × 0.25 μm)
    • Injection: Splitless (1 μL) or on-column, 250°C injector temperature
    • Oven program: 60°C (1 min), then 25°C/min to 150°C, then 5°C/min to 280°C (5 min)
    • MS detection: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM)
    • Monitor characteristic ions for both native and isotope-labeled compounds

Quantification and Quality Control:

  • Calculate response factors as ratio of native to labeled compound peak areas
  • Construct calibration curves using response factors versus concentration
  • Determine sample concentrations from calibration curves
  • Include quality control samples (blanks, spikes, duplicates) in each batch
  • Verify retention time stability and ion ratio consistency
Application Notes for Accurate Pesticide Quantification

The implementation of isotope-labeled internal standards has been demonstrated to improve quantitative accuracy by 10-40% compared to conventional external calibration methods, particularly for problematic pesticides in complex food matrices [1]. Research has shown that even with ILIS, matrix-matched calibration is often necessary for highly accurate quantification because the intensity ratio of target pesticides to their corresponding isotope-labeled standards can be influenced by the presence of matrix components. This matrix effect varies depending on the injection technique (splitless vs. on-column) and the specific pesticide-instrument combination, necessitating careful method optimization.

The diagram below illustrates the complete workflow for quantitative pesticide analysis using isotope-labeled internal standards:

G SampleHomogenization Sample Homogenization AddILIS Add Isotope-Labeled Internal Standards SampleHomogenization->AddILIS Extraction Sample Extraction (QuEChERS) AddILIS->Extraction Cleanup Sample Cleanup (dSPME) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Calibration Prepare Matrix-Matched Calibration Standards Calibration->GCMS Calibration Standards DataAnalysis Data Analysis (Isotope Dilution MS) GCMS->DataAnalysis QC Quality Control Validation DataAnalysis->QC

Diagram 2: Workflow for quantitative pesticide analysis using isotope-labeled internal standards and GC-MS

Critical Method Considerations:

  • The degree of isotopic labeling must be sufficient to avoid interference from natural isotopic abundance of the native compound (typically ≥3 mass units difference)
  • Isotopic purity of the internal standards should be verified to prevent cross-contribution to native analyte channels
  • Retention time matching between native and labeled compounds is essential for accurate compensation of matrix effects
  • The amount of internal standard added should approximate the expected concentration of the native analyte for optimal precision
  • Stability of the isotope label under analytical conditions must be confirmed, particularly for deuterated compounds which may undergo hydrogen-deuterium exchange

Quality Control Using Multiple Stable Isotope-Labeled Compounds

Protocol: Internal Quality Control with SILC for Multi-residue Analysis

Principle: This protocol utilizes multiple stable isotope-labeled compounds (SILC) as internal quality control (IQC) monitors throughout the analytical process for multi-residue pesticide analysis. Unlike traditional quality control methods that analyze limited control materials per batch, this approach adds a cocktail of SILCs to every analytical sample, enabling continuous monitoring of analytical quality across all samples in a batch. The SILCs experience the same extraction, cleanup, and instrumental analysis procedures as the native pesticides, providing real-time assessment of method performance and data reliability.

Materials and Reagents:

  • Selection of 5-7 stable isotope-labeled compounds representing different pesticide classes
  • Certified reference materials for target pesticides
  • Quality control materials with known residue levels
  • All standard reagents for sample preparation and analysis

Experimental Procedure:

  • SILC Cocktail Preparation:

    • Select SILCs to represent major pesticide classes (organophosphates, carbamates, triazines, etc.)
    • Choose compounds with different chemical properties (polarity, stability, extraction behavior)
    • Prepare concentrated stock solutions of each SILC in appropriate solvents
    • Combine to create working SILC cocktail containing all compounds at predetermined concentrations
    • Verify stability and compatibility of the cocktail mixture
  • Sample Preparation with SILC Addition:

    • Add fixed volume of SILC cocktail to all samples, calibrators, and quality control materials
    • Process samples according to established multi-residue method (e.g., QuEChERS, SPE)
    • Include method blanks to monitor potential contamination
    • Process quality control materials with known residue levels in parallel
  • Instrumental Analysis:

    • Analyze samples using GC-MS/MS or LC-MS/MS with optimized parameters
    • Use scheduled monitoring to ensure adequate data points for each SILC
    • Include quality assessment samples at regular intervals throughout sequence
  • Data Analysis and Quality Assessment:

    • Calculate recovery for each SILC in every sample
    • Establish acceptance criteria for SILC recoveries (typically 70-120%)
    • Monitor retention time stability for all SILCs
    • Assess chromatographic quality (peak shape, signal-to-noise)
    • Compile quality control report for the entire batch

Quality Decision Making:

  • Accept sample results when all SILC recoveries are within predefined limits
  • Flag samples with aberrant SILC recovery for reinvestigation
  • Monitor trends in SILC performance to identify systematic issues
  • Use SILC data to demonstrate method validity for regulatory compliance
Application Notes for Quality Control Implementation

Research has demonstrated that the multi-SILC quality control approach achieves better performance compared to conventional IQC methods that utilize limited control materials [2]. By monitoring 5-7 SILCs across all samples in a batch, laboratories can detect sample-specific issues that might be missed with traditional approaches, such as individual sample extraction failures, matrix effects variations, or instrument sensitivity fluctuations. This comprehensive monitoring is particularly valuable for multi-residue methods analyzing hundreds of pesticides across diverse food commodities with varying matrix complexities.

The selection of appropriate SILCs for quality control monitoring should consider representativeness of different pesticide classes, coverage of various chemical properties, commercial availability, and cost-effectiveness. The SILCs should be structurally similar to a wide range of target analytes but not present as native compounds in the samples being analyzed. A well-designed SILC cocktail provides a diagnostic tool for identifying specific methodological issues—for example, poor recovery of non-polar SILCs might indicate extraction problems, while inconsistent recovery across all SILCs could suggest injection port issues or matrix effects.

Conclusion and Future Perspectives

Isotopic labeling techniques have revolutionized pesticide metabolism studies, enabling researchers to address complex questions about pesticide fate, metabolism, and accumulation in biological and environmental systems. The methodologies outlined in these application notes—from chemical isotope labeling for comprehensive metabolomic profiling to stable isotope probing for identifying environmental degraders—provide powerful tools for advancing our understanding of pesticide behavior in complex systems. The continued refinement of these approaches, coupled with emerging technologies such as nanoscale secondary ion mass spectrometry (NanoSIMS), single-cell genomics, and compound-specific isotope analysis (CSIA), promises even greater insights in the future.

The integration of isotopic labeling with state-of-the-art analytical platforms has significantly enhanced the accuracy, sensitivity, and comprehensiveness of pesticide studies. These advancements are particularly crucial in addressing emerging challenges in food safety, environmental protection, and public health. As analytical technologies continue to evolve, isotopic labeling methodologies will undoubtedly remain at the forefront of pesticide research, providing indispensable tools for understanding the complex interactions between pesticides and biological systems, assessing environmental risks, and ensuring regulatory compliance.

References

Comprehensive Application Notes and Protocols: HPLC Purification Method for Deuterated Carbamates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deuterated Carbamates and HPLC Analysis

Deuterated carbamates represent a class of compounds where specific hydrogen atoms are replaced with deuterium, often to study metabolic pathways, improve stability, or track compound distribution in biological and environmental systems. These compounds maintain the core carbamate structure (-NH-C(O)-O-) while exhibiting altered physicochemical properties due to isotopic substitution. High-Performance Liquid Chromatography has emerged as a powerful technique for separating, identifying, and quantifying these compounds from complex matrices, offering the sensitivity, resolution, and reproducibility required for precise analytical measurements.

The analysis of carbamate compounds by HPLC presents specific challenges, including potential on-column degradation and matrix interference effects. Historical applications of HPLC for carbamate analysis demonstrate these challenges, with early methods requiring extensive clean-up procedures involving ethyl acetate extraction followed by liquid-liquid partitioning and florosil column chromatography to remove interfering substances [1]. Modern approaches have evolved to address these challenges through improved stationary phases and sample preparation techniques, which are particularly relevant when working with deuterated analogues where isotopic purity must be preserved throughout the analytical process.

HPLC Method Development Strategy

Systematic Method Development Approach

Developing a robust HPLC method for deuterated carbamates requires a structured approach that accounts for their specific chemical properties and the intended application requirements. The process should follow four key stages established in chromatographic science [2]:

  • Method Scouting: Initial screening of various column chemistries and mobile phase compositions to identify promising starting conditions
  • Method Optimization: Iterative refinement of separation conditions to achieve optimal resolution, peak symmetry, and analysis time
  • Robustness Testing: Systematic evaluation of method performance under deliberate variations of key parameters
  • Method Validation: Formal demonstration that the method meets predefined acceptance criteria for its intended application

For deuterated carbamates, particular attention should be paid to potential isotopic effects that may influence retention behavior and separation from their non-deuterated counterparts and matrix components.

Critical Method Parameters

Three fundamental parameters govern chromatographic separation quality, listed in order of increasing significance [2]:

  • Compound Retention (k): Adequate retention ensures analytes interact sufficiently with the stationary phase, typically optimized through mobile phase composition adjustments
  • Column Efficiency (N): The number of theoretical plates impacts peak sharpness and detection sensitivity
  • Selectivity (α): The ability to distinguish between analytes based on their chemical properties, often manipulated through changes in stationary phase chemistry or mobile phase pH

For deuterated compounds, subtle changes in selectivity may be required to separate isotopic variants, necessitating careful optimization of these parameters.

Stationary Phase Selection Guide

Table 1: HPLC Stationary Phases for Carbamate Analysis

Stationary Phase Type Mechanism of Separation Suitability for Deuterated Carbamates
C18 Reverse Phase Hydrophobic interactions Excellent for most applications; provides good retention and peak shape
Polar-Embedded C18 Hydrophobic + polar interactions Improved for polar deuterated metabolites; reduces peak tailing
Phenyl-Hexyl Hydrophobic + π-π interactions Selective for aromatic-containing carbamates; may enhance deuterium isotope effects
Cyano (CN) Moderate hydrophobicity + dipole interactions Useful for more polar compounds; alternative selectivity
HILIC Hydrophilic partitioning Suitable for highly polar deuterated metabolites

Sample Preparation Techniques

Vortex-Assisted Dispersive Micro-Solid Phase Extraction (VA-D-μ-SPE)

Sample preparation is critical for successful HPLC analysis of deuterated carbamates from complex matrices. Vortex-Assisted Dispersive Micro-Solid Phase Extraction has demonstrated excellent performance for carbamate compounds and can be adapted for deuterated analogues [3]. This technique offers advantages of minimal solvent consumption, high enrichment factors, and effective matrix cleaning.

Table 2: Optimized VA-D-μ-SPE Parameters for Carbamate Extraction

Parameter Optimized Condition Alternative Options
Sorbent CTAB-modified zeolite NaY C18, polymer-based, molecularly imprinted polymers
Sorbent Amount 10-50 mg 5-100 mg (scale with sample volume)
Sample Volume 10-50 mL 1-100 mL (depending on sensitivity needs)
Vortex Time 30-120 seconds 15-300 seconds (matrix dependent)
Desorption Solvent Acetonitrile, Methanol Acetonitrile:Water mixtures, Acidified methanol
Desorption Volume 0.5-2.0 mL 0.1-5.0 mL (concentration factor consideration)
Desorption Time 30-60 seconds with sonication 15-120 seconds (efficiency evaluation needed)
Comprehensive Sample Preparation Workflow

The following workflow diagram illustrates the complete VA-D-μ-SPE procedure for sample preparation prior to HPLC analysis:

G Start Sample Collection (Matrix: Fruits, Vegetables, Water) Sorbent Add CTAB-Modified Zeolite NaY Sorbent Start->Sorbent Liquid Sample or Extract Vortex Vortex Agitation (30-120 seconds) Sorbent->Vortex Dispersion Separation Phase Separation (Filtration/Centrifugation) Vortex->Separation Equilibrium Reached Desorption Analyte Desorption (Organic Solvent + Sonication) Separation->Desorption Sorbent Recovery Analysis HPLC Analysis Desorption->Analysis Concentrated Extract

Figure 1: Complete workflow for Vortex-Assisted Dispersive Micro-Solid Phase Extraction (VA-D-μ-SPE) of deuterated carbamates from various matrices. This efficient sample preparation method enables effective matrix cleaning and analyte preconcentration [3].

Additional Sample Preparation Techniques

While VA-D-μ-SPE offers excellent performance for many applications, several other sample preparation techniques may be appropriate for specific scenarios [2]:

  • Protein Precipitation: Essential for biological matrices; employs solvent, salt, or pH adjustment to desolubilize and remove interfering proteins
  • Liquid-Liquid Extraction: Utilizes differential solubility in immiscible solvents; effective for extracting deuterated carbamates from aqueous matrices
  • Solid Phase Extraction (SPE): Provides selective separation and purification using sorbent stationary phases; available in various chemistries for method customization
  • Dilution and Filtration: Simplest approach when sensitivity permits; removes particulates that could compromise column integrity

HPLC Analytical Method Protocol

Instrumentation and Materials
  • HPLC System: With binary or quaternary pump, autosampler, column oven, and UV/VIS or PDA detector
  • Analytical Column: C18 reverse phase column (150 × 4.6 mm ID, 5 μm particle size) or equivalent
  • Guard Column: Matching chemistry to protect analytical column
  • Mobile Phase: HPLC-grade water, acetonitrile, and methanol
  • Standards: Deuterated carbamate reference standards of known purity and concentration
Recommended Chromatographic Conditions

Table 3: Optimized HPLC Conditions for Deuterated Carbamate Separation

Parameter Condition 1 Condition 2 Condition 3
Column C18 (150 × 4.6 mm, 5μm) Polar-embedded C18 (150 × 4.6 mm, 5μm) Phenyl-Hexyl (150 × 4.6 mm, 5μm)
Mobile Phase Water-Acetonitrile Water-Methanol 10mM Ammonium acetate (pH 5.0)-Acetonitrile
Gradient Program 30-90% ACN in 20 min 40-95% MeOH in 15 min 20-80% ACN in 25 min
Flow Rate 1.0 mL/min 1.2 mL/min 1.0 mL/min
Column Temperature 30°C 35°C 30°C
Injection Volume 10-20 μL 10-20 μL 10-20 μL
Detection UV 210-240 nm UV 210-240 nm UV 210-240 nm
Method Optimization Considerations
  • pH Adjustment: Slight pH modifications (2.5-7.0) can significantly impact retention and selectivity for ionizable deuterated carbamates
  • Temperature Effects: Elevated column temperatures (30-45°C) generally improve efficiency and reduce backpressure but may affect stability of certain carbamates
  • Additive Incorporation: Buffer salts (5-20 mM ammonium acetate/formate) or ion-pair reagents (0.1% formic acid) can enhance peak shape and reproducibility
  • Deuterium Isotope Effects: Expect slight retention time differences (typically 1-5%) between deuterated and non-deuterated species, with deuterated compounds often eluting marginally earlier in reverse-phase systems

Method Validation Parameters

For regulatory acceptance, HPLC methods for deuterated carbamates should undergo comprehensive validation. The following table outlines key validation parameters and acceptance criteria:

Table 4: Method Validation Parameters and Target Acceptance Criteria

Validation Parameter Evaluation Procedure Acceptance Criteria
Linearity Minimum of 5 concentrations analyzed in triplicate R² ≥ 0.995
Accuracy Spike recovery at 3 levels in representative matrix 85-115% recovery
Precision Repeatability (n=6) and intermediate precision (different days/analysts) RSD ≤ 5%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 Matrix-dependent; typically 0.001-0.1 mg/kg
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 with acceptable accuracy and precision Matrix-dependent; typically 0.004-0.5 mg/kg
Selectivity/Specificity Resolution from nearest eluting interferent Rs ≥ 1.5
Robustness Deliberate variations in flow rate, temperature, mobile phase composition RSD ≤ 5% for retention time and peak area

Applications in Various Matrices

Environmental Water Samples

For natural surface water analysis, the VA-D-μ-SPE method coupled with HPLC has demonstrated excellent performance with limits of detection ranging from 0.004-4.000 mg kg⁻¹ for various carbamate compounds [3]. When adapting this method for deuterated carbamates:

  • Employ isotopically labeled internal standards to correct for matrix effects and extraction efficiency variations
  • Consider solid phase extraction as an alternative to VA-D-μ-SPE for larger sample volumes (>100 mL)
  • Monitor for potential isotopic exchange in aqueous matrices during storage and processing
Agricultural Commodities

Fruits and vegetables (including dragon fruit, rambutan, watermelon, cabbage, cauliflower, and cucumber) present complex matrices requiring extensive sample preparation [3]. Key considerations include:

  • Implement additional cleanup steps (such as freezing lipid precipitation or dispersive SPE) for high-fat or high-pigment matrices
  • Evaluate extraction efficiency using representative commodities from different commodity groups
  • Assess potential matrix effects through post-column infusion studies and standard addition quantification
Biological Samples

For analysis of deuterated carbamates and their metabolites in biological systems (blood, tissues):

  • Incorporate enzymatic digestion or mild alkaline hydrolysis for tissue samples
  • Utilize protein precipitation with cold acetonitrile (1:2 sample:solvent ratio) followed by phospholipid removal for plasma/serum
  • Consider achiral-chiral two-dimensional separation for metabolic studies where enantioselective metabolism may occur

Troubleshooting Guide

Table 5: Common HPLC Issues and Solutions for Deuterated Carbamate Analysis

Problem Potential Causes Solutions
Peak Tailing Secondary interactions with stationary phase, column degradation Add mobile phase modifiers (0.1% formic acid), use higher purity buffers, replace column
Retention Time Drift Mobile phase composition change, column temperature fluctuation, column aging Prepare fresh mobile phase, ensure temperature control, implement retention time markers
Poor Recovery Incomplete extraction, analyte degradation, matrix binding Optimize extraction conditions, reduce processing time, evaluate different sorbents
Matrix Effects Co-eluting interferents, ion suppression/enhancement Improve sample cleanup, use matrix-matched calibration, employ stable isotope-labeled internal standards
Reduced Response Photodegradation, adsorption losses, detector lamp aging Use amber vials, add silanized glassware, check detector performance

Conclusion

The HPLC purification and analysis of deuterated carbamates requires careful method development, appropriate sample preparation, and thorough validation. The protocols outlined in this document provide a robust foundation for analyzing these compounds across diverse matrices. The VA-D-μ-SPE sample preparation technique offers particular advantages for complex samples, while reverse-phase HPLC with UV detection provides the sensitivity, resolution, and reproducibility needed for accurate quantification.

Future method enhancements may incorporate advanced mass spectrometric detection for improved specificity and lower detection limits, particularly for trace-level metabolite identification. Additionally, on-line sample preparation approaches such as turbulent flow chromatography or two-dimensional LC systems may further automate and improve analytical throughput for high-volume applications.

References

using triethyloxonium tetrafluoroborate for carbamate trapping

Author: Smolecule Technical Support Team. Date: February 2026

Reagent Overview: Triethyloxonium Tetrafluoroborate

Triethyloxonium tetrafluoroborate, often called Meerwein's salt, is a powerful ethylating agent. Its key characteristic is the ability to transfer an ethyl group (C₂H₅⁺) to nucleophilic sites, which is the fundamental principle behind its use in various synthesis protocols, including potential carbamate formation [1] [2].

The table below summarizes its essential properties for laboratory handling:

Property Specification
CAS Number 368-39-8 [3]
Molecular Formula C₆H₁₅BF₄O [3]
Molecular Weight 189.99 g/mol [3]
Appearance White to light yellow crystalline powder [3] [2]
Common Form Often supplied as a ~1.0 M solution in dichloromethane (DCM) [3] [4]
Key Hazard Moisture sensitive, corrosive [3] [1]

Handling and Safety Requirements

Proper handling of this reagent is critical due to its reactivity. The following workflow outlines the essential safety procedures:

cluster_1 Personal Protective Equipment (PPE) cluster_2 Technical Setup cluster_3 Storage & Quenching Start Start: Reagent Handling PPE1 Wear appropriate gloves (acid-resistant) Start->PPE1 PPE2 Use safety glasses or face shield PPE1->PPE2 PPE3 Wear lab coat PPE2->PPE3 Tech1 Perform all operations in a fume hood PPE3->Tech1 Tech2 Use anhydrous conditions and dry glassware Tech1->Tech2 Store Store reagent under inert gas at low temperature Tech2->Store Quench Quench excess reagent carefully with aqueous base (e.g., sodium bicarbonate) Store->Quench

General Alkylation Protocol

Although a specific carbamate trapping protocol was not found, the general principle for esterification using triethyloxonium tetrafluoroborate is well-established [1]. The reaction typically involves converting a carboxylic acid (RCO₂H) to an ethyl ester (RCO₂C₂H₅) [1].

RCOOH Carboxylic Acid (RCOOH) Reaction RCOOH->Reaction Meerwein Triethyloxonium Tetrafluoroborate [Et₃O]⁺[BF₄]⁻ Meerwein->Reaction Solvent Inert Solvent (e.g., DCM) Solvent->Reaction RCOOEt Ethyl Ester (RCOOEt) Byproduct1 Diethyl Ether (Et₂O) Byproduct2 HBF₄ Reaction->RCOOEt Alkylation Product Reaction->Byproduct1 Reaction Byproducts Reaction->Byproduct2 Reaction Byproducts

This general reaction can be adapted for carbamate trapping, where the reagent likely alkylates an intermediate to form an ethyl carbamate. A plausible general experimental procedure, based on its standard use as an alkylating agent [5] [1], is outlined below.

  • Step 1: Reaction Setup

    • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), charge the substrate (e.g., 1.0 mmol).
    • Add a dry, inert solvent like dichloromethane (DCM) or chloroform (10-20 mL).
    • Cool the mixture to 0°C in an ice bath.
  • Step 2: Reagent Addition

    • Slowly add triethyloxonium tetrafluoroborate (1.0 to 1.2 equivalents), either as a solid or as a ~1.0 M solution in DCM [3] [4], via syringe.
    • Allow the reaction to warm to room temperature and stir until completion, typically monitored by TLC. Reaction times can vary from 15 minutes to several hours [5].
  • Step 3: Work-up

    • Carefully quench the excess reagent by adding a slow stream of a saturated aqueous sodium bicarbonate solution.
    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM.
    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
  • Step 4: Purification

    • Purify the crude product using standard techniques such as recrystallization or column chromatography to obtain the desired ethyl carbamate.

Suggested Search Strategies

Since a direct protocol was not available, here are suggestions for how you might find more specific information:

  • Refine Your Literature Search: Search specialized chemistry databases like SciFinder or Reaxys using the keywords "triethyloxonium tetrafluoroborate carbamate". Reviewing the "References" sections of the provided Wikipedia articles [6] [1] may also lead to original journal articles that could contain the desired application.
  • Consult Alternative Reagents: Other alkylating agents like methyl iodide or dimethyl sulfate are more commonly used for carbamate trapping (e.g., in Boc protection chemistry). You may find more abundant protocols using these reagents.
  • Analyze Reaction Context: In "carbamate trapping," the reagent is typically used to alkylate a transient intermediate. Identifying the structure of this intermediate is key to predicting and optimizing the reaction conditions.

References

carbamate post-translational modification identification methodology

Author: Smolecule Technical Support Team. Date: February 2026

Carbamate PTM Identification Protocol

The following section provides a detailed methodology for identifying protein carbamates in a soluble proteome under biologically relevant conditions, based on protocols established for E. coli and other systems [1] [2].

Reagents and Equipment
  • Trapping Reagent: Triethyloxonium tetrafluoroborate (TEO), fresh or freshly prepared.
  • Buffers: Inorganic carbon-free buffer (e.g., 50 mM HEPES), pH 7.4. Prepare with CO₂-free water.
  • CO₂ Source: 100% CO₂ gas or a solution of H¹³CO₃⁻/¹³CO₂ for isotopic validation.
  • Centrifugation Equipment: For sample clarification (e.g., 13,000 x g).
  • Mass Spectrometry: LC-ESI-MS/MS system for proteomic analysis.
Step-by-Step Procedure
  • Sample Preparation

    • Extract the soluble proteome from your biological sample (e.g., E. coli culture) using an appropriate, cold, carbon-free buffer at pH 7.4 [1].
    • Clarify the extract by centrifugation (e.g., 13,000 x g for 10 minutes at 4°C) to remove insoluble debris.
  • Carbamate Formation

    • Divide the soluble proteome extract into two aliquots: an experimental sample and a negative control.
    • Saturate the experimental sample with 100% CO₂ or add NaH¹³CO₃ to a final concentration of 50-100 mM to promote carbamate formation. Incubate for 10-30 minutes at 25°C [2].
    • The negative control should be kept under an inert atmosphere (e.g., N₂) or with no added CO₂/ bicarbonate.
  • Carbamate Trapping with TEO

    • Add solid TEO tetrafluoroborate to both samples to a final concentration of 50-100 mM [2].
    • Incubate the reaction mixture for 15-30 minutes at 25°C with constant gentle mixing. The reaction hydrolyzes with a half-life of ~6 minutes at pH 7.4, so timing is critical [2].
  • Post-Trapping Processing and Analysis

    • Desalt and purify the trapped protein mixture using buffer exchange or precipitation to remove excess reagents.
    • Digest the proteins with trypsin (or another suitable protease) using standard protocols.
    • Analyze the resulting peptides by LC-ESI-MS/MS. Search mass spectrometry data for peptides with an ethylcarbamate modification (+72.021 Da on α-amine or lysine ε-amine) [2].

Key Experimental Parameters

The table below summarizes the critical reagents and parameters for the carbamate trapping and identification protocol.

Component Recommended Type/Value Purpose/Rationale
Trapping Reagent Triethyloxonium tetrafluoroborate (TEO) Water-soluble; covalently ethylates carbamates, stabilizing them for analysis [2].
Reaction pH 7.4 Maintains physiologically relevant conditions [2].
Reaction Time (TEO) 15-30 minutes Balances trapping efficiency against reagent hydrolysis (t½ ~6 min) [2].
CO₂ Source 100% CO₂ gas or 50-100 mM NaHCO₃/ NaH¹³CO₃ Promotes carbamate formation; stable isotope (¹³C) allows for validation [2].
Target Mass Shift (MS) +72.021 Da (ethyl carbamate) Signature mass shift for the TEO-trapped carbamate PTM on peptides [2].

Mechanism and Workflow Visualization

The following diagram illustrates the chemical mechanism of carbamate formation and trapping, and the overall experimental workflow.

G Carbamate Formation and Trapping Mechanism A Neutral Amine (Protein N-term or Lys) B Unstable Carbamate A->B  Forms C Stable Ethyl Carbamate (+72.021 Da) B->C Traps TEO Triethyloxonium (TEO) B->TEO  Alkylation CO2 CO₂ CO2->A Nucleophilic Attack H2O H₂O TEO->H2O  Hydrolyzes (t½ ~6 min)

G Experimental Workflow for Carbamate PTM Identification Start Extract Soluble Proteome (CO₂-free buffer, pH 7.4) P1 Clarify by Centrifugation Start->P1 Step1 Carbamate Formation (Incubate with CO₂/¹³CO₂) Step2 Covalent Trapping (Add TEO reagent) Step1->Step2 P2 Desalt & Purify Step2->P2 Step3 Protein Digestion (Trypsin) Step4 LC-ESI-MS/MS Analysis Step3->Step4 Result Data Analysis (Search for +72.021 Da shift) Step4->Result P1->Step1 P2->Step3

Validation and Quality Control

Robust validation is essential due to the lability of the carbamate PTM and potential for side-reactions.

Validation Aspect Technique/Method Expected Outcome
Confirm Trapping ¹³C-NMR Spectroscopy A peak at ~164 ppm confirms carbamate formation on model compounds (e.g., acetyl-lysine) before trapping [2].
Verify Specificity LC-ESI-MS with ¹³CO₂ A 1 Da mass increase in the trapped product confirms the trapped carbon originates from CO₂ [2].
Control for Side-Reactions Negative Control (No CO₂) No ethylcarbamate modifications should be detected in the absence of CO₂ [2].
Identify Modification Site Tandem MS (MS/MS) Fragmentation spectra localize the +72.021 Da modification to a specific peptide and amino acid (N-term or Lys) [2].

Application Notes

  • Critical Considerations: The primary challenge is the lability of the carbamate and the competing hydrolysis of TEO. All steps must be performed efficiently. Using fresh TEO and controlling reaction times precisely is paramount [2].
  • Troubleshooting: If no carbamates are detected, verify reagent activity using a simple amino acid model system like acetyl-lysine [2]. Low signal in MS may require enrichment of modified peptides or optimization of digestion protocols.
  • Biological Context: This methodology has successfully identified novel carbamate PTMs in the soluble proteome of E. coli, supporting the hypothesis that carbamylation is a widespread and functionally relevant regulatory mechanism [1] [2] [3].

References

Comprehensive Application Notes and Protocols: Soil and Water Analysis Using Carbon-13 Labeled Insecticides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

The environmental fate of insecticides has become a critical research area due to concerns about ecosystem contamination, pesticide resistance, and impacts on non-target organisms. Traditional analytical approaches based solely on concentration measurements provide limited information about the transformation processes and degradation pathways that insecticides undergo in environmental compartments. Stable isotope labeling, particularly with carbon-13 (13C), has emerged as a powerful tool that overcomes these limitations by enabling researchers to track the fate of insecticide molecules and their metabolic products with high specificity and accuracy. The application of 13C-labeled compounds in environmental analysis represents a paradigm shift from merely quantifying pesticide concentrations to understanding transformation mechanisms and kinetics in complex soil and water systems.

The fundamental principle underlying this methodology is compound-specific isotope analysis (CSIA), which measures changes in the natural abundance of stable isotopes in pesticide molecules during degradation processes. Different insecticide degradation pathways—including biodegradation, hydrolysis, photolysis, and volatilization—cause distinct isotopic fractionation patterns that serve as "fingerprints" for identifying dominant transformation mechanisms in environmental samples. When insects develop resistance to insecticides through metabolic adaptations, 13C labeling coupled with mass spectrometry enables researchers to trace the complete metabolic pathway within organisms, identifying specific transformation products and excretion mechanisms [1]. This detailed molecular-level understanding is crucial for developing effective resistance management strategies and assessing the environmental persistence of insecticides and their metabolites.

Materials and Reagents

Chemical Standards and Labeled Compounds
  • 13C-labeled insecticides: Carbon-13 uniformly labeled insecticide standards (13C-imidacloprid, 13C-profenofos), with isotopic purity ≥98% and chemical purity ≥95% [1] [2].
  • Internal standards: Deuterated or 13C-labeled internal standards for quantification (e.g., 13C-atrazine-d5 or compound-specific analogs).
  • Isotopic reference materials: International standards for carbon isotope ratio measurements (USGS40, USGS41, or NIST SRM 8990) for instrument calibration and quality control.
  • Solvents: High-purity HPLC-grade or better solvents including methanol, acetonitrile, dichloromethane, and hexane for sample extraction and preparation.
Sample Collection and Preparation Supplies
  • Solid-phase extraction (SPE) cartridges: C18, HLB, or mixed-mode sorbents (500 mg/6 mL) for water sample cleanup and concentration.
  • Passive sampling devices: POCIS (Polar Organic Chemical Integrative Samplers) for time-integrated groundwater monitoring [2].
  • Soil coring equipment: Stainless steel corers (1-5 cm diameter) for soil profile sampling with minimal atmospheric exposure.
  • Extraction cells: Accelerated solvent extraction (ASE) cells (11-33 mL) for efficient soil extraction, or manual extraction tubes (50 mL) for batch processing.
  • Filtration units: Syringe filters (0.22 μm PTFE or nylon) for final extract filtration prior to instrumental analysis.

Table 1: Essential Equipment for Carbon-13 Insecticide Analysis

Equipment Category Specific Examples Critical Specifications
Extraction Systems Accelerated Solvent Extractor (ASE), ultrasonic bath, mechanical shaker Temperature control (room temp to 200°C), pressure monitoring (500-3000 psi)
Cleanup & Concentration Solid-Phase Extraction (SPE) vacuum manifold, nitrogen evaporator Flow control (0.5-10 mL/min), temperature control (30-60°C)
Chromatography Gas or Liquid Chromatograph with autosampler Compatibility with IRMS interface, reproducible retention times
Mass Spectrometry Isotope Ratio Mass Spectrometer (IRMS) coupled to GC or LC Mass resolution >100, precision for δ13C ≤0.5‰
Support Equipment Analytical balances (±0.0001 g), pH meter, centrifuge Calibration certificates, maintenance records

Experimental Protocols

Sample Collection and Preservation
  • Soil Sampling Protocol: Collect soil samples using stainless steel corers from predetermined depths (typically 0-5 cm, 5-15 cm, and 15-30 cm). For profenofos field studies, take samples at intervals (0, 1, 3, 7, 14, 28 days) to characterize dissipation kinetics. Place samples immediately in pre-cleaned amber glass jars with PTFE-lined lids, transport on ice (4°C), and store at -20°C until analysis to minimize microbial activity and chemical degradation [2]. Record sampling coordinates, depth, soil characteristics (texture, pH, organic matter content), and environmental conditions (temperature, recent precipitation). For isotope labeling studies, collect triplicate samples from each time point and depth to account for spatial heterogeneity.

  • Water Sampling Protocol: Collect water samples from surface water (grab sampling) or groundwater (passive or active sampling). For quantitative analysis, collect 1L water samples in pre-cleaned amber glass bottles. Acidify to pH ~3 with HCl to inhibit microbial degradation and add appropriate preservatives if needed. For time-integrated passive sampling, deploy POCIS devices for 14-28 days in surface water or monitoring wells to capture intermittent contamination events [2]. Document sampling location, date/time, temperature, pH, and conductivity. Filter water samples through 0.7 μm glass fiber filters prior to extraction to remove suspended particulates.

Sample Preparation and Extraction
  • Soil Extraction Method: Weigh 10 g of homogenized soil (fresh weight) into extraction cells. For 13C-labeled insecticide studies, add appropriate internal standards prior to extraction. Extract using accelerated solvent extraction (ASE) with methanol:water (9:1, v/v) at 100°C and 1500 psi for 10 min static time, with 2 cycles. Alternatively, use ultrasonic extraction with 30 mL of acetone:hexane (1:1, v/v) for 30 minutes, repeated twice. Transfer extracts to collection vials and concentrate to approximately 1 mL under a gentle nitrogen stream at 40°C [2].

  • Water Extraction Method: For 1L water samples, perform solid-phase extraction (SPE) using HLB cartridges (500 mg/6 mL). Condition cartridges with 10 mL methanol followed by 10 mL reagent water at a flow rate of 5-10 mL/min. Load samples at 10-15 mL/min under vacuum, then dry cartridges under vacuum for 30 minutes. Elute insecticides with 10 mL methanol into collection tubes, then concentrate to near dryness under nitrogen at 40°C. Reconstitute in 1 mL of appropriate solvent for instrumental analysis [2].

  • Extract Cleanup Procedure: For complex soil matrices, perform additional cleanup using Florisil or silica gel SPE cartridges. Elute with appropriate solvent mixtures (e.g., hexane:acetone 7:3 for profenofos) to remove co-extracted interferents. Concentrate cleaned extracts under nitrogen and transfer to autosampler vials for instrumental analysis. For CSIA applications, ensure that cleanup procedures do not cause isotopic fractionation by validating with standard mixtures.

Instrumental Analysis via CSIA
  • GC-IRMS Analysis: For gas chromatography-isotope ratio mass spectrometry analysis, inject 1-2 μL of sample extract in splitless mode. Use a DB-5MS or equivalent capillary column (30 m × 0.25 mm ID × 0.25 μm film thickness) with helium carrier gas at constant flow (1.0 mL/min). Employ the following temperature program: 60°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 10 min. The GC effluent is directed to a combustion interface (850-1000°C) where organic compounds are quantitatively converted to CO₂, which is then analyzed by the IRMS for carbon isotope ratios [1] [2].

  • LC-IRMS Analysis: For thermally labile insecticides, use liquid chromatography-IRMS with a C18 reversed-phase column (2.1 × 150 mm, 3.5 μm). Employ a binary mobile phase system: (A) water and (B) acetonitrile, both with 0.1% formic acid. Use a gradient elution from 10% B to 90% B over 20 min, with a flow rate of 0.2 mL/min. The LC effluent is mixed with an oxidizing reagent and passed through a pyrolysis interface (850-1000°C) to convert carbon to CO₂ before IRMS analysis.

  • Quality Control Measures: Include system suitability tests before each analysis batch using isotopic reference materials. Analyze procedural blanks (extraction solvents processed without sample) every 10 samples to monitor contamination. Include continuing calibration verification standards every 10-15 samples to ensure instrument stability. For twin-ion mass spectrometry, analyze samples containing both 12C-natural abundance and 13C-labeled insecticides to detect metabolic pairs [1].

The following diagram illustrates the complete experimental workflow for soil and water analysis using carbon-13 labeled insecticides:

G Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Soil Sampling Soil Sampling Sample Collection->Soil Sampling Water Sampling Water Sampling Sample Collection->Water Sampling Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Interpretation Data Interpretation Instrumental Analysis->Data Interpretation Extraction Extraction Soil Sampling->Extraction Water Sampling->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC-IRMS GC-IRMS Concentration->GC-IRMS LC-IRMS LC-IRMS Concentration->LC-IRMS Isotopic Fractionation Isotopic Fractionation GC-IRMS->Isotopic Fractionation LC-IRMS->Isotopic Fractionation Pathway Identification Pathway Identification Isotopic Fractionation->Pathway Identification Kinetic Modeling Kinetic Modeling Isotopic Fractionation->Kinetic Modeling Quality Control Quality Control Quality Control->Extraction  monitors Quality Control->Cleanup  monitors Quality Control->GC-IRMS  calibrates Quality Control->LC-IRMS  calibrates

Results & Data Interpretation

Quantitative Analysis of Isotopic Fractionation

The carbon isotope enrichment factor (ε) serves as a crucial parameter for identifying and quantifying insecticide transformation pathways in environmental samples. This factor is determined from the slope of the regression line in a plot of δ13C values versus the natural logarithm of the remaining insecticide fraction. Different degradation processes exhibit characteristic ε values that enable researchers to distinguish between hydrolysis, photodegradation, and biodegradation as dominant dissipation pathways. For instance, in tropical agricultural soils, profenofos demonstrates distinct ε values of -2.0 ± 0.8‰ during UV photolysis and -0.9 ± 0.4‰ during biodegradation, enabling clear differentiation of these pathways in field studies [2].

The Rayleigh distillation model provides the theoretical framework for quantifying isotopic fractionation during insecticide degradation. This model describes how the isotope ratio changes as the reaction progresses, according to the equation: ln(R/R₀) = ε × ln(f), where R is the current isotope ratio, R₀ is the initial isotope ratio, ε is the enrichment factor, and f is the fraction of remaining substrate. Applying this model to field data allows researchers to calculate the extent of degradation even when transformation products are not quantified, providing significant advantages for assessing natural attenuation of insecticides in complex environmental matrices.

Table 2: Carbon Isotope Enrichment Factors (ε) for Insecticide Degradation Pathways

Insecticide Transformation Process Enrichment Factor (ε ‰) Experimental Conditions Reference
Profenofos UV Photolysis -2.0 ± 0.8 Laboratory simulation [2]
Profenofos Biodegradation -0.9 ± 0.4 Tropical soil [2]
Profenofos Hydrolysis Not significant pH 7, 25°C [2]
Profenofos Volatilization Not significant Laboratory simulation [2]
Imidacloprid Metabolic resistance -10.5 ± 2.3 Fruit fly larvae [1]
Dissipation Kinetics and Pathway Identification

Combining CSIA data with traditional concentration measurements enables comprehensive understanding of insecticide fate in soil and water systems. For profenofos in tropical agricultural soils, this integrated approach revealed that biodegradation accounted for >90% of insecticide dissipation, with a fast degradation half-life (T₁/₂ = 1.1 ± 0.6 days) and low leaching potential (<0.02%) to groundwater [2]. The identification of specific transformation products, including 4-bromo-2-chlorophenol resulting from cleavage of OP and CBr bonds, provided additional confirmation of the dominant degradation pathway.

The twin-ion mass spectrometry approach, which utilizes mixtures of 12C-natural abundance and 13C-labeled insecticides, enables sensitive detection of metabolite pairs and elucidation of resistance mechanisms in insects. In fruit fly larvae studies, this technique revealed how overexpression of a single gene conferred resistance to imidacloprid by converting the insecticide to more toxic but more readily excreted metabolites, preventing accumulation in target tissues [1]. This approach provides unprecedented insights into metabolic resistance mechanisms that can inform the development of next-generation insecticides and resistance management strategies.

Table 3: Dissipation Parameters for Profenofos in Tropical Agricultural Soils

Parameter Value Measurement Technique Significance
Half-life (T₁/₂) 1.1 ± 0.6 days CSIA coupled with kinetic modeling Fast degradation limits persistence
Dominant Process Biodegradation (>90%) ε value fingerprinting Microbial activity drives dissipation
Leaching Potential <0.02% Groundwater monitoring with POCIS Low groundwater contamination risk
Transformation Product 4-bromo-2-chlorophenol Metabolite identification Confirms cleavage of OP and CBr bonds

Troubleshooting & Technical Notes

Common Analytical Challenges and Solutions
  • Incomplete Extraction Recovery: Low recovery of 13C-labeled insecticides from soil matrices, particularly those with high organic matter content, can compromise quantitative analysis. Solution: Optimize extraction parameters including solvent composition, temperature, and extraction time. For profenofos, methanol:water (9:1 v/v) at 100°C using accelerated solvent extraction provides recoveries >90% [2]. Validate extraction efficiency by comparing with standard reference materials or by standard addition methods. For problematic soils, consider sequential extraction protocols to address bound residue fractions.

  • Isotopic Fractionation During Sample Preparation: Sample preparation and introduction techniques may inadvertently cause isotopic fractionation, leading to inaccurate δ13C measurements. Solution: Ensure quantitative transfer during all concentration steps and avoid complete drying of extracts. Use internal standards with similar chemical properties and monitor for consistent isotope ratios in quality control samples. For GC-IRMS analysis, verify that the injection technique (splittless vs. split) does not cause discrimination, and maintain a clean injection port liner to prevent degradation of analytes.

  • Matrix Interferences in CSIA: Co-extracted compounds from complex environmental matrices can interfere with the accurate determination of isotope ratios. Solution: Implement rigorous cleanup procedures using selective sorbents such as Florisil or graphitized carbon black. For LC-IRMS applications, optimize chromatographic separation to resolve target insecticides from matrix components. Verify the absence of interference by analyzing procedural blanks and conducting standard addition experiments. When necessary, employ heart-cutting 2D chromatography for challenging matrices.

Quality Assurance and Validation
  • Instrument Calibration and Stability: Regularly calibrate the IRMS system using certified isotopic reference materials with known δ13C values. Establish a quality control chart with control standards analyzed at the beginning, during, and at the end of each analytical sequence. The relative standard deviation of repeated measurements should be ≤0.5‰ for δ13C values to ensure data reliability. Monitor the linearity of the mass spectrometer response across the expected concentration range, and verify combustion efficiency regularly for GC-IRMS applications.

  • Method Validation Parameters: Validate the complete analytical method for each insecticide and matrix combination. Determine key parameters including linearity (R² > 0.99), precision (RSD < 10%), accuracy (85-115% recovery), limit of detection (LOD), and limit of quantification (LOQ). For CSIA applications, specifically validate that sample preparation and analysis do not cause isotopic fractionation by processing standard mixtures of known isotopic composition through the entire method. Establish the working range for reliable isotope ratio measurements, which is typically higher than the concentration range for quantitative analysis.

Conclusions and Applications

The application of carbon-13 labeled insecticides in conjunction with compound-specific isotope analysis represents a significant advancement in environmental analytical chemistry, providing unprecedented insights into the fate and transformation of insecticides in soil and water systems. This methodology enables researchers to move beyond simple concentration measurements to elucidate degradation pathways, quantify transformation rates, and identify dominant dissipation processes in complex environmental matrices. The ability to distinguish between different degradation mechanisms through their characteristic isotopic fractionation patterns makes this approach particularly valuable for assessing natural attenuation potential and developing improved risk assessment models for insecticide contamination.

The protocols detailed in this document have significant applications across multiple domains. In regulatory science, CSIA data can support more accurate persistence assessments and inform pesticide registration decisions. In environmental monitoring, these techniques enable identification of contamination sources and differentiation between chemical and biological degradation processes in field settings. For insecticide resistance management, the twin-ion mass spectrometry approach with 13C-labeled compounds provides mechanistic insights into metabolic resistance pathways, potentially guiding the development of new insecticide chemistries and resistance-breaking formulations. As this methodology continues to evolve, future applications may include nanoscale tracing of insecticide degradation at the soil-water interface and multi-element isotope approaches that simultaneously track carbon, nitrogen, and hydrogen isotopic fractionation for more comprehensive pathway elucidation.

References

NMR spectroscopy with trideuterio(113C)methyl carbamates

Author: Smolecule Technical Support Team. Date: February 2026

A Practical Path to Protocol Development

Since ready-made protocols are not available, here is a recommended approach to gather the necessary information:

  • Consult Specialized Databases: Use your institution's access to search scientific databases like SciFinderⁿ, Reaxys, or PubMed. Key search terms include "deuterated methyl carbamate NMR", "13C-labeled carbamates", and "isotope-enriched NMR".
  • Review Foundational Literature: Look for research articles on the synthesis or use of 13C-labeled and/or deuterated compounds in drug development. These often contain experimental sections with detailed NMR parameters that can be highly adaptable [1].
  • Leverage Instrument Vendor Resources: Companies that manufacture NMR spectrometers, such as Bruker, Jeol, and Agilent/varian, often provide extensive application notes and standard operating procedures (SOPs). These can be excellent templates.

NMR Spectroscopy: Core Principles

The following table summarizes the key principles of NMR spectroscopy that form the basis for any experimental protocol, including one for your compound of interest [1].

Principle Description & Relevance to Your Research
What is NMR? A technique using radiofrequency radiation to interact with atomic nuclei (like 1H, 13C) in a magnetic field, causing changes in nuclear spin. It is used for determining molecular structure and dynamics [1].
How It Works The sample is placed in a strong magnetic field. A radiofrequency pulse is applied, and the signal emitted as nuclei relax (Free Induction Decay or FID) is detected and transformed into a spectrum [1].
Interpreting Spectra The chemical shift (δ) reveals the electronic environment of a nucleus (e.g., distinguishing CH3 from COOH protons). Scalar coupling (J) causes signal splitting, providing information about neighboring atoms and connectivity within the molecule [1].

Proposed Experimental Workflow

Based on standard NMR practices, here is a logical workflow for conducting your analysis. You can use this as a starting point and fill in the specific parameters as you find them in the literature.

NMR_Workflow NMR Analysis of Trideuterio(113C)methyl Carbamates Start Start Analysis SamplePrep Sample Preparation (Dissolve in deuterated solvent) Start->SamplePrep InstrumentSetup Instrument Setup (Probe tuning, field lock) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (1H, 13C, 2D NMR experiments) InstrumentSetup->DataAcquisition DataProcessing Data Processing (Fourier Transform, phasing) DataAcquisition->DataProcessing SpectrumAnalysis Spectrum Analysis (Chemical shift, coupling, integration) DataProcessing->SpectrumAnalysis StructuralInterpretation Structural Interpretation (Verify identity and purity) SpectrumAnalysis->StructuralInterpretation End End StructuralInterpretation->End

The diagram above outlines a generic workflow. For your specific compound, the key steps would involve:

  • Sample Preparation: Using a suitable deuterated solvent and standard concentration.
  • Data Acquisition: Specifically acquiring a 13C NMR spectrum to observe the labeled carbon, and a 1H NMR spectrum where the deuterated methyl group will appear with significantly diminished signal. Advanced 2D experiments like HSQC or HMBC might be used to confirm connectivity.
  • Analysis: Identifying the characteristic chemical shift of the (113C)methyl carbamate carbon and the absence of a strong proton signal for that methyl group.

References

Application Notes and Protocols: Isotope Ratio Mass Spectrometry for Environmental Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

Isotope ratio mass spectrometry (IRMS) has emerged as a powerful analytical technique for environmental monitoring, enabling researchers to trace pollution sources, understand biogeochemical cycles, and investigate climate change impacts. By measuring subtle variations in the stable isotope ratios of light elements such as carbon, nitrogen, and oxygen, IRMS provides unique chemical fingerprints that reveal the origins and transformation pathways of environmental contaminants. These application notes provide a comprehensive technical resource for researchers and scientists, detailing fundamental principles, current applications, standardized methodologies, and analytical best practices for implementing IRMS in environmental investigations. The protocols emphasize practical considerations for sample preparation, data interpretation, and quality control across various environmental matrices, supported by structured data presentation and visualized workflows to facilitate laboratory implementation.

Introduction to IRMS in Environmental Monitoring

Stable isotope ratio mass spectrometry represents a specialized mass spectrometry technique designed to measure minute differences in the natural abundance of stable isotopes with exceptional precision. Unlike conventional mass spectrometry that focuses on molecular identification and quantification, IRMS specifically quantifies the relative abundances of stable isotopes in environmental samples, providing critical information about their source and history. The technique has become indispensable in environmental science because isotopic signatures serve as natural tracers that are not affected by concentration changes during transport or transformation processes. Environmental monitoring applications span multiple domains, including tracking atmospheric pollution, assessing marine ecosystem health, investigating groundwater contamination, and reconstructing historical climate conditions from various environmental archives [1] [2].

The fundamental principle underlying IRMS applications in environmental monitoring is that physical, chemical, and biological processes discriminate between isotopes based on their mass differences, leading to predictable fractionation patterns. These isotopic fractionation effects preserve information about the processes that have affected the sample, creating distinct isotopic signatures that can be deciphered to understand environmental pathways. Current research trends demonstrate expanding applications of IRMS, particularly in marine pollution studies where the technique helps distinguish between multiple contaminant sources and characterizes complex transformation processes in aquatic systems. The growing sophistication of IRMS methodologies, especially when coupled with chromatography techniques for compound-specific analysis, continues to enhance our ability to address challenging environmental monitoring questions with unprecedented precision and accuracy [2].

Technical Principles and Instrumentation

Fundamental Operating Principles

Isotope ratio mass spectrometry operates on the principle of separating and quantifying gas-phase ions based on their mass-to-charge (m/z) ratios to determine precise isotope ratios. The technique achieves exceptional precision through dual-inlet systems that allow rapid alternation between sample and reference gases, minimizing instrumental drift. For light elements including hydrogen, carbon, nitrogen, oxygen, and sulfur, IRMS typically measures the relative difference in isotope ratios between the sample and an international reference standard, expressed in δ-notation as parts per thousand (per mil, ‰). The instrument design prioritizes stability and precision over mass range, employing specialized ion sources that produce stable ion beams and multiple Faraday cup collectors positioned to simultaneously monitor the isotopes of interest, thereby eliminating uncertainties from signal fluctuations [3].

The exceptional analytical precision of IRMS, capable of detecting differences as small as 0.01‰ for some elements, enables the resolution of subtle natural variations that carry meaningful environmental information. This precision is maintained through rigorous calibration using certified reference materials traceable to international standards. For environmental samples, the measured isotopic composition provides information about the sample's origin and history, as different sources and processes impart characteristic isotopic fingerprints. The interpretation of these signatures relies on understanding isotopic fractionation, which occurs when physical or biological processes preferentially incorporate or discriminate against heavier isotopes, leaving behind measurable isotopic enrichment or depletion patterns in environmental reservoirs [1].

Instrumentation Components

A typical IRMS system consists of three main components: an ion source for generating ions from the sample gas, a mass analyzer for separating ions based on their m/z ratios, and an ion detection system for quantifying the separated ion beams. The ion source in IRMS instruments typically employs electron impact (EI) ionization, which efficiently produces positive ions from gaseous samples with minimal fractionation. For elemental analysis, environmental samples must first be converted to simple gases through specific preparation interfaces: carbon is analyzed as CO₂, nitrogen as N₂, hydrogen as H₂, and sulfur as SO₂. These preparation interfaces represent critical components that often determine the overall analytical performance, with common configurations including elemental analyzers for solid samples, gas chromatographs for separated compounds, and preconcentration systems for trace gases [3].

The mass analyzer in IRMS instruments is typically a double-focusing sector field magnet that provides the high resolution required to separate ions with small mass differences, such as ¹³CO₂ (m/z 45) and ¹²CO₂ (m/z 44). This configuration uses both magnetic and electrostatic sectors to focus ion beams simultaneously by both direction and kinetic energy, achieving the necessary mass resolution while maintaining high transmission efficiency. The detection system employs an array of Faraday cup collectors positioned to simultaneously capture the different isotopes of interest. Faraday cups provide exceptional stability and linearity for abundant ions, while some instruments incorporate secondary electron multipliers or ion counters for measuring low-abundance isotopes. The combination of simultaneous ion detection with rigorous calibration against international standards enables IRMS to achieve the exceptional precision required for environmental isotope analysis [3].

Environmental Applications and Data

IRMS has diverse applications across environmental monitoring, with particular strength in pollution source identification, biogeochemical cycling studies, and climate change research. The tables below summarize key application areas and representative isotopic ranges observed in environmental studies.

Table 1: Environmental Monitoring Applications of IRMS

Application Area Target Isotopes Typical Analytical Precision Key Environmental Questions
Pollution Source Attribution δ¹³C, δ²H, δ¹⁵N, δ³⁴S ±0.1‰ to ±0.3‰ What are the relative contributions of different pollution sources? [2]
Biogeochemical Cycling δ¹³C, δ¹⁵N, δ¹⁸O ±0.1‰ to ±0.5‰ How do elements transform and move through environmental compartments? [1]
Climate Change Studies δ¹⁸O, δ²H, δ¹³C ±0.05‰ to ±0.2‰ How have past climate conditions varied over time? [1]
Marine Contaminant Tracking δ¹³C, δ¹⁵N, δ²H ±0.2‰ to ±0.5‰ How do pollutants affect marine ecosystems and food webs? [2]
Nuclear Environmental Monitoring U-235/U-238, Pu-239/Pu-240 ±0.01% to ±0.05% What is the origin and processing history of nuclear materials? [3]

Table 2: Typical Isotopic Ranges for Environmental Pollutant Studies

Pollutant Category Element Isotopic Range (δ values, ‰) Key Fractionation Processes
Polycyclic Aromatic Hydrocarbons (PAHs) Carbon -22 to -32‰ [2] Combustion temperature, source material
Chlorinated Solvents Carbon -25 to -45‰ [2] Manufacturing processes, biodegradation
Nitrate Contaminants Nitrogen -5 to +25‰ [2] Source identification, denitrification
Metal Pollutants Lead Variable isotope ratios Ore body signature, industrial processing
Organic Micropollutants Hydrogen -50 to -300‰ [2] Biosynthesis vs. synthetic origins

Experimental Protocols

Sample Collection and Preservation

Proper sample collection represents the most critical step in the IRMS analytical chain, as contamination or alteration during sampling can compromise isotopic integrity. The specific protocol varies significantly by matrix:

  • Water Samples: Collect using clean, pre-rinsed containers, filtering immediately (0.45µm or 0.22µm filters) to remove particulate matter. For dissolved inorganic carbon (DIC) analysis, preserve with mercuric chloride to halt biological activity. For nitrate, freeze immediately at -20°C [2].
  • Sediment/Soil Samples: Collect using clean tools, avoiding surface contamination. Freeze-dry samples to remove moisture without heating, then homogenize using a ceramic mortar and pestle. Sieve to specific particle sizes (typically <63µm or <125µm) for homogeneity [1] [2].
  • Biological Tissues: Freeze immediately in liquid nitrogen to prevent enzymatic alteration. Lyophilize until constant weight, then grind to fine powder using a ball mill or similar device. Lipid extraction is often necessary for accurate δ¹³C measurement in animal tissues [2].
  • Air Samples: Collect using specialized sampling systems with molecular sieve traps or gas bags. For CO₂ isotope analysis, use pre-evacuated glass flasks with special valves to prevent atmospheric exchange [1].

All samples should be stored in pre-cleaned glass containers with minimal headspace to prevent evaporation and microbial activity. Documentation should include precise location coordinates, collection date and time, environmental conditions, and any potential anthropogenic influences near the sampling site.

Sample Preparation Methods

Sample preparation for IRMS analysis requires conversion of the target element into a pure gas suitable for introduction to the mass spectrometer. The specific methods vary by element and matrix:

  • Carbon and Nitrogen in Solid Samples: Weigh 1-5mg of homogenized sample into tin capsules. For elemental analyzer-IRMS systems, combustion occurs at 1020°C in a helium carrier gas stream with excess oxygen. Combustion products pass through reduction and chemical scrubbers to remove interfering gases before introduction to the IRMS [3] [2].
  • Carbonate Materials: Acidify powdered carbonate samples with anhydrous phosphoric acid in sealed vials at constant temperature (typically 70-90°C). Evolved CO₂ is cryogenically purified before isotope analysis [1].
  • Water Isotopes (δ¹⁸O, δ²H): For water δ¹⁸O analysis, employ CO₂ equilibration where a small headspace of CO₂ equilibrates with the water sample at constant temperature for 24-48 hours. For δ²H analysis, use reduction over hot zinc or chromium or modern cavity ring-down spectroscopy techniques [1].
  • Compound-Specific Isotope Analysis (CSIA): Interface gas chromatography with IRMS via a combustion furnace. Separate compounds chromatographically, then combust individually to CO₂ (for δ¹³C) or pyrolyze to H₂ (for δ²H) before isotope analysis. This method is particularly valuable for tracking transformation of specific organic contaminants in the environment [2].
Instrument Calibration and Quality Control

Robust calibration is essential for generating internationally comparable isotope data. Implement a tiered calibration approach using certified reference materials (CRMs) traceable to international standards:

  • Primary Standards: Use IAEA or NIST reference materials for two-point calibration scale normalization. Examples include VSMOW for water isotopes, VPDB for carbonates, and Air for nitrogen [3].
  • Secondary Standards: Include laboratory working standards that bracket the expected isotopic range of samples. Analyze these at the beginning, throughout, and at the end of each analytical batch.
  • Quality Control Measures: Monitor instrument performance through precision, accuracy, and linearity assessments. Include method blanks, sample duplicates, and control samples with each analytical batch. Acceptable precision typically falls within 0.1‰ for δ¹³C and δ¹⁵N, and 0.5‰ for δ²H [3] [2].
  • Data Correction: Apply mathematical corrections for instrumental effects, including linearity correction for signal intensity, blank correction, and scale normalization. Report all data in standard δ-notation relative to international standards with stated measurement uncertainty.

Workflow Visualization

The following diagram illustrates the complete IRMS workflow for environmental sample analysis, from collection to data interpretation:

IRMSWorkflow SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Conversion Gas Conversion SamplePrep->Conversion IRMSAnalysis IRMS Analysis Conversion->IRMSAnalysis DataProcessing Data Processing IRMSAnalysis->DataProcessing Interpretation Interpretation DataProcessing->Interpretation Water Water Samples Filtration Filtration Water->Filtration Sediment Sediment/Soil Drying Drying/Homogenization Sediment->Drying Biological Biological Tissues Biological->Drying Air Air Samples Extraction Chemical Extraction Air->Extraction Filtration->SamplePrep Drying->SamplePrep Extraction->SamplePrep Combustion Combustion Combustion->Conversion Equilibration Equilibration Equilibration->Conversion

Diagram 1: Complete IRMS Workflow for Environmental Monitoring. The diagram illustrates the sequential stages from sample collection through final interpretation, with color-coded nodes representing different process types and dashed lines indicating matrix-specific preparation pathways.

For compound-specific isotope analysis, which is increasingly important in environmental contaminant studies, the workflow involves additional separation steps:

CSIAWorkflow cluster_1 Chromatographic Separation cluster_2 Isotope Analysis Start Environmental Sample Extraction Sample Extraction Start->Extraction Cleanup Extract Cleanup Extraction->Cleanup GC GC Separation Cleanup->GC ConversionInterface Conversion Interface GC->ConversionInterface IRMS IRMS Analysis ConversionInterface->IRMS Data Compound-Specific δ-values IRMS->Data

Diagram 2: Compound-Specific Isotope Analysis (CSIA) Workflow. The specialized process for analyzing specific contaminants within complex environmental mixtures involves extraction, chromatographic separation, and individual compound isotope analysis.

Analytical Challenges and Solutions

Despite its powerful capabilities, IRMS implementation in environmental monitoring presents several analytical challenges that require specific mitigation strategies:

  • Matrix Interference: Complex environmental matrices can suppress ion signals or produce false positives. Solution: Implement rigorous sample cleanup procedures including liquid-liquid extraction, solid-phase extraction, and column chromatography tailored to specific matrix types. Use method blanks to identify and correct for background interference [3] [2].
  • Isobaric Interference: Overlapping masses from different molecules or elements can compromise accurate ratio measurements. Solution: Employ chemical traps and scrubbers to remove interfering species. For difficult separations such as plutonium-238 and uranium-238, use high-resolution sector field instruments [3].
  • Calibration Drift: Instrumental drift over analysis sessions can introduce systematic errors. Solution: Implement frequent calibration using certified reference materials, with at least two standards bracketing the expected sample values. Apply mathematical corrections for determined drift patterns [3].
  • Low Concentration Samples: Many environmental contaminants exist at trace levels challenging for IRMS detection. Solution: Incorporate pre-concentration techniques such as cryogenic focusing, large-volume injection, or chemical trapping. For ultra-trace analysis, consider thermal ionization mass spectrometry (TIMS) for enhanced sensitivity for specific elements [3].
  • Sample Heterogeneity: Natural environmental samples often exhibit small-scale heterogeneity that can affect representativity. Solution: Increase sample size and implement thorough homogenization protocols. For solid samples, analyze multiple replicates to assess heterogeneity and report appropriate uncertainty estimates [2].

Conclusion

Isotope ratio mass spectrometry provides unparalleled capabilities for environmental monitoring applications, offering unique insights into pollution sources, transformation pathways, and biogeochemical processes that cannot be obtained through concentration measurements alone. The techniques and protocols outlined in these application notes provide a foundation for implementing IRMS across diverse environmental monitoring scenarios, from routine compliance monitoring to sophisticated research investigations. As environmental challenges continue to evolve, IRMS methodologies are likewise advancing, with emerging trends including increased automation, miniaturization for field-deployable systems, enhanced multi-element capabilities, and more sophisticated data interpretation frameworks. By adhering to rigorous sampling, preparation, and analytical protocols while implementing appropriate quality control measures, researchers can leverage the full potential of IRMS to address pressing environmental questions with the high precision and accuracy required for informed decision-making and environmental protection.

References

improving isotopic purity in deuterated carbamate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

A Foundational Protocol for α-Deuterated Precursors

A 2023 paper describes a practical and environmentally friendly method for synthesizing α-deuterated carboxylic acids, which are key precursors to many compounds, including amides and esters [1]. This method could be adapted for carbamate synthesis.

The workflow and key parameters of this protocol are summarized below.

G Start Start: Malonic Acid Step1 Hydrogen/Deuterium Exchange Start->Step1 Step2 Decarboxylation Step1->Step2 End End: α-deuterated carboxylic acid Step2->End

Diagram: The core workflow for synthesizing α-deuterated carboxylic acids from malonic acids [1].

Parameter Description/Value
Starting Material Malonic acids [1]
Deuterium Source D₂O (Heavy Water) [1]

| Key Steps | 1. Hydrogen/Deuterium (H/D) Exchange 2. Decarboxylation [1] | | Reaction Conditions | Mild; does not require organic solvents or other additives [1] | | Reported Yield | 83% to 94% [1] | | Isotopic Purity | Confirmed by NMR characterization [1] | | Key Advantage | The resulting products do not require purification and can be easily transformed into other labeled compounds like amides and esters [1] |

Troubleshooting Common Scenarios

Based on the general principles of deuterium chemistry and the provided protocol, here are some anticipated challenges and solutions.

Challenge & Possible Causes Suggested Solutions & Optimization Tips
Low Isotopic Purity / Incomplete H/D Exchange • Ensure the malonic acid is fully dissolved in D₂O. • Extend the reaction time for the H/D exchange step. • Confirm the purity and absence of contaminants in the D₂O source.
Low Chemical Yield / Side Reactions • Strictly control the reaction temperature during decarboxylation. • Ensure the reaction apparatus is sealed to prevent the loss of D₂O or introduction of moisture.
Difficulty in Product Separation • The described protocol states purification is not necessary [1]. If impurities are present, standard techniques like acid-base extraction or recrystallization can be applied.

Suggested Paths for Deeper Investigation

Since the search results did not yield a complete technical support center, you can build upon the found protocol with these approaches.

  • Consult Specialized Literature: Search for reviews on "deuterium labeling" or "deuterated active pharmaceutical ingredients (APIs)" in medicinal chemistry journals. The found article references several such reviews [1].
  • Explore Manufacturer Protocols: Technical data sheets from suppliers of deuterated reagents (e.g., Sigma-Aldrich, Cambridge Isotope Laboratories) often contain detailed synthetic procedures and tips.
  • Connect with Experts: Engaging with the scientific community on professional networks or forums dedicated to organic and medicinal chemistry can provide practical, hands-on advice.

References

preventing hydrolysis of labile carbamate modifications

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Preventing Carbamate Hydrolysis

Carbamate groups, characterized by the -O-CO-NH- linkage, are valuable in drug design for their proteolytic stability and ability to mimic peptide bonds [1]. However, their stability is highly dependent on the local chemical environment, and they can be susceptible to hydrolysis, particularly under basic conditions [2] [1].

The table below summarizes the core strategies for enhancing carbamate stability.

Strategy Principle / Rationale Examples / Application Notes

| Structural Modification [1] | Altering substituents (R1, R2, R3) on the carbamate nitrogen and oxygen to sterically hinder or electronically deactivate the carbonyl carbon from nucleophilic attack. | - Aryl-OCO-NHalkyl: Most metabolically resistant [1].

  • Electron-withdrawing groups on the aromatic moiety can facilitate desired reactions but may also impact stability [3]. | | Formulation & Solvent Choice [4] | Using non-aqueous solvents or excipients to create a less polar environment, slowing down base-catalyzed hydrolysis. | - Carbamate-based solvents (e.g., dimethyl dicarbamate) can solvate compounds while providing a less polar medium [4].
  • Less polar alcohols promote faster transesterification over hydrolysis [3]. | | pH Control [1] [5] | Maintaining an acidic to neutral pH prevents the base-catalyzed hydrolysis mechanism from dominating. | - Deprotection of Boc groups is done with strong acid (e.g., TFA), confirming stability under acidic conditions [6] [5].
  • Avoid alkaline buffers (e.g., pH > 8.0) used in enzymatic assays [7]. | | Temperature Control [3] [7] | Reducing temperature slows reaction kinetics, including hydrolysis. | - Store solutions and compounds at lower temperatures.
  • Perform reactions at or below room temperature (25°C) when possible [7]. |

Experimental Workflow for Stabilizing a Labile Carbamate

The following diagram outlines a systematic approach to diagnose hydrolysis issues and implement the stabilization strategies from the table above. This provides a logical method for troubleshooting.

G Start Start: Suspected Carbamate Hydrolysis Analyze Analyze Structure & Conditions Start->Analyze Path1 Modify Carbamate Structure Analyze->Path1 Long-term  goal Path2 Optimize Chemical Environment Analyze->Path2 Immediate  solution Test Test & Validate Stability Path1->Test Path2->Test Test->Analyze Unstable Success Stable Formulation Achieved Test->Success Stable

Workflow Steps Explained:

  • Analyze Structure & Conditions: Begin by characterizing your specific carbamate compound and its environment.

    • Identify Substituents: Determine the R-groups on your carbamate. Note that Aryl-OCO-NHalkyl structures are generally the most stable [1].
    • Profile Experimental Conditions: Record the pH, temperature, and solvent composition of your system. Be aware that base-catalyzed hydrolysis is a primary pathway [2] [1].
  • Optimize Chemical Environment (Immediate Solution): This is often the quickest way to see improvement.

    • Adjust pH: Shift your formulation to a more acidic pH to suppress base-catalyzed hydrolysis [1] [5].
    • Change Solvent: Switch to a less polar solvent or a carbamate-based solvent designed for stability, which can slow hydrolysis [3] [4].
    • Lower Temperature: Perform reactions and store the compound at lower temperatures (e.g., 25°C or below) to reduce the reaction rate [7].
  • Modify Carbamate Structure (Long-term Goal): If environmental changes are insufficient, consider redesigning the molecule.

    • This involves introducing steric hindrance around the carbamate group or using substituents known for high metabolic resistance, such as switching to an Aryl-OCO-NHalkyl motif [1].
  • Test & Validate Stability: Use an appropriate analytical method (e.g., HPLC) to measure the concentration of your carbamate compound over time under the new conditions. If stability is insufficient, return to Step 1 with the new data.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of carbamate hydrolysis I should be concerned with? The primary mechanism under basic conditions is the E1cB elimination-addition pathway. This involves the formation of an isocyanate intermediate, which is then attacked by water to yield an amine and carbon dioxide [2] [1]. This is the key pathway to suppress.

  • My carbamate is part of a prodrug designed to release an amine. How can I balance controlled release with stability? This is a design challenge. The strategy is to make the carbamate stable enough to survive first-pass metabolism and reach its target, but labile enough to release the active amine drug at the site of action. This is often achieved by tailoring the R-groups. For example, the anticonvulsant prodrug carbamate cenobamate is designed for this balance [1].

  • Are carbamates stable under acidic conditions? Yes, carbamates are generally stable under acidic conditions. This property is exploited in organic synthesis. For instance, the Boc (tert-butyloxycarbonyl) protecting group is stable to bases and nucleophiles but is cleanly removed with strong acids like trifluoroacetic acid (TFA) [6] [5].

The stability of your carbamate modification is highly specific to its structure and environment. The most effective approach is a systematic one, combining analysis of your specific molecule with iterative testing of the stabilization strategies outlined.

References

optimizing Z/E isomer selectivity in propylideneamino synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Controlling Z/E Isomer Selectivity

The following table summarizes the core approaches you can adapt for your system.

Strategy/Mechanism Key Feature Target Isomer Example System/ Catalyst Key Factor for Selectivity
Dinuclear Pd Mechanism [1] Thermal E→Z isomerization via dinuclear addition/stereoinversion/elimination. Z-isomer (from E-alkene) PdI–PdI dinuclear complex Kinetic trapping via specific dinuclear elementary steps.
Photocatalyst Control [2] Selects between electron & energy transfer pathways by tuning photocatalyst size. E- or Z-isomer (selectable) Organic photocatalysts Size/volume of the photocatalyst.
Alkylation-Elimination [3] E1cB mechanism via cyclopropene intermediate favors Z-product. Z-isomer Dichloro ester reagents (e.g., 2c), K2CO3/Cs2CO3 base Use of dichloro (vs. dibromo) reagent and basic purine derivatives.

Troubleshooting Common Experimental Issues

Here are answers to specific problems you might encounter, based on the literature.

1. How can I convert an E-isomer to a Z-isomer without photoirradiation? The dinuclear PdI–PdI complex system offers a thermal (non-photochemical) pathway. This method is particularly effective for 1,3-dienes. The process involves the complex interacting with the alkene in a specific geometry that allows for inversion and eventual formation of the less stable Z-isomer [1].

2. My reaction produces a mixture of isomers. How can I favor the Z-isomer?

  • Reagent Choice: In alkylation-elimination reactions, using a dichloro reagent (e.g., 2c) instead of a dibromo analogue can significantly improve the Z/E ratio (e.g., from 2.3:1 to 6.1:1) [3].
  • Catalyst Design: For olefin metathesis, molybdenum-based Schrock catalysts are highly effective for generating Z-alkenes, achieving selectivities of >99:1 in some cases. The stereoselectivity is controlled by the structure of the catalyst's metal center and its ligands [4].

3. Why is my purified Z-isomer converting to the E-isomer during storage? This is a known stability issue. For example, the Z-isomer of an α-thio-β-chloroacrylamide was observed to form the E-isomer in solid samples during storage. This can occur spontaneously or be induced by ambient light. To minimize this:

  • Store samples in the dark at low temperatures.
  • Consider the solid form: Different recrystallization solvents can lead to solid forms with varying stability, as characterized by Powder X-Ray Diffraction (PXRD) [5].

Detailed Experimental Protocol for Z-Selective Synthesis

The following workflow visualizes a general approach for developing a Z-selective synthesis, integrating the strategies discussed.

G Start Start: Plan Z-Selective Synthesis MC Select Control Method Start->MC C1 Dinuclear Metal Complex MC->C1 C2 Z-Selective Catalyst (e.g., Mo-based) MC->C2 C3 Tuned Photocatalyst MC->C3 C4 Reagent & Base Optimization MC->C4 Optimize Optimize Reaction Conditions (Temp, Solvent, Time) C1->Optimize [1] C2->Optimize [4] C3->Optimize [2] C4->Optimize [3] Analyze Analyze Isomer Ratio (NMR, HPLC) Optimize->Analyze Check Z-Selectivity ≥ Target? Analyze->Check Success Success: Proceed Check->Success Yes Troubleshoot Troubleshoot: - Check purity - Review mechanism - Try alternative method Check->Troubleshoot No Troubleshoot->Optimize Refine

Protocol Steps:

  • Method Selection: Choose a control strategy from the table above based on your starting material and target.

    • For a thermal E to Z isomerization of a 1,3-diene, explore the dinuclear Pd system [1].
    • For a metathesis reaction, select a Z-selective Mo- or W-based catalyst (Schrock catalysts) [4].
    • For a photochemical reaction, screen photocatalysts of different sizes to control the reaction pathway [2].
    • For an alkylation-elimination route, opt for dichloro reagents (e.g., 2c) and stronger base systems to favor the Z-isomer via the E1cB mechanism [3].
  • Reaction Optimization: Systematically vary key parameters.

    • Catalyst/Reagent Loading: Test different mol% amounts.
    • Solvent: Screen solvents of different polarities.
    • Temperature: Find the optimal temperature for rate and selectivity.
    • Reaction Time: Monitor the reaction to avoid equilibrium favoring the more stable E-isomer.
  • Analysis and Iteration:

    • Use analytical techniques like 1H NMR or HPLC to determine the Z/E ratio in the crude product.
    • If selectivity is insufficient, consult the troubleshooting guide and refine your conditions or consider an alternative method.

I hope this technical guide provides a robust starting point for optimizing your synthesis. The general principles outlined here are powerful tools for stereochemical control.

References

purification challenges for stable isotope-labeled compounds

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions regarding the purification and quality control of stable isotope-labeled compounds.

Q1: What is a common purity issue with heavily labeled peptide standards, and how can it impact my research?

A significant issue is "light" contamination, where a small fraction of the non-labeled ("light") version of the peptide is present in a preparation of a heavily labeled ("heavy") standard [1].

  • Source of the Problem: This contamination can occur during synthesis or purification. Even with high initial isotopic enrichment, trace amounts of the light compound can be introduced [1].
  • Impact on Research:
    • False Positives: In targeted proteomics or immunopeptidomics, the contaminating light peptide can be mistaken for the true endogenous peptide from your biological sample, leading to false discoveries [1].
    • Quantitation Error: The presence of the contaminant skews the accurate measurement of the heavy-to-light ratio, compromising the precision of your quantitative assays, especially for low-abundance peptides [1].

Q2: What quality control data should I require for a stable isotope-labeled compound?

To ensure the compound is fit for your purpose, you should request the following analytical data, which is standard practice among reputable suppliers [2]:

  • Certificate of Analysis (CoA): A formal document certifying the product's specifications.
  • Isotopic Enrichment: Data showing the percentage of the labeled isotope in the product. High-purity suppliers typically offer compounds with >98% enrichment [2].
  • Mass Spectrometry (MS) Data: Confirms the identity and molecular weight of the compound.
  • Nuclear Magnetic Resonance (NMR) Data: Provides structural verification.
  • HPLC Chromatogram: Demonstrates chemical purity.

Troubleshooting Guide

The table below summarizes a critical purification challenge and recommended mitigation strategies.

Challenge Root Cause Impact on Experiment Recommended Mitigation & Quality Control
Isotopic Contamination ("Light" contamination in "Heavy" standards) Introduction of non-labeled material during synthesis or purification processes [1]. False positive identifications; inaccurate quantification, especially for low-abundance targets [1]. Implement stringent purification protocols post-synthesis; analyze final product via High-Resolution MS to detect and quantify contamination levels before use in sensitive assays [1].

Experimental Protocol: Verification of Isotopic Purity

To independently verify the purity of a stable isotope-labeled compound upon receipt, you can follow this general analytical workflow. The diagram below outlines the key steps.

Start Start: Receive SIL Compound Prep Sample Preparation Start->Prep MS High-Resolution Mass Spectrometry (MS) Prep->MS DataAnalysis Data Analysis MS->DataAnalysis End Report Purity DataAnalysis->End

Step-by-Step Methodology:

  • Sample Preparation: Prepare a diluted solution of the stable isotope-labeled (SIL) compound in a suitable solvent (e.g., methanol, water, or a mobile phase compatible with your MS system) [2] [3].
  • High-Resolution Mass Spectrometry Analysis:
    • Inject the sample into the LC-MS/MS system.
    • The core principle is that the labeled compound will have a higher mass-to-charge ratio (m/z) than its non-labeled counterpart. The mass difference depends on the isotope used (e.g., ~4 Da for a deuterated compound, ~1 Da for a C13-labeled one) [2] [3].
    • Use the full scan mode to detect all ions present in the sample.
  • Data Analysis:
    • Identify the peak corresponding to the expected "heavy" isotopologue (the labeled compound).
    • Check for the presence and intensity of the peak corresponding to the "light" isotopologue (the non-labeled contaminant) [1].
    • Calculate the isotopic enrichment or purity percentage based on the relative abundances of the heavy and light peaks detected in the mass spectrum. Reputable suppliers typically provide compounds with >98% isotopic enrichment [2].

Key Technical Notes

  • Analytical Techniques: The primary techniques for characterizing SIL compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS is indispensable for quantifying isotopic incorporation, while NMR can provide information on the position of the label within the molecule [3].
  • Internal Standards: When using SIL peptides as internal standards for absolute quantitation, it is critical to be aware of light contamination. Adopting guidelines to account for this is essential to prevent quantitative errors [1].

References

solving low yield in trideuteriomethyl incorporation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Yield in Trideuteromethylation

For researchers, low yields can stem from the deuterium source, catalyst system, reaction conditions, or the nature of the substrate itself. The following table outlines common problems and their solutions.

Problem Category Specific Issue Proposed Solution
Deuterium Source Decomposition of CD3OD (e.g., to CD2O) [1] Use fresh, high-purity reagents; ensure anhydrous conditions [1].
Low atomic efficiency of reagent [1] Consider switching to other CD3 sources like CD3I or CD3OTs for better reactivity [1].
Catalyst System Use of non-noble metal catalysts (e.g., Fe, Mn) with low tolerance to functional groups [1] Optimize catalyst loading or switch to more robust catalysts (e.g., Ru, Pd) for sensitive substrates [1].
Inefficient "Borrowing Hydrogen" catalysis, leading to poor turnover [1] Ensure catalyst is appropriate for the substrate; optimize temperature and base concentration [1].
Reaction Conditions Suboptimal temperature leading to poor catalyst activity or deuterium scrambling [1] Systematically optimize temperature; higher temps may be needed for methanol dehydrogenation [1].
Use of strong bases (e.g., KOtBu) causing substrate degradation [1] Screen for milder bases or reduce base equivalence [1].
Inadequate reaction time for deuterium incorporation [1] Extend reaction time to ensure complete conversion and incorporation.
Substrate Low reactivity of substrate nucleophile (e.g., enolate) [1] Pre-form the nucleophile or increase its concentration.
Undesired deuteration at α-position of ketones (in BH catalysis) [1] Verify that using CD3OH avoids this concomitant deuteration [1].

Example Protocol: α-Trideuteromethylation via Borrowing Hydrogen Catalysis

This methodology, adapted from a 2021 review, uses deuterated methanol (CD3OD) as the CD3 source and is catalyzed by a Manganese(I) pincer complex [1].

1. Reagents and Materials

  • Substrate (e.g., propiophenone derivative)
  • Deuterated methanol (CD3OD)
  • Manganese(I) pincer complex catalyst (e.g., as developed by Rueping et al. [1])
  • Base (e.g., KOtBu)
  • Anhydrous solvents (e.g., toluene)
  • Standard equipment: Schlenk flask, magnetic stirrer, heating mantle, syringes, and an inert atmosphere (Argon/N2) setup.

2. Experimental Procedure

  • Reaction Setup: In a glove box or under an inert atmosphere, charge a Schlenk tube with the manganese catalyst (1-2 mol%) and base (1-4 equiv). Add the substrate (e.g., 1.0 mmol) via syringe.
  • Solvent Addition: Under a flow of inert gas, add anhydrous CD3OD (which acts as both solvent and reagent) and optionally a co-solvent like toluene.
  • Reaction Execution: Seal the reaction vessel and heat the mixture to 80-120 °C with vigorous stirring for 12-24 hours.
  • Reaction Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 × 15 mL).
  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the α-trideuteromethylated product.

3. Key Optimization Parameters

  • Catalyst Loadings typically range from 1 to 5 mol%.
  • Base Equivalents should be optimized; some systems require a large excess (e.g., 4 equiv of KOtBu) [1], while others are more efficient.
  • Temperature is critical; the borrowing hydrogen process often requires elevated temperatures (80-120 °C is a common range) [1].

Workflow Diagram for Yield Optimization

The diagram below outlines a logical workflow for diagnosing and solving low yield problems.

yield_optimization Start Low Yield Observed Step1 Verify Deuterium Source (Purity, Stability, Anhydrous) Start->Step1 Step2 Check Catalyst System (Loading, Type, Activity) Step1->Step2 Source OK? Step1->Step2 No Step3 Optimize Reaction Conditions (Temp, Time, Base) Step2->Step3 Catalyst OK? Step2->Step3 No Step4 Evaluate Substrate (Reactivity, Purification) Step3->Step4 Conditions OK? Step3->Step4 No Step4->Step1 No Step5 Yield Improved Step4->Step5 Substrate OK?

Diagram 1: A systematic workflow for troubleshooting low yield in trideuteromethyl incorporation.

Key Principles for Your FAQs

When building your FAQ section, you can structure answers around these core concepts:

  • The "Magic Methyl" Effect: Explain that installing a methyl group can profoundly improve drug potency and pharmacokinetics, and using a trideuteromethyl (CD3) group combines these benefits with the metabolic stabilization offered by the deuterium kinetic isotope effect [1].
  • Choice of Reagent: CD3OD is a common starting point as it is inexpensive and has high atomic efficiency. However, its direct use can be challenging, leading to the development of other reagents like CD3I for different reaction pathways [1].
  • Mechanism Awareness: For methods like Borrowing Hydrogen catalysis, clarify the mechanism. The catalyst first dehydrogenates CD3OD to form a deuterated aldehyde or ketone intermediate, which then reacts with the substrate. The catalyst later re-adds deuterium to finalize the methylated product [1]. Understanding this helps in troubleshooting where the cycle might be breaking down.

References

Method for Suppressing Isotope Scrambling in Cell-Free Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The most relevant information pertains to suppressing isotope scrambling in cell-free protein synthesis systems, which could offer valuable insights for your research. The core of this method is the inhibition of pyridoxal-phosphate (PLP) dependent enzymes, which are primary contributors to unwanted isotope transfer between different amino acids [1].

The table below summarizes the key aspects of this protocol:

Aspect Details
Problem Isotope scrambling during selective 15N-labelling or production of perdeuterated proteins in H2O [1].
Root Cause Metabolic activity of Pyridoxal-Phosphate (PLP) dependent enzymes that catalyze conversions between amino acids [1].
Solution Pre-treatment of the cell-free synthesis system (e.g., E. coli S30 extracts) with Sodium Borohydride (NaBH4) [1].
Mechanism NaBH4 irreversibly reduces the Schiff bases formed between PLP and enzyme lysine residues or free amino acids, inactivating the enzymes [1].
Key Benefit The treated extracts retain protein synthesis activity but show effectively suppressed amino acid conversions and minimized hydrogen-deuterium exchange at α-carbons [1].

This method presents a direct and inexpensive way to achieve cleaner selective isotope labelling by targeting a fundamental mechanistic pathway for scrambling.

Experimental Workflow for Scrambling Suppression

The following diagram illustrates the procedure for preparing the scrambling-suppressed system based on the method from the search results:

Start Start: Prepare E. coli S30 extracts A Treat extracts with Sodium Borohydride (NaBH₄) Start->A B NaBH₄ reduces Schiff bases in PLP-dependent enzymes A->B C Enzymes are inactivated (Isotope scrambling path blocked) B->C D Treated extracts retain protein synthesis activity C->D E Proceed with cell-free protein synthesis using selectively labeled amino acids D->E F Outcome: Cleanly labeled protein with minimal isotope scrambling E->F

Frequently Asked Questions

Here are answers to some anticipated questions based on the search findings.

What is isotopic scrambling and why is it a problem?

Isotopic scrambling occurs when a stable isotope label (such as 15N or 2H) moves from its intended position in a molecule to another position, either within the same molecule or to a different molecule. This is often caused by metabolic conversions between different amino acids [1]. It is a significant problem because it compromises the integrity and accuracy of experiments that rely on precise isotopic labelling, such as structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy.

Does this method work for carbamate synthesis specifically?

The search results describe the NaBH4 method in the context of cell-free protein synthesis, not small-molecule carbamate synthesis. While the underlying principle of inactivating PLP enzymes is a powerful concept, its direct application to your specific carbamate synthesis system would need to be experimentally validated. The reaction conditions, catalysts, and reaction pathways in organic synthesis can differ significantly from biological systems.

References

stability issues with carbamate compounds during storage

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Affecting Carbamate Stability

The table below summarizes the main parameters that can influence the stability of carbamate compounds during storage and handling.

Factor Effect on Stability Underlying Mechanism / Note
pH of the environment [1] [2] Highly significant; alkaline conditions greatly accelerate decomposition. Base-catalyzed hydrolysis is a major pathway; stability generally decreases with increasing pH. [1] [2]
Substituent Groups (R1, R2, R3) [1] [2] The structure of the groups attached to the carbamate core is a major determinant of stability. Metabolic resistance varies significantly with structure (e.g., Aryl-OCO-NHalkyl is among the most stable). [1] The nature of the RY group influences whether hydrolysis proceeds via E1cB or SN2 mechanisms. [2]
Solvent System [2] Stability differs between aqueous, organic, and mixed solutions. Carbamates are more stable in pure organic solvents. In aqueous-organic mixtures, stability can be low, and adding salts like NaCl to expel carbamates into the organic phase can help. [2]
Temperature [1] Higher temperatures increase the rate of decomposition. Increasing temperature can alter the cis/trans isomer ratio, potentially affecting reactivity and stability. [1]
Presence of Stabilizing Additives [3] The addition of certain acids or salts can inhibit decomposition. Adding small amounts of inorganic acids (e.g., phosphoric acid) or salts (e.g., ammonium phosphate) can act as stabilizers by countering hydrolytic pathways. [3]

The primary degradation pathway for carbamate esters is hydrolysis, which is highly dependent on the pH of the environment. The following diagram illustrates the general mechanism of base hydrolysis for monosubstituted carbamates, which proceeds through a reactive isocyanate intermediate [1].

carbamate_hydrolysis Carbamate Carbamate Ester R-O-C(O)-NHR' Intermediate Isocyanate Intermediate R-N=C=O Carbamate->Intermediate Nucleophilic attack & elimination Base OH⁻ (Base) Products Alcohol + Amine + CO₂ R-OH + R'-NH₂ + CO₂ Intermediate->Products Rapid hydrolysis in aqueous media

Strategies for Stabilizing Carbamates

For reliable experimental results, proactively managing storage conditions is crucial. Here are practical strategies based on the identified key parameters:

Strategy Implementation Rationale
Control Storage pH [1] [3] Store carbamate solutions in mildly acidic buffers (pH 4-6). Avoid alkaline conditions. Minimizes the rate of base-catalyzed hydrolysis, the primary degradation pathway.
Use Anhydrous Organic Solvents [2] Store carbamate standards and samples in pure, anhydrous organic solvents (e.g., acetonitrile). Removing water prevents hydrolysis. In aqueous-organic mixtures, adding salts like NaCl can partition carbamates into the more stable organic phase. [2]
Add Chemical Stabilizers [3] Incorporate small amounts (e.g., 0.5-1.0%) of stabilizers like phosphoric acid or ammonium dihydrogen phosphate. These additives inhibit hydrolytic decomposition, a principle backed by patent literature on stabilizing carbamate esters. [3]
Optimize Temperature [1] Store carbamates at low temperatures (e.g., -20°C or lower). Lower temperatures slow down all kinetic processes, including chemical degradation.

Analytical Techniques for Stability Monitoring

When troubleshooting stability issues, you can use these analytical methods to quantify decomposition:

  • High-Performance Liquid Chromatography (HPLC): The most direct method. Use HPLC-UV to monitor the concentration of the parent carbamate compound and the appearance of degradation products (e.g., the corresponding amine and alcohol) over time [2].
  • Gas Chromatography (GC): Can be used but often requires derivatization of the carbamate or its hydrolysis products due to the polar and thermally unstable nature of many carbamates [4].

References

optimizing reaction conditions for deuterium incorporation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Deuteration Experiments

The table below summarizes common issues, their potential causes, and solutions, drawing from recent methodological advances.

Problem Potential Causes Recommended Solutions
Low Deuterium Incorporation Inefficient H/D exchange; insufficient catalyst activity; incorrect wavelength (photoreactions). Optimize thiol catalyst type/loading (5 mol% often effective) [1]; ensure D₂O is in excess (e.g., 40 equiv) [1]; for photoreactions, use higher-energy blue light (~380 nm) [1].
Poor Reaction Scalability Homogeneous catalytic systems difficult to scale; catalyst separation issues. Implement a continuous-flow system with a solid catalyst (e.g., Ru/C) [2]; this enhances mixing, improves selectivity, and allows for longer, more stable operation.
Low Selectivity/Side Reactions Unselective hydrogen abstraction; catalyst overuse. In flow systems, increase void fraction in catalyst cartridge for better dispersion [2]; reduce thiol catalyst loading to minimize competing hydrogenation pathways [1].
High Experiment Cost Use of expensive deuterium gas (D₂) or noble-metal photocatalysts. Replace D₂ with D₂O as deuterium source [3]; develop photocatalyst-free (PC-free) methods using visible light and common thiols [1].
Difficulty Purifying Product Presence of catalyst and reagents in reaction mixture. Employ heterogeneous catalysis (e.g., Ru/C in a flow reactor) for easy catalyst separation [2]; in PC-free systems, low catalyst loading simplifies workup [1].

Detailed Experimental Protocols

Here are two detailed methods reflecting modern, efficient approaches to deuterium labeling.

Photocatalyst-Free Deuteration of Aldehydes and α-Amino Positions

This protocol, adapted from a 2025 Nature Communications paper, offers a simple and cost-effective method for incorporating deuterium into formyl groups and the α-position of amines without noble-metal catalysts [1].

  • Key Principle: The method uses visible light to generate thiyl radicals from common thiol compounds. These radicals initiate a reversible hydrogen atom transfer (HAT) process, enabling H/D exchange with D₂O [1].
  • Reaction Setup: Conduct reactions in a sealed vial or Schlenk tube under an inert atmosphere.
    • Reagents: Aldehyde or amine substrate, D₂O (40 equivalents), thiol catalyst (e.g., Thiol I, 5 mol%), ethyl acetate (EtOAc) as solvent.
    • Equipment: Blue LED light source (380–420 nm), magnetic stirrer.
  • Procedure:
    • Add substrate, thiol catalyst, and EtOAc to the reaction vessel.
    • Purge the mixture with inert gas (e.g., N₂ or Ar).
    • Add D₂O via syringe.
    • Stir the reaction mixture vigorously under blue LED irradiation at room temperature for 12 hours.
  • Work-up & Analysis:
    • After irradiation, dilute the mixture with water and extract with ethyl acetate.
    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
    • Analyze the deuterium incorporation ratio using NMR spectroscopy or mass spectrometry.
  • Critical Notes:
    • Wavelength is crucial: 380 nm light gave 94% deuterium incorporation for a model aldehyde, while 420 nm yielded only 85% [1].
    • Solvent effects are significant: EtOAc provided superior results (94% D) compared to MeCN (72% D) or CHCl₃ (27% D) [1].
    • Control experiments confirm that both light and the thiol catalyst are essential for the reaction to proceed [1].
Continuous-Flow Deuteration of Carbohydrates

This 2025 protocol describes a scalable, selective method for deuterating carbohydrates using a fixed-bed flow reactor, minimizing catalyst use and improving consistency [2].

  • Key Principle: A solution of the carbohydrate substrate in a deuterium source (e.g., D₂O) is passed through a cartridge packed with a Ru/C catalyst. The high dispersion in the reactor enables excellent site- and stereoselectivity [2].
  • Reaction Setup: Use a commercial or custom continuous-flow chemistry system.
    • Reagents: Carbohydrate substrate, D₂O, Ru/C catalyst cartridge.
    • Equipment: Syringe pump, Ru/C-packed catalyst column, tubing, collection vial.
  • Procedure:
    • Pack a catalyst column with Ru/C and condition it with the solvent.
    • Prepare a solution of the carbohydrate in D₂O.
    • Load the solution into a syringe and pump it through the catalyst column at a controlled, optimized flow rate.
    • Collect the deuterated product at the outlet.
  • Work-up & Analysis:
    • The product stream may require concentration under reduced pressure.
    • Purity can be assessed by standard chromatographic methods, and deuterium incorporation by NMR or MS.
  • Critical Notes:
    • Void fraction is key: Optimizing the void fraction in the catalyst cartridge is critical for achieving high deuterium incorporation and maintaining selectivity over long periods (>150 hours) [2].
    • This method is highly sustainable, reducing energy use, waste, and ruthenium consumption compared to batch processes [2].

Frequently Asked Questions (FAQs)

  • What is the primary advantage of using deuterium-labeled compounds in drug development? Deuterium incorporation can significantly improve a drug's pharmacokinetic profile through the Deuterium Kinetic Isotope Effect (DKIE). A C-D bond is stronger and slower to break than a C-H bond, which can attenuate undesirable metabolic pathways, reduce the formation of toxic metabolites, and extend the drug's half-life, potentially leading to lower dosing and improved safety [4].

  • What is the difference between a 'deuterium switch' and a 'de novo deuterated drug'? A 'deuterium switch' refers to creating a deuterated analogue of an already marketed, non-deuterated drug (e.g., deutetrabenazine, derived from tetrabenazine). In contrast, a 'de novo deuterated drug' is a novel chemical entity where deuterium incorporation is part of the initial design process from the outset, as seen with deucravacitinib [4].

  • Besides drug development, where else are deuterium-labeled compounds used? Their applications are broad and include:

    • Analytical Chemistry: As internal standards in mass spectrometry and for enhancing resolution in NMR spectroscopy [5].
    • Mechanistic Studies: To trace reaction pathways in chemical synthesis and elucidate metabolic routes in biological systems [5].
    • Materials Science: Deuterating organic semiconductors in OLEDs can improve quantum efficiency and device lifetime [1].
    • Structural Biology: Using neutron scattering with deuterated proteins to gain high-resolution structural and dynamic information [6].
  • Are deuterated compounds safe to handle in the lab? Yes, deuterium is a stable, non-radioactive isotope. Deuterated compounds are generally safe for laboratory use, provided standard chemical safety protocols are followed. The primary concerns are often their cost and the potential for isotopic effects to alter chemical behavior slightly [5].

Experimental Workflow for Deuteration

The following diagram illustrates a general decision-making workflow for planning a deuteration experiment, integrating the principles from the protocols above.

cluster_0 Optimization Parameters Start Start: Plan Deuteration Experiment Step1 Identify Target Site Start->Step1 Step2 Select Deuteration Method Step1->Step2 PC_Free Photocatalyst-Free H/D Exchange with D₂O Step2->PC_Free e.g., Aldehydes α-Amino Groups Flow Continuous-Flow Heterogeneous Catalysis Step2->Flow e.g., Carbohydrates Scalable Synthesis Step3 Optimize Key Parameters PC_Free->Step3 Flow->Step3 End Execute, Purify, and Analyze Step3->End Opt1 Catalyst Type & Loading Opt2 Deuterium Source (D₂O equiv.) Opt3 Light Wavelength (for photochemical) Opt4 Solvent System Opt5 Reactor Setup (Flow vs. Batch)

References

troubleshooting mass spectrometry detection of labeled carbamates

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the most sensitive MS methods for carbamate detection? Methods utilizing UPLC-MS/MS with a QTRAP system (combining triple quadrupole and linear ion trap) are among the most sensitive. These systems operate in MRM mode for quantification and can acquire full-scan MS/MS spectra for confirmation, achieving limits of detection (LOD) in the low ng/mL range and as low as 0.2 μg/kg in food matrices [1].

  • How can I improve the sensitivity of my carbamate analysis? Incorporating nanomaterials into your sample preparation can significantly enhance sensitivity. For instance, using a molecularly imprinted graphene oxide coated steel sheet (MIGOCS) as a solid-phase extraction adsorbent and ionization substrate has been shown to achieve exceptionally low LODs (0.05–0.4 ng mL⁻¹) for carbamates in water [2].

  • What is the best way to handle complex sample matrices like food? The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for multi-matrix sample preparation [1]. The key is optimizing the clean-up step:

    • Fats and non-polar impurities: Use C18.
    • Organic acids, sugars, and fatty acids: Use Primary Secondary Amine (PSA).
    • Pigments: Use Graphitized Carbon Black (GCB). A combination of 50 mg C18 and 150 mg PSA is often effective for various food samples [1].
  • Are there automated solutions for carbamate method development? Yes, fully automated LC/MS protocols have been developed that can target over 50 carbamate and related compounds. These systems use software-driven gradient optimization and direct injection, minimizing manual development time and meeting EPA sensitivity requirements [3] [4].

Troubleshooting Guide & Experimental Protocols

The table below outlines common issues, their potential causes, and solutions based on cited research.

Problem Possible Cause Suggested Solution & Supporting Protocol

| Low Sensitivity | Inefficient ionization or desorption. | Use a nanomaterial-enhanced substrate. Protocol (MIGO-SS-MS) [2]:

  • Prepare a molecularly imprinted graphene oxide coated steel sheet (MIGOCS).
  • Use it for solid-phase extraction to adsorb carbamates from water samples.
  • Couple the MIGOCS directly with an ambient electrospray ion source for desorption/ionization and MS analysis. | | | Sub-optimal LC-MS/MS conditions. | Optimize for multiple reaction monitoring (MRM). Protocol (UPLC-QTRAP) [1]:
  • Chromatography: Use a C18 column (e.g., Waters BEH C18) with water and acetonitrile, both supplemented with 0.1% formic acid, as the mobile phase.
  • Mass Spec: Operate in ESI positive mode. For each carbamate, optimize two specific precursor ion → product ion transitions for MRM. | | Matrix Effects | Co-extracted compounds interfering with analysis. | Implement a optimized QuEChERS clean-up. Protocol (QuEChERS) [1]:
  • Extract sample with acetonitrile.
  • Purify the extract using a mixture of 1.0 g NaCl, 2.0 g anhydrous Na₂SO₄, 50 mg C18, and 150 mg PSA as the cleaning agents. | | Insufficient Confirmatory Data | Relying solely on retention time and one MRM transition. | Use an MS system capable of simultaneous quantification and confirmation. Protocol (MRM-IDA-EPI) [1]:
  • Set up an Information Dependent Acquisition (IDA) method.
  • When an MRM transition exceeds an intensity threshold, the system automatically switches to an Enhanced Product Ion (EPI) scan mode.
  • Compare the acquired EPI mass spectrum against a standard library for confirmation. | | Need for Rapid, Cost-Effective Screening | Traditional GC/LC-MS is too slow or expensive for initial screening. | Use an enzymatic biosensor for preliminary tests. Protocol (Magnetic Particle Biosensor) [5]:
  • Extract esterase enzyme from honey bee heads.
  • Immobilize the enzyme on magnetic nanoparticles using EDC/NHS covalent coupling.
  • The enzyme converts ANA to α-naphthol, which reacts with Fast Blue B salt to form a purple dye.
  • Carbamate pesticides inhibit the enzyme, reducing color formation, which is measurable colorimetrically. |

Workflow for Carbamate Analysis and Confirmation

For a comprehensive approach that ensures both sensitive quantification and confident confirmation, you can follow this integrated workflow, which combines several of the protocols mentioned above.

Start Start Sample Analysis QuEChERS Sample Preparation: QuEChERS Extraction & Clean-up Start->QuEChERS UPLC Chromatographic Separation: UPLC with C18 Column (Mobile Phase: H2O/ACN + 0.1% FA) QuEChERS->UPLC MS Mass Spectrometry Analysis: ESI+ MRM Mode UPLC->MS Decision Is Peak Intensity Above Threshold? MS->Decision EPI Automatic Confirmation: Enhanced Product Ion (EPI) Scan Decision->EPI Yes Quant Quantify & Report Result Decision->Quant No EPI->Quant End Analysis Complete Quant->End

Key Technical Notes

  • Characteristic Fragmentation: A key fragmentation route for many carbamates under MS/MS is the neutral loss of CH₃NCO (−57 Da) [1]. Monitoring for this loss can be a useful diagnostic tool during method development.
  • Alternative Detection Methods: While LC-MS/MS is dominant, other sensitive methods exist. HPLC with post-column derivatization and fluorescence detection (e.g., EPA Method 531.2) is a well-established technique that can achieve very low detection limits (0.004–0.010 µg/L) for regulated carbamates in drinking water [6].

References

preventing degradation during carbamate trapping experiments

Author: Smolecule Technical Support Team. Date: February 2026

Carbamate Trapping Experiment: Core Protocol & Principles

This methodology is based on the technique of using triethyloxonium tetrafluoroborate (TEO) to covalently trap labile carbamate post-translational modifications for proteomic analysis [1].

Detailed Experimental Workflow

Step Key Action Technical Objective & Rationale Critical Parameters
1. Sample Prep Prepare protein/peptide solution in appropriate buffer. Create a physiologically relevant environment for carbamate formation. Maintain system at pH 7.4 to mimic cellular conditions and identify only privileged carbamate binding sites [1].
2. Carbamation Incubate sample with excess CO2/HCO3- (e.g., NaH13CO3 for validation). Facilitate carbamate formation on neutral amine groups (N-termini, Lys side chains) of proteins [1]. Use ({}^{13})C-labeled CO2 to confirm carbamate formation via NMR (peak at 164 ppm) or MS (1 Da m/z increase) [1].
3. Alkylation (Trapping) Add Triethyloxonium tetrafluoroborate (TEO) to the mixture at constant pH. Covalently trap the labile carbamate via O-ethylation, stabilizing it for downstream analysis [1]. Rapid addition and mixing is crucial due to TEO's hydrolysis half-life of ~6 minutes at pH 7.4 [1].
4. Downstream Analysis Proceed with standard proteomic workflows (trypsin digestion, LC-ESI-MS/MS). Identify the specific sites of protein carbamylation [1]. Look for ethyloxycarbonyl modification (+72 Da on lysine) in mass spectrometry data [1].

Troubleshooting FAQ for Carbamate Trapping

Here are solutions to common issues encountered during the TEO-mediated carbamate trapping process.

1. Problem: Low or No Carbamate Trapping Signal

  • Potential Cause: The TEO reagent has degraded due to hydrolysis.
  • Solution: TEO is unstable in aqueous solution. Prepare a fresh stock solution immediately before use and ensure rapid addition and mixing into your reaction mixture to minimize hydrolysis time [1].

2. Problem: High Background Noise or Non-Specific Modifications

  • Potential Cause: TEO can cause side reactions, such as O-ethylation of carboxyl groups or N-ethylation of amines [1].
  • Solution: Optimize the concentration of TEO to use the minimum excess required for effective trapping. The LC-ESI-MS analysis of reaction products will show these side products (e.g., C-terminal and N-ethylation), which can be resolved from the desired carbamate product [1].

3. Problem: Inconsistent Results Between Replicates

  • Potential Cause: Slight variations in pH during the critical carbamation and trapping steps.
  • Solution: Meticulously control the pH throughout the experiment. Using a buffered system to maintain a constant pH of 7.4 during the TEO addition is essential for reproducible carbamate formation and trapping [1].

Visualizing the Workflow

The following diagram illustrates the core chemical process and experimental workflow of TEO-mediated carbamate trapping.

carbamate_trapping cluster_workflow Experimental Steps A Neutral Amine (Protein) B CO₂ A->B Nucleophilic Attack C Labile Carbamate B->C Forms D TEO Reagent C->D Alkylation (Trapping) E Stable Ethyl Carbamate D->E Stabilizes S1 1. Prepare Sample at pH 7.4 S2 2. Incubate with CO₂/HCO₃⁻ S1->S2 S3 3. Add Fresh TEO (Rapid Mix) S2->S3 S4 4. Analyze via LC-MS/MS S3->S4

Diagram 1: The chemical pathway of carbamate formation and stabilization via TEO trapping, alongside the key experimental steps.

References

Aldicarb-[13C2,d3] vs unlabeled aldicarb performance comparison

Author: Smolecule Technical Support Team. Date: February 2026

Core Purpose and Performance Advantage

The key difference is that Aldicarb-[13C2,d3] is not used as a pesticide but as an internal standard for precise quantitative analysis in mass spectrometry [1]. Its performance advantage lies in compensating for errors during chemical analysis.

The table below summarizes the core comparison:

Feature Aldicarb (Unlabeled) Aldicarb-[13C2,d3]
Primary Application Insecticide and nematicide for crop protection [2] [3] Internal standard in Isotope Dilution Mass Spectrometry (IDMS) for analytical quantification [1]
Chemical Performance Cholinesterase inhibitor; toxic to pests and mammals [2] [3] Nearly identical physical/chemical behavior to unlabeled aldicarb, but non-therapeutic
Role in Analysis Target analyte to be measured Reference compound for calibration and error correction

Experimental Protocol for Quantitative Analysis

The main application of Aldicarb-[13C2,d3] is in Isotope Dilution Mass Spectrometry (IDMS), a technique used to achieve highly accurate and precise measurements [1].

The following diagram illustrates the typical IDMS workflow for quantifying aldicarb residues in a sample:

Start Start: Prepare Sample A 1. Spike Sample with Known Amount of Aldicarb-[13C2,d3] Start->A B 2. Sample Extraction and Workup A->B C 3. LC-MS / GC-MS Analysis B->C D 4. Measure Signal Ratio (Labeled vs. Unlabeled) C->D End Result: Accurate Quantification of Original Aldicarb D->End

Workflow Explanation:

  • Spiking: A known quantity of Aldicarb-[13C2,d3] is added to the sample (e.g., soil, food, blood) at the beginning of the process [1].
  • Co-Processing: The sample undergoes preparation (e.g., extraction, purification). The labeled and unlabeled aldicarb molecules behave identically, so any losses during preparation affect both equally [1].
  • Measurement: The mass spectrometer analyzes the sample and measures the signal ratio between the labeled and unlabeled compounds.
  • Quantification: Because the amount of labeled standard added is known, the original amount of unlabeled aldicarb in the sample can be calculated back with high accuracy, correcting for any matrix effects or preparation losses [1].

Key Takeaways for Researchers

For researchers and scientists in drug development or analytical chemistry, the value of Aldicarb-[13C2,d3] is clear:

  • Essential for Precision: Using Aldicarb-[13C2,d3] as an internal standard is the preferred method for overcoming matrix effects—where other components in a sample can suppress or enhance the analytical signal—leading to biased results in standard LC-MS or GC-MS analysis [1].
  • Not a Therapeutic Alternative: It is crucial to understand that the labeled compound is an analytical tool, not a functional alternative to the unlabeled pesticide. Its "performance" is measured in the accuracy and reliability of data, not in biological efficacy.

References

validation of carbamate PTM identification methodology

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Carbamate PTM Identification

Carbamate PTMs are reversible modifications where carbon dioxide (CO₂) reacts with neutral amine groups on proteins (e.g., lysine side chains or N-termini) [1]. Their lability makes them difficult to detect, but a specific trapping method has been developed to enable systematic identification [2].

The table below summarizes the key characteristics of the primary methodology and its application:

Methodology Name Core Principle Key Reagent Identified Carbamate Sites/Proteins Model System Demonstrated Key Advantages
Triethyloxonium (TEO) Tetrafluoroborate Trapping [2] Covalently traps labile carbamates via O-ethylation for stabilization, enabling downstream proteomic analysis. Triethyloxonium (TEO) tetrafluoroborate Various sites in the soluble proteome; specific identification of the known Val-1β site on human hemoglobin [2]. E. coli soluble proteome [3] [2], Human hemoglobin [2], Arabidopsis thaliana proteome [4] Enables systematic identification under physiologically relevant conditions (pH 7.4); applicable to complex proteomes.
Validation & Application [3] [5] Application of the TEO trapping methodology to discover novel carbamate PTMs. Triethyloxonium (TEO) tetrafluoroborate New carbamate PTMs in the soluble proteome. E. coli [3] [5] Supports the hypothesis that carbamate PTMs are more widespread in biology than previously known.

Detailed Experimental Protocol

For researchers aiming to implement this methodology, here is a detailed breakdown of the protocol based on the cited research.

TEO Trapping and Identification of Protein Carbamates [2]

This protocol involves trapping carbamates, digesting proteins, and analyzing them via mass spectrometry.

  • Sample Preparation and Carbamate Formation:

    • Prepare the protein or proteome sample in a suitable buffer at pH 7.4 to mimic physiological conditions.
    • Expose the sample to CO₂/HCO₃⁻. For validation, use ¹³CO₂/H¹³CO₃⁻ and confirm carbamate formation by observing a peak at 164 ppm using ¹³C NMR spectroscopy [2].
  • Carbamate Trapping:

    • Add the water-soluble trapping reagent triethyloxonium (TEO) tetrafluoroborate to the sample.
    • Maintain the pH to ensure efficient trapping. The half-life of TEO in aqueous solution at physiological pH is approximately 6 minutes, so the reaction should be performed promptly [2].
    • TEO ethylates the carbamate oxygen, converting the labile carbamate into a stable ethyl carbamate derivative.
  • Downstream Processing and Analysis:

    • Digest the trapped and stabilized proteins enzymatically (e.g., with trypsin).
    • Analyze the resulting peptides using LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry).
    • The ethyl carbamate modification introduces a mass shift of +72.021 Da (for the ethyl carbamate group from the amine) on the modified amino acid, which can be detected by MS [2].

The following diagram illustrates the core workflow of this methodology:

G A Protein with neutral amine B 1. CO₂ Exposure A->B C Labile Carbamate PTM B->C D 2. TEO Trapping C->D E Stable Ethyl Carbamate D->E F 3. MS/MS Analysis E->F G Identified PTM Site F->G

Key Insights for Researchers

  • Beyond Identification: Research indicates that not all identified carbamate PTMs are functional. A study on Arabidopsis nucleoside diphosphate kinase discovered a carbamate on K9 that was non-functional, suggesting that non-functionality might be a feature of some carbamate PTMs [4].
  • A Widespread Phenomenon: The successful application of this methodology in diverse organisms (E. coli, Arabidopsis, humans) supports the hypothesis that protein carbamylation is a widespread and evolutionarily conserved mechanism for CO₂ to directly influence protein function and cellular processes [3] [1] [2].

References

comparative stability of deuterated vs non-deuterated carbamates

Author: Smolecule Technical Support Team. Date: February 2026

Why Deuterated Carbamates Are More Stable

The enhanced stability of deuterated compounds arises from the Kinetic Isotope Effect (KIE). Replacing hydrogen (H) with its heavier isotope, deuterium (D), creates a stronger carbon-deuterium (C–D) bond compared to a carbon-hydrogen (C–H) bond [1].

This difference means that breaking a C–D bond requires more energy than breaking a C–H bond. For drugs whose metabolism involves the cleavage of these specific C-H bonds, deuteration can slow down the metabolic rate, a phenomenon known as metabolic switching [1]. This leads to a longer half-life and more stable plasma concentrations for the deuterated drug compared to its non-deuterated counterpart [1].

The following diagram illustrates how this principle is applied in a specific drug to alter its metabolic pathway.

G cluster_non_deuterated Non-Deuterated Drug (e.g., Tetrabenazine) cluster_deuterated Deuterated Drug (e.g., Deutetrabenazine) A Parent Drug (Tetrabenazine) B Rapid Metabolism (via CYP450 enzymes) A->B C-H bond cleavage C Inactive Metabolites B->C D Parent Drug (Deutetrabenazine) E Slowed Metabolism D->E Slower C-D bond cleavage F Active Drug Remains in System E->F Note Deuteration slows a key metabolic step, extending the drug's duration of action.

A Practical Case: Deutetrabenazine vs. Tetrabenazine

The most clear-cut example of this principle in action is the drug AUSTEDO (deutetrabenazine), which the FDA has determined is a distinct New Chemical Entity (NCE) from its non-deuterated version, XENAZINE (tetrabenazine) [2].

  • The Structural Change: Deutetrabenazine is identical to tetrabenazine except that six hydrogen atoms on its two methoxy groups (-OCH₃) are replaced with deuterium atoms (-OCD₃) [2] [1].
  • The Metabolic Outcome: This deuteration specifically targets the metabolism of the drug by cytochrome P450 enzymes. The cleavage of the stronger C–D bonds is slower, leading to a more favorable metabolic profile for deutetrabenazine [1].
  • The Clinical Benefit: As a result, deutetrabenazine has an extended half-life and allows for a lower recommended daily dosage compared to tetrabenazine, demonstrating its enhanced metabolic stability in a clinical setting [1].

Key Experimental Protocols for Stability Assessment

To generate comparative stability data for carbamates, researchers typically use the following methodologies. You can adapt these protocols to test deuterated versus non-deuterated pairs.

Experimental Aspect Key Parameters & Methodologies

| Metabolic Stability [3] [1] | • System: Liver microsomes (human/rat) or hepatocytes. • Measurement: Half-life (t₁/₂) and intrinsic clearance (CLint). • Analysis: LC-MS/MS to track parent drug depletion and metabolite formation. | | Chemical Hydrolysis Stability [4] [5] | • Conditions: Buffered solutions across a range of pH (e.g., 1.2, 7.4). • Temperature: Typically 37°C to simulate physiological conditions. • Kinetics: Monitor degradation via HPLC/UV to determine rate constants. | | Pharmacokinetic (PK) Profiling [1] | • Model: In vivo studies in rodents or higher species. • Parameters: Plasma half-life, Cmax, AUC, and clearance. • Goal: Correlate in vitro stability with in vivo performance. |

References

isotope effect on carbamate reactivity and inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Carbamate Reactivity

Carbamates are characterized by an -O-CO-NH- linkage and are considered "amide-ester" hybrids [1]. Their chemical stability stems from resonance between the amide and carboxyl groups, and a key feature is the rotational barrier of the C–N bond, which is about 3–4 kcal/mol lower than that of analogous amides [1]. This lower barrier contributes to their heightened electrophilicity compared to amides.

The major pathway for carbamate hydrolysis in physiological conditions is base hydrolysis [1]. The mechanism differs slightly between monosubstituted and disubstituted carbamates, but both pathways ultimately release a parent alcohol and carbamic acid. The carbamic acid then rapidly decomposes to the corresponding amine and carbon dioxide [1]. The metabolic stability of a therapeutic carbamate is highly dependent on its molecular structure [1].

Experimental Insights and Suggested Approaches

While direct studies on isotope effects for carbamates are scarce, one investigation into a gold-catalyzed hydroamination reaction demonstrated that Kinetic Isotope Effects (KIEs) can be highly variable and dependent on the reaction conditions [2]. This study recorded a continuum of isotope effects, from low KIEs in the absence of deuterated alcoholic solvent to large solvent KIEs when comparing reactions in pure MeOH versus pure MeOH-d[2]. This highlights that the magnitude of a measured KIE is not an intrinsic property but is sensitive to the experimental environment.

To design experiments for probing isotope effects on carbamate reactivity and inhibition, you could consider the following methodologies:

Goal Suggested Experimental Approach Key Information Obtained
Probe Reaction Mechanism Measure kinetic isotope effects (KIEs) by comparing reaction rates of molecules with light (e.g., H, C^12) vs. heavy (e.g., D, C^13) atoms at key positions (e.g., near the carbamate carbonyl) [2]. The magnitude of the KIE (KH/KD) provides insight into whether bond cleavage is rate-limiting, helping to elucidate the mechanism of enzyme inhibition or hydrolysis.
Map the Reaction Pathway Use QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, similar to studies on FAAH (Fatty Acid Amide Hydrolase) inhibition by carbamates [3] [4]. Computationally models the enzyme-inhibitor complex and the reaction pathway at an atomic level, identifying key transition states and residue interactions without direct wet-lab experimentation.
Characterize Inhibition Use activity-based protein profiling (ABPP) to assess inhibitor selectivity across the entire serine hydrolase proteome in complex biological samples (e.g., tissue homogenates) [5] [6]. Determines the selectivity of a carbamate inhibitor, identifying potential off-target interactions, which is crucial for understanding its biological effects.

A Roadmap for Your Investigation

To structure your research into this topic, the following workflow outlines the key phases from initial computational assessment to experimental validation of carbamate inhibition and isotope effects.

G Start Research Goal: Isotope Effects on Carbamate Inhibition QMMM QM/MM Mechanistic Modeling Start->QMMM KIE_Prediction Predict Key Sites for Isotope Effects QMMM->KIE_Prediction Design Design/Synthesize Carbamate Inhibitors KIE_Prediction->Design ABPP In vitro Profiling: Activity-Based Protein Profiling (ABPP) Design->ABPP Selectivity Determine Proteome-wide Selectivity ABPP->Selectivity KIE_Exp Measure Kinetic Isotope Effects (KIEs) Selectivity->KIE_Exp Mechanism Elucidate Reaction Mechanism KIE_Exp->Mechanism Functional In vivo Functional Assays (e.g., pain models) Mechanism->Functional Validation Validate Therapeutic Potential Functional->Validation

The diagram above summarizes a potential research workflow. The foundational knowledge and methods suggested can serve as a starting point for your own experimental designs.

References

analytical method validation for labeled carbamate quantification

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Carbamate Quantification

The table below summarizes two advanced chromatographic methods suitable for sensitive and selective carbamate analysis.

Method Feature UHPLC-QqLIT-MS (QTRAP 5500) [1] UHPLC-MS with ACQUITY QDa [2]
Core Principle Ultra-High Performance Liquid Chromatography coupled to a QqQ-Linear Ion Trap Mass Spectrometer Ultra-High Performance Liquid Chromatography coupled to a Single Quadrupole Mass Detector
Primary Scan Modes Multiple Reaction Monitoring (MRM) and Enhanced Product Ion (EPI) Selected Ion Recording (SIR)
Key Advantage Provides confirmatory analysis via MS/MS spectra; high sensitivity and specificity Cost-effective mass detection; simpler workflow than MS/MS
Sample Preparation QuEChERS (acetonitrile extraction; PSA & C18 cleanup) [1] DisQuE dSPE "dilute and shoot" (no derivatization) [2]
LOD / LOQ Range LOD: 0.2–2.0 μg kg⁻¹; LOQ: 0.5–5.0 μg kg⁻¹ [1] Meets regulatory limits (e.g., 10 μg/kg); specific LOD/LOQ not detailed [2]
Accuracy (Recovery) 88.1% to 118.4% [1] Achieves satisfactory recovery (exact range not provided) [2]
Precision (CV) Intra- and inter-day CVs below 10% [1] Good reproducibility (exact CV not provided) [1] [2]
Applicable Matrices Fruits, vegetables, green tea [1] Vegetables, raw agricultural commodities, water, soil [2]

Detailed Experimental Protocols

Here are the detailed methodologies for the key techniques presented in the comparison table.

Protocol for UHPLC-QqLIT-MS (QTRAP) Method [1]

This method is highly confirmatory and suitable for trace-level analysis in complex matrices.

  • Sample Preparation (QuEChERS):
    • Extraction: Homogenize the sample. Weigh 10-15 g into a 50 mL tube. Add 10 mL of water (adjust based on sample moisture) and 15 mL of acetonitrile (with or without 1% acetic acid). Shake vigorously for 1 minute.
    • Partitioning: Add a salt mixture (e.g., 1 g NaCl, 2 g anhydrous Na₂SO₄) to separate water and organic phases. Shake and centrifuge.
    • Cleanup: Transfer 1 mL of the acetonitrile supernatant to a dSPE tube containing 150 mg PSA (for polar impurities) and 50 mg C18 (for non-polar impurities). Vortex and centrifuge. Dilute the final extract with water before analysis.
  • Instrumental Analysis (UHPLC-MS):
    • Chromatography: Use a Waters BEH C18 column or equivalent. The mobile phase is (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. Apply a gradient elution from 5% B to 90% B over 5-8 minutes.
    • Mass Spectrometry: Operate in ESI positive mode. Use MRM for quantification. The unique capability of the QqLIT (QTRAP) system allows for triggering EPI scans when an MRM transition exceeds a threshold, providing a full-scan product ion spectrum for confident confirmation against a library standard.
  • Validation Data: This method demonstrated excellent performance, with limits of quantification (LOQs) between 0.5–5.0 μg kg⁻¹, recoveries of 88.1–118.4%, and precision (coefficients of variation) below 10% [1].
Protocol for UHPLC-MS (ACQUITY QDa) Method [2]

This method offers a balance between performance, simplicity, and cost, making it suitable for routine analysis.

  • Sample Preparation (DisQuE dSPE):
    • Extraction: Weigh 15 g of sample into a 50 mL tube. Add 10 mL of water and 15 mL of 1% acetic acid in acetonitrile. Shake for 1 minute.
    • Partitioning & Cleanup: Add a commercial DisQuE pouch (containing salts for partitioning) and shake vigorously. Centrifuge.
    • Final Cleanup: Transfer 1 mL of the supernatant to a 2 mL DisQuE dSPE tube for further cleanup. Vortex, centrifuge, dilute the supernatant with water (1:4), and filter before analysis.
  • Instrumental Analysis (UHPLC-MS):
    • Chromatography: Use a CORTECS T3 column (2.7 μm, 3.0 x 150 mm). The mobile phase is (A) water with 0.1% formic acid and 2 mM ammonium formate and (B) methanol with 0.1% formic acid and 2 mM ammonium formate. Apply a gradient from 5% B to 90% B over 5 minutes at a flow rate of 1.0 mL/min and a column temperature of 40 °C.
    • Mass Spectrometry: Operate the ACQUITY QDa detector in ESI positive mode. Use Selected Ion Recording (SIR) to monitor the most abundant and characteristic ion for each carbamate (e.g., m/z 148 for aldicarb sulfone was chosen for its sensitivity and low matrix interference).
  • Validation Data: The method was validated to be compliant with the Chinese GB standard (NY/T-761 2008), proving effective for quantification at regulatory levels (e.g., 10 μg/kg) with satisfactory recoveries and reproducibility in complex food matrices like corn, cabbage, and tomato [2].

Experimental Workflow and Toxicity Pathway

To better visualize the analytical process and the toxic mechanism of carbamates, the following diagrams, created with Graphviz, outline the general workflow and the biological pathway relevant to method development.

Workflow for Carbamate Analysis in Food Samples

The diagram below illustrates the two main sample preparation workflows discussed, leading to LC-MS analysis.

carbamate_workflow Carbamate Analysis Workflow start Sample (Fruit/Vegetable) prep_quechers QuEChERS Extraction: - Acetonitrile - Salt partitioning start->prep_quechers prep_disque DisQuE dSPE Kit: - Acetonitrile + Acetic Acid - Integrated salts/cleanup start->prep_disque cleanup dSPE Cleanup prep_quechers->cleanup prep_disque->cleanup inst UHPLC-MS Analysis cleanup->inst result Quantification & Confirmation inst->result

Toxicity Pathway of Carbamate Pesticides

Understanding the mechanism of toxicity is crucial in drug development. This diagram shows how carbamates exert their effect and potentially induce oxidative stress.

toxicity_pathway Carbamate Toxicity and Nrf2 Pathway exp Carbamate Exposure ache Inhibits Acetylcholinesterase (AChE) exp->ache os Induces Oxidative Stress exp->os ach Acetylcholine (ACh) Accumulation ache->ach toxicity Cholinergic Toxicity ach->toxicity nrf2_supp Reported Inhibition of Nrf2 Signaling os->nrf2_supp  Reported Effect nrf2 Nrf2 Transcription Factor nrf2_supp->nrf2 Inhibits are Antioxidant Response Element (ARE) nrf2->are Activates defense Antioxidant & Detoxification Gene Expression are->defense

Key Considerations for Method Selection

When choosing a method for carbamate quantification, consider these core trade-offs:

  • For Unambiguous Confirmation: The UHPLC-QqLIT-MS (QTRAP) method [1] is superior. Its ability to acquire full-scan product ion spectra (EPI) alongside quantitative MRM data is crucial for identifying non-targeted compounds or confirming residues in complex matrices where false positives are a concern.
  • For Cost-Effective Routine Quantification: If your primary need is high-throughput, reliable quantification at regulated levels, the UHPLC-MS (ACQUITY QDa) method [2] is a strong candidate. It simplifies sample preparation and uses a more affordable detector while still leveraging the selectivity of mass spectrometry.
  • Beyond Chromatography: While not the focus of this guide, the search results also indicate that nanotechnology-based sensors are emerging as a promising alternative for rapid, on-site detection of carbamates, though they may not yet match the quantitative precision of LC-MS methods for regulatory purposes [3].

References

Biological Activities & Experimental Data of Sulfonyl Carbamates

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Area / Target Example Compound / Core Structure Key Biological Activity (Experimental Data) Key Experimental Methods (In Vitro/In Vivo)
Anticonvulsant [1] 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) MES-ED₅₀ (oral in rats): 25 mg/kg [1] Maximal Electroshock (MES) Test: Seizure model in rats; Rotarod Test: Neurotoxicity (TD₅₀) [1]
Anticonvulsant [1] (S)-MBPC (Enantiomer) MES-ED₅₀ (oral in rats): 19 mg/kg [1] Same as above [1]
Carbonic Anhydrase Inhibition [2] Azido sulfonyl carbamate (Compound 3) Binding Energy: -8.24 kcal/mol (for human CA II) [2] In vitro enzyme inhibition assay; Molecular Docking: Binding energy & pose prediction (e.g., AutoDock) [2]
Antibacterial [2] [3] Azido sulfonyl carbamate (Derivatives 1-3) Antibacterial effects against various strains [2] Broth Microdilution Method: Determine MIC/MBC [2]; Docking against DNA gyrase [3]
Butyrylcholinesterase (BChE) Inhibition [4] Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) IC₅₀ for BChE: 4.33 µM; Selectivity Index (vs AChE): 34 [4] Ellman's assay: Enzyme kinetics & IC₅₀; Molecular Dynamics & QTAIM: Detailed binding interaction analysis [4]
Anti-inflammatory [3] Sulphonamide-Carbamate hybrid (Compounds 8b, 8c, etc.) Inhibition of LPS-induced inflammation in RAW 264.7 cells; COX-1/COX-2 inhibition [3] Cell-based assays (RAW 264.7): TNF-α/IL-6 measurement; Carrageenan-induced paw edema (in vivo rat model) [3]

Experimental Protocols Overview

Here are the core methodologies commonly used to generate the data in the table above:

  • In Vitro Enzyme Inhibition Assays [2] [4]: These experiments determine a compound's ability to directly inhibit a purified enzyme target. Results are often reported as inhibition constants (Kᵢ) or half-maximal inhibitory concentration (IC₅₀).
  • In Vivo Pharmacological Models [1] [3]: These tests a compound's efficacy in a living organism.
    • The Maximal Electroshock (MES) test in rats is a standard model for generalized tonic-clonic seizures [1].
    • The carrageenan-induced paw edema model in rats is a classic method for assessing anti-inflammatory activity [3].
  • Molecular Docking & Modeling [2] [3] [4]: This computational method predicts how a small molecule (ligand) binds to a protein target.
  • Pharmacokinetic (PK) Studies [1]: These investigations evaluate how a drug is absorbed, distributed, metabolized, and excreted (ADME) in an animal model. Key parameters include half-life (t₁/₂), clearance (CL), and brain-to-plasma ratio (AUC).

Key Structural and Functional Insights

The following diagram illustrates the core structure of a sulfonyl carbamate and how its components influence its drug properties.

G SulfonylCarbamate Sulfonyl Carbamate Core Structure Sulfonyl Sulfonyl Group (-SO₂-) SulfonylCarbamate->Sulfonyl Linker Linker/Spacer SulfonylCarbamate->Linker Carbamate Carbamate Group (-O-C(=O)-N-) SulfonylCarbamate->Carbamate R1 R¹ Group (e.g., Alkyl, Aryl) Properties Overall Drug Properties R1->Properties R2 R² Group (e.g., H, Alkyl) R2->Properties Sulfonyl->R1  Modulates: - Target Affinity - Selectivity Linker->Properties Affects: - Conformation - Binding Pose Carbamate->R2  Influences: - Pharmacokinetics - Metabolic Stability

Known Limitations in the Data

  • Focus on Sulfonyl Carbamates: The provided data is rich in examples for sulfonyl carbamates but lacks equivalent, directly comparable experimental data for sulfanyl carbamates from the same studies.
  • Therapeutic Areas: The strongest data for sulfonyl carbamates currently centers on central nervous system (CNS) disorders (e.g., epilepsy) and enzyme inhibition (e.g., carbonic anhydrase, cholinesterases) [2] [1] [4].

How to Proceed with Your Comparison

To build a more complete comparison guide, you could:

  • Conduct a targeted search for "sulfanyl carbamate" or "thiocarbamate" combined with specific biological targets (e.g., "antimicrobial," "kinase inhibitor").
  • Explore specialized chemistry databases like SciFinder or Reaxys, which may contain more comparative biochemical data.
  • Focus on structure-activity relationship (SAR) studies that systematically vary the sulfur atom's oxidation state (sulfonyl vs. sulfanyl) in a common molecular scaffold.

References

Comparison of LC-HR-MS and NMR for Isotopic Purity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics, strengths, and limitations of each technique, highlighting their complementary nature. [1] [2]

Feature LC-HR-MS (Liquid Chromatography-High-Resolution Mass Spectrometry) NMR (Nuclear Magnetic Resonance)
Primary Principle Measures mass-to-charge (m/z) ratio of ions; separates isotopes by minute mass differences. [1] Explores interaction of atomic nuclei with radiofrequency radiation; detects isotope-specific nuclear spin interactions. [3]
Key Strength High sensitivity and speed; provides exact isotopic distribution and can detect impurities <1%. [1] [2] Confirms structural integrity and positions of labelled atoms; non-destructive. [2]
Key Limitation Cannot distinguish positional isomers of the label or confirm site-specific labeling without fragmentation. [1] Generally requires larger sample amounts; lower sensitivity compared to MS. [4] [2]
Type of Data Isotopic distribution pattern, relative abundance of each isotopic peak. [1] Site-specific isotopic ratios (e.g., (D/H) at different molecular positions). [4]
Sample Throughput High (especially with automated systems). [5] [1] Lower (data acquisition can be time-consuming).
Quantification Directly from peak areas in the mass spectrum. [1] From integration of specific peaks in the NMR spectrum. [4] [2]
Complementary Role Ideal for rapid, sensitive quantification of overall isotopic enrichment. [1] [2] Essential for confirming the label is at the intended site and the molecule's structure is correct. [2]

Detailed Experimental Protocols

Here are the standard workflows for determining isotopic purity using each technology.

Protocol for LC-HR-MS Analysis [1] [2]
  • Sample Preparation: The analyte is dissolved in a high-purity, clean solvent (e.g., LC-MS grade water or acetonitrile). The solution is often filtered to remove particulates that could interfere with the analysis or damage the instrument. Consistent concentration is critical for reproducible results.
  • Liquid Chromatography (Separation): The sample is injected into an LC system equipped with a reversed-phase column (e.g., C4 or C18). A gradient of water and organic solvent (like acetonitrile, both with 0.1% formic acid) is used to separate the target compound from other components in the mixture, ensuring a clean analysis in the mass spectrometer. [5] [1]
  • High-Resolution Mass Spectrometry (Acquisition): The eluent from the LC is introduced into the HR-MS (e.g., an Orbitrap or Q-TOF instrument). The mass spectrometer is calibrated for high mass accuracy. Full-scan MS data is acquired in positive or negative ionization mode, focusing on the m/z range that includes the isotopic envelope of the target compound. [1] [2]
  • Data Analysis:
    • The acquired spectrum is analyzed to identify the isotopic pattern of the compound.
    • The peaks corresponding to the unlabeled (e.g., ( ^{12}C ) peak) and labeled species (e.g., ( ^{13}C ) peak) are integrated.
    • Isotopic purity (often called enrichment) is calculated using the relative intensity of these peaks, sometimes with software correction for natural isotope abundance. [1]

Below is a workflow diagram illustrating the key steps in the LC-HR-MS method.

SamplePrep Sample Preparation LCSep LC Separation SamplePrep->LCSep MS HR-MS Acquisition LCSep->MS DataProc Data Processing MS->DataProc Quant Purity Calculation DataProc->Quant

Protocol for NMR Analysis [4] [2]
  • Sample Preparation: A relatively pure sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). This allows the NMR instrument to lock onto the deuterium signal for stability and provides a signal-free background. [6] [7] An internal standard with a known chemical shift, such as Tetramethylsilane (TMS), may be added for calibration. [3]
  • NMR Acquisition: The sample is placed into a high-field NMR spectrometer. For isotopic purity, specific nuclei are observed. ( ^2H )-NMR (Deuterium NMR) can directly detect deuterium atoms, while ( ^1H )-NMR is used to observe the disappearance of proton signals at the labeled sites. Standard parameters are used to acquire a spectrum with a good signal-to-noise ratio. [4] [2]
  • Data Interpretation:
    • In ( ^2H )-NMR, the spectrum will show distinct peaks for each unique chemical environment of the deuterium label. The area under each peak is directly proportional to the amount of deuterium in that specific position. [4]
    • In ( ^1H )-NMR, the integration of the signal from the proton that was replaced by deuterium will be reduced. The percentage of deuterium incorporation at a specific site can be calculated by comparing this integration to a signal from a part of the molecule that was not labeled. [2]

Below is a workflow diagram illustrating the key steps in the NMR method.

SamplePrep Sample Preparation (Deuterated Solvent) NMRAcq NMR Acquisition (¹H or ²H NMR) SamplePrep->NMRAcq DataProc Spectrum Analysis NMRAcq->DataProc SiteSpec Site-Specific Purity DataProc->SiteSpec

Example Experimental Data

The following table, constructed from data in the search results, provides concrete examples of isotopic purity results obtained from a combined HR-MS and NMR strategy. [2]

Compound Name Abbreviation Isotopic Purity by HR-MS Key Findings from NMR
Benzofuranone derivative BEN-d 94.7% Confirmed structural integrity and position of two deuterium labels. [2]
Tamsulosin-d TAM-d 99.5% Confirmed structural integrity and high site-specific enrichment. [2]
Propafenone-d PRO-d 96.5% Confirmed structural integrity and position of seven deuterium labels. [2]

Key Considerations for Researchers

  • Use a Combined Approach for Robustness: For critical applications like drug development and regulatory submissions, using LC-HR-MS and NMR together is the gold standard. LC-HR-MS offers a fast and sensitive measure of total enrichment, while NMR is indispensable for verifying that the label is in the correct position and that the molecular structure remains intact. [2]
  • Understand the Limitations: Relying on a single method can be misleading. Mass spectrometry alone might indicate high purity for a compound where the deuterium label has scrambled or where the structure is compromised. NMR alone might miss low-level isotopic impurities that are easily detected by MS. [1] [2]

References

comparative environmental fate of labeled vs unlabeled pesticides

Author: Smolecule Technical Support Team. Date: February 2026

EPA Framework for Environmental Fate Assessment

The objective of these studies is to determine a pesticide's persistence, mobility, and potential to accumulate, thereby characterizing its environmental exposure profile [1]. The table below summarizes the core types of studies required.

Study Type Key Parameters Measured Purpose
Physicochemical Degradation [1] Hydrolysis & Photolysis half-lives; identity of degradates [1]. Determines non-biological degradation potential in water, soil, and air.
Biological Degradation [1] Aerobic & Anaerobic soil/aquatic metabolism half-lives; identity of degradates [1]. Evaluates persistence and breakdown by microorganisms.
Mobility [1] Adsorption/Desorption coefficient (Kd, Koc); leaching potential [1]. Assesses potential for movement to groundwater or surface water.
Field Dissipation [1] Field half-life; routes of dissipation (e.g., volatilization, runoff) [1]. Provides a realistic, integrated dissipation rate under actual use conditions.
Accumulation [1] Bioconcentration factor (BCF) [1]. Estimates potential to accumulate in aquatic organisms.

Standardized Experimental Workflow

The following diagram illustrates the general progression of a tiered environmental fate testing strategy, from controlled laboratory studies to field verification. This workflow applies to the study of any pesticide, whether labeled or unlabeled.

G Start Start: Define Environmental Fate Profile LabStudies Controlled Laboratory Studies Start->LabStudies Hydrolysis Hydrolysis LabStudies->Hydrolysis Photolysis Photolysis LabStudies->Photolysis Metabolism Aerobic/Anaerobic Metabolism LabStudies->Metabolism Adsorption Adsorption/Desorption LabStudies->Adsorption Model Develop Preliminary Exposure Model Hydrolysis->Model Half-life Degradates Photolysis->Model Half-life Degradates Metabolism->Model Half-life Degradates Adsorption->Model Koc, Leaching Potential Field Field Dissipation Studies Model->Field Profile Final Exposure Profile & Risk Assessment Field->Profile Field Half-life Route of Dissipation

References

carbamate stability in hindered vs unhindered amine structures

Author: Smolecule Technical Support Team. Date: February 2026

Carbamate Stability Comparison

The table below summarizes the key differences in stability and properties between carbamates derived from hindered and unhindered amines.

Feature Sterically Hindered Amines (e.g., AMP) Unhindered Amines (e.g., MEA)
Carbamate Stability Low [1] [2] High [2]
Key Destabilizing Factor Steric strain and increased electron density on nitrogen [2] N/A
CO₂ Regeneration Energy Lower [2] Higher [2]
Primary CO₂ Capture Product Bicarbonate (via carbamate hydrolysis) [3] Carbamate [3]
Relevance for Drug Development Potentially lower stability of carbamate-protected intermediates [4] Stable protecting groups (e.g., Boc, Cbz) [4]

The core structural reason for this difference in stability is twofold:

  • Steric Strain: Bulky alkyl groups (e.g., methyl groups in AMP) adjacent to the nitrogen atom create steric repulsion with the oxygen atoms of the carbamate's carbonyl group. This strain destabilizes the carbamate molecule [2].
  • Electronic Effects: These same alkyl groups are electron-donating. They increase the electron density on the nitrogen atom, which increases electron-electron repulsion with the delocalized electrons of the carbonyl group. This further destabilizes the carbamate [2].

In contrast, unhindered amines like MEA lack these bulky groups, resulting in a more stable carbamate that requires more energy to break down, making its regeneration less efficient in processes like CO₂ capture [2].

Experimental Evidence & Methodologies

Researchers use both computational and experimental methods to investigate and quantify these stability differences.

Computational Chemistry Analyses

Quantum chemical calculations and molecular dynamics simulations are key to understanding carbamate stability at the molecular level.

  • Methods: Studies employ Density Functional Theory (DFT) methods (like B3LYP) and ab initio molecular dynamics (AIMD) aided by metadynamics to model reaction pathways and energetics in solution [1] [3].
  • Measured Parameters: Calculations assess carbamate formation energy and N-C bond strength, showing weaker bonds in hindered amines [1] [5]. They also analyze geometric parameters (distances, angles) and electron density (e.g., via Natural Population Analysis) to quantify steric strain and electronic effects [1] [3].
  • Key Insight: Simulations reveal the critical role of water molecules in facilitating the dissociation of unstable carbamates through proton-transfer reactions, a role underestimated in earlier gas-phase models [3].
Experimental Kinetic and Performance Studies

Laboratory experiments validate computational predictions and provide practical performance data.

  • CO₂ Capture and Release: Experiments measure CO₂ loading capacity and regeneration energy in aqueous amine solutions. Sterically hindered amines like AMP achieve a higher proportion of CO₂ converted to bicarbonate, leading to higher total loading capacity and lower energy for solvent regeneration compared to MEA [3] [2].
  • Electrochemical Analysis: In integrated CO₂ capture and utilization studies, cyclic voltammetry (CV) is used. It shows that carbamates from hindered amines like AMP are reduced at more negative potentials than those from unhindered MEA, indicating a higher energy barrier and thus lower stability of the AMP-carbamate [5].
  • Spectral Analysis: In situ Fourier Transform Infra-Red (FTIR) spectroscopy helps monitor species and protonation states at the electrode-electrolyte interface during electrochemical reactions involving different carbamates [5].

Implications for Drug Development

In pharmaceutical research, carbamates are invaluable as protecting groups for amines during peptide synthesis to prevent unwanted side reactions [4]. The principles of steric hindrance are directly applied in designing these protecting groups.

  • Stable Protection: Common protecting groups like Boc (t-butyloxycarbonyl) and Cbz (carboxybenzyl) are based on unhindered carbamate chemistry, providing robust stability during various reaction conditions [4].
  • Orthogonal Deprotection: The different stabilities of carbamates allow for "orthogonal" protection strategies. A hindered amine could, in theory, be designed as a protecting group that is removed under uniquely mild conditions due to its inherent instability, offering greater flexibility in complex multi-step syntheses [4].

Experimental Workflow for Stability Assessment

The diagram below summarizes a typical integrated workflow for evaluating carbamate stability.

Start Study Design Comp Computational Study Start->Comp Exp Experimental Validation Start->Exp Analysis Data Analysis Comp->Analysis Theoretical Parameters Exp->Analysis Experimental Metrics App Application Guidance Analysis->App

References

sensitivity comparison of different isotopic labels in tracer studies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Isotopic Tracers and Sensitivity

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes (atoms of the same element with a different number of neutrons) to track the fate of those atoms through chemical reactions, metabolic pathways, or within a biological cell [1]. The two primary types of isotopes used are stable isotopes (e.g., ²H, ¹³C, ¹⁵N) and radioactive isotopes (e.g., ¹⁴C, ³²P, ³⁵S) [2] [1].

The sensitivity of a tracer—its detection limit and precision—is not a single metric but depends on the interplay between the isotope's properties, the detection method, and the experimental context [2].

Sensitivity and Performance Comparison

The table below summarizes the key characteristics that influence the sensitivity and applicability of different isotopic labels.

Isotope Type Common Isotopes Primary Detection Methods Key Sensitivity Factors Quantitative Capability
Radioactive ¹⁴C, ³²P, ³⁵S, ¹²⁵I Liquid scintillation counting, autoradiography [1] [3] High specific activity; low background noise [3] Excellent; direct correlation between signal and atom number [3]
Stable ¹³C, ¹⁵N, ²H Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) [2] [1] High mass resolution of MS; natural abundance background [3] Good with standards; can be semi-quantitative without [3]
Isotope Type Key Advantages Key Limitations Ideal Use Cases

| Radioactive | • Very high sensitivity for detection [3] • Relatively low cost [2] • Simple quantification [2] | • Safety concerns and regulatory hurdles [2] • Limited application in human studies [2] • Does not provide positional information [1] | • High-throughput screening • In vitro studies where safety is controlled [3] | | Stable | • Safe for human and long-term studies [2] [3] • Provides positional labeling information (isotopomers) [1] • Direct metabolite identification via MS [3] | • Higher cost for isotopes and instrumentation [2] • Lower inherent sensitivity than radioisotopes [2] • Complex data analysis [2] | • Human metabolic studies [2] • Metabolic Flux Analysis (MFA) [1] • Protein structure and interaction studies [2] |

A systematic 2013 study comparing deuterium (stable) and ¹⁴C (radioactive) labeling for in vitro drug metabolism concluded that while the stable-isotope approach identified all metabolites found with the radioisotope method, it does not provide a direct quantitative result like radiolabeling does [3]. This makes stable isotopes a highly suited analytical alternative, especially when radiolabeled compounds are not available, but quantitative results are not the primary need [3].

Experimental Protocols for Comparison

To objectively compare labels, you can implement the following protocols, which are adapted from the literature [3].

Protocol 1: In Vitro Metabolism with Stable Isotope Labeling

This protocol uses a mixture of labeled and unlabeled drug to leverage the distinct isotopic pattern for metabolite identification.

  • 1. Incubation: Prepare liver microsome or hepatocyte incubations (e.g., from rat). Use a defined mixture of the unlabeled pharmaceutical drug and its stable-isotope labeled analogue (e.g., deuterated).
  • 2. Analysis: Analyze the incubation mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS).
  • 3. Metabolite Identification: In the LC-MS data, recognize metabolites by looking for the specific isotopic pattern (e.g., a doublet for deuterium) that indicates the presence of both the labeled and unlabeled form of the same metabolite. This pattern facilitates the discovery and structure elucidation of metabolites [3].
Protocol 2: In Vitro Metabolism with Radioisotope Labeling

This protocol uses radiolabeled drugs and is considered the "gold standard" for obtaining quantitative metabolism data.

  • 1. Incubation: Prepare liver microsome or hepatocyte incubations using the radiolabeled drug (e.g., ¹⁴C-labeled).
  • 2. Analysis: Analyze the samples using LC-MS coupled with offline radiodetection.
  • 3. Metabolite Profiling: The radiodetector provides a quantitative profile of all metabolite-containing peaks. The MS data is then used specifically for the structure elucidation of these pre-identified, radioactive metabolites [3].

Workflow and Conceptual Diagrams

The following diagrams, created with Graphviz, illustrate the core concepts and experimental workflows.

Start Start: Choose Isotopic Tracer Stable Stable Isotope (¹³C, ¹⁵N, ²H) Start->Stable Radio Radioisotope (¹⁴C, ³²P, ³⁵S) Start->Radio DetectS Detection Method: Mass Spectrometry (MS) or NMR Stable->DetectS DetectR Detection Method: Liquid Scintillation Counting or Autoradiography Radio->DetectR StrengthS Key Strength: Safety, Positional Information DetectS->StrengthS StrengthR Key Strength: High Sensitivity, Ease of Quantification DetectR->StrengthR UseCaseS Human Studies, Metabolic Flux Analysis StrengthS->UseCaseS UseCaseR In Vitro Screening, High-Sensitivity Tracing StrengthR->UseCaseR

A Prepare Labeled Precursor (¹³C-Glucose or ¹⁴C-Glucose) B Introduce to Biological System (e.g., Cell Culture, Animal Model) A->B C Allow Metabolic Processing B->C D Sample and Quench Reaction C->D E Extract Metabolites D->E F MS Analysis E->F G NMR Analysis E->G H Scintillation Counting E->H I Autoradiography E->I J Data Analysis: Isotopomer Distribution & Metabolic Flux Calculation F->J G->J K Data Analysis: Quantitative Metabolite Profiling H->K I->K

Conclusion and Selection Guide

Choosing the right isotopic label involves balancing sensitivity, safety, and the specific data needs of your study.

  • For maximum detection sensitivity and straightforward quantification in controlled in vitro systems, radioactive tracers (¹⁴C) are often superior [3].
  • For safety in human studies, to obtain positional labeling information, or when direct structural identification is key, stable isotopes (¹³C, ¹⁵N) paired with MS are the necessary and powerful choice [2] [3].
  • If your primary goal is qualitative or semi-quantitative metabolite identification early in drug development, the stable-isotope approach can be an excellent alternative when radiolabeled compounds are not available [3].

References

×

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

195.10313878 Da

Monoisotopic Mass

195.10313878 Da

Heavy Atom Count

12

Dates

Last modified: 08-15-2023

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